4-Acetylbenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-acetylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFKRVMXIVSARW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188115 | |
| Record name | Benzaldehyde, 4-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3457-45-2 | |
| Record name | Benzaldehyde, 4-acetyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003457452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 4-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 4-Acetylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetylbenzaldehyde, also known by its systematic IUPAC name this compound, is a bifunctional aromatic compound featuring both an aldehyde and a ketone functional group.[1][2] This unique structural characteristic, with the two carbonyl groups situated in a para position on a benzene (B151609) ring, imparts distinct chemical reactivity that makes it a valuable intermediate in organic synthesis.[3] Its versatility has led to its use in the development of pharmaceuticals, agrochemicals, and advanced materials.[4] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectral data.
Chemical and Physical Properties
This compound is a solid at room temperature, appearing as a white or colorless to light yellow powder or lump.[5] Key identifiers and physical properties are summarized in the tables below for easy reference.
Table 1: Compound Identifiers
| Identifier | Value |
| CAS Number | 3457-45-2[2] |
| Molecular Formula | C₉H₈O₂[2] |
| Molecular Weight | 148.16 g/mol |
| IUPAC Name | This compound[2] |
| Synonyms | 4-Formylacetophenone, p-Acetylbenzaldehyde[2][5] |
| InChI Key | KTFKRVMXIVSARW-UHFFFAOYSA-N |
| SMILES | CC(=O)c1ccc(C=O)cc1[2] |
Table 2: Physical Properties
| Property | Value |
| Melting Point | 33-36 °C |
| Boiling Point | 286.4 °C at 760 mmHg |
| Density | 1.117 g/cm³ |
| Flash Point | 106.6 °C |
| Solubility | Soluble in organic solvents. |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) |
Spectral Data
The spectral characteristics of this compound are crucial for its identification and characterization.
Table 3: Spectroscopic Data
| Spectrum Type | Key Peaks/Signals |
| ¹H NMR (CDCl₃) | δ 10.14 (s, 1H, -CHO), 8.06 (d, 2H, Ar-H), 7.95 (d, 2H, Ar-H), 2.67 (s, 3H, -COCH₃) |
| ¹³C NMR (CDCl₃) | δ 197.4 (C=O, ketone), 191.7 (C=O, aldehyde), 141.2, 139.0, 129.8, 128.8 (aromatic carbons), 27.0 (-CH₃) |
| IR (cm⁻¹) | ~1706 (C=O stretch, aldehyde), ~1687 (C=O stretch, ketone)[6] |
| Mass Spectrum (m/z) | 148 (M+), 133, 105, 77 |
Note: NMR chemical shifts can vary slightly depending on the solvent and spectrometer frequency.
Chemical Reactivity and Experimental Protocols
The most significant aspect of this compound's chemistry is the differential reactivity of its two carbonyl groups. The aldehyde group is generally more electrophilic and therefore more susceptible to nucleophilic attack and reduction than the ketone group.[3] This chemoselectivity is highly valuable in multi-step organic synthesis.
Experimental Workflow: Synthesis and Selective Reduction
The following diagram illustrates a typical experimental workflow for the synthesis of this compound followed by a selective reduction of the more reactive aldehyde group.
Caption: A typical workflow for the synthesis and selective reduction of this compound.
Protocol 1: Synthesis of this compound via Palladium-Catalyzed Carbonylation
This protocol describes the synthesis of this compound from an aryl halide precursor.[7]
Materials:
-
4'-Iodoacetophenone (or other suitable aryl halide)
-
Sodium formate (B1220265) (HCOONa)
-
Palladium catalyst (e.g., MCM-41-2PPdCl2)
-
N,N-Dimethylformamide (DMF)
-
Carbon monoxide (CO) gas
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297)
Procedure:
-
In a 50 mL round-bottomed flask equipped with a gas inlet, reflux condenser, and magnetic stir bar, add the palladium catalyst (0.05 mmol Pd), the aryl halide (5.0 mmol), and sodium formate (7.5 mmol).
-
Flush the flask with carbon monoxide gas.
-
Add 5 mL of DMF via syringe and start a slow stream of CO into the suspension.
-
Stir the mixture vigorously and heat to 110-130 °C for 2-20 hours.
-
After the reaction is complete, cool the mixture to room temperature and dilute with 50 mL of diethyl ether.
-
Separate the palladium catalyst by filtration and wash it with distilled water (2 x 10 mL), ethanol (B145695) (2 x 10 mL), and ether (2 x 10 mL) for potential reuse.
-
Wash the ethereal solution with water (3 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a hexane-ethyl acetate (10:1) eluent to obtain pure this compound.
Protocol 2: Selective Reduction of the Aldehyde Group
This protocol outlines a general procedure for the selective reduction of the aldehyde functionality in this compound in the presence of the ketone.
Materials:
-
This compound
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (B129727) or Ethanol
-
Dichloromethane (B109758) or Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in methanol or ethanol in a round-bottomed flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (0.25-0.5 equivalents) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 3: Oxidation of this compound to 4-Acetylbenzoic Acid
This protocol describes the selective oxidation of the aldehyde group to a carboxylic acid.
Materials:
-
This compound
-
Potassium permanganate (B83412) (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite
-
Diethyl ether
Procedure:
-
Dissolve this compound in a suitable solvent like acetone (B3395972) or a mixture of t-butanol and water.
-
In a separate flask, prepare a solution of potassium permanganate in water.
-
Slowly add the potassium permanganate solution to the stirred solution of this compound, maintaining the temperature with an ice bath if necessary.
-
After the addition is complete, continue stirring at room temperature until the purple color of the permanganate has disappeared.
-
Add a small amount of sodium bisulfite to quench any excess permanganate.
-
Acidify the mixture with dilute sulfuric acid.
-
Extract the product, 4-acetylbenzoic acid, with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the product.
Biological Activity and Signaling Pathways
While benzaldehyde (B42025) and its derivatives have been shown to possess a range of biological activities, including antimicrobial and antifungal properties, specific data on this compound's direct involvement in major signaling pathways is limited in publicly available literature.[2] Some studies have indicated that certain benzaldehyde derivatives can induce apoptosis in cancer cell lines.[4] For instance, research has shown that some benzaldehydes can suppress the MAPK signaling pathway and that benzaldehyde itself can stimulate autophagy via the sonic hedgehog signaling pathway in specific cellular contexts. However, direct evidence for this compound's role in these or other pathways requires further investigation.
Conclusion
This compound is a versatile bifunctional molecule with significant potential in organic synthesis due to the differential reactivity of its aldehyde and ketone groups. This guide has provided a detailed overview of its chemical and physical properties, spectral data, and key experimental protocols. The ability to selectively manipulate its functional groups makes it a valuable building block for the synthesis of a wide array of more complex molecules for applications in medicinal chemistry and materials science. Further research into its biological activities and potential interactions with cellular signaling pathways could unveil new therapeutic applications for derivatives of this compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Benzaldehyde, 4-acetyl- | C9H8O2 | CID 5009465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Acetylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 3457-45-2 | Benchchem [benchchem.com]
Compound Identification and Properties
An In-depth Technical Guide to 4-Acetylbenzaldehyde
CAS Number: 3457-45-2
This guide provides comprehensive technical information on this compound, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical and physical properties, spectroscopic data, a detailed synthesis protocol, and its applications in research, particularly in medicinal chemistry.
This compound, also known as p-formylacetophenone, is a bifunctional organic compound featuring both an aldehyde and a ketone functional group.[1] This unique structure allows for chemoselective reactions, making it a valuable intermediate in multi-step organic synthesis.[1] The aldehyde group is generally more electrophilic and reactive towards nucleophiles and reducing agents than the ketone group.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 3457-45-2 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₉H₈O₂ | [2][3][4][5][8] |
| Molecular Weight | 148.16 g/mol | [2][4][5][7][8] |
| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [4] |
| Melting Point | 33-36 °C (lit.) | [2][3][5][7][9] |
| Boiling Point | 286.4 °C at 760 mmHg | [2][3] |
| Density | 1.117 g/cm³ | [2][3] |
| Flash Point | 106.6 °C | [2][3] |
| Solubility | Soluble in organic solvents such as N,N-dimethylformamide (DMF) and diethyl ether. | [10] |
| Storage | Refrigerated (0-10°C) under an inert gas (e.g., nitrogen or argon).[2][4] | |
| InChI Key | KTFKRVMXIVSARW-UHFFFAOYSA-N | [1][5][7][9] |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)C=O | [2][5][7][8][9] |
Spectroscopic Data
Spectroscopic analysis confirms the unique bifunctional structure of this compound.
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks / Shifts | Source(s) |
| ¹H NMR | Signals for aldehyde, aromatic, and acetyl protons. The spectrum typically shows a singlet for the aldehyde proton, two doublets for the para-substituted aromatic protons, and a singlet for the three acetyl protons. | [1] |
| ¹³C NMR | Provides definitive evidence of the structure by identifying the distinct chemical environments of each carbon atom. | [1][8][11] |
| IR Spectroscopy | Shows characteristic carbonyl stretching vibrations for the aldehyde (approx. 1706 cm⁻¹) and the ketone (approx. 1687 cm⁻¹). | [12] |
| Mass Spectrometry (GC-MS) | The molecular ion peak corresponds to its molecular weight, confirming the compound's identity. | [8][13] |
Experimental Protocols: Synthesis
A common and effective method for synthesizing this compound is through the palladium-catalyzed carbonylation of an aryl halide precursor.
Synthesis of this compound from 4'-Iodoacetophenone
This protocol details the synthesis via a palladium-catalyzed formylation reaction using carbon monoxide and sodium formate (B1220265).
Materials and Equipment:
-
50 mL round-bottomed flask
-
Gas inlet tube
-
Reflux condenser
-
Magnetic stirring bar
-
MCM-41-2PPdCl₂ (Palladium catalyst)
-
4'-Iodoacetophenone (Aryl halide)
-
Sodium formate (HCOONa)
-
N,N-dimethylformamide (DMF), anhydrous
-
Carbon monoxide (CO) gas
-
Diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) (for chromatography)
Procedure:
-
Reaction Setup: Charge a 50 mL round-bottomed flask with the palladium catalyst (0.05 mmol Pd), 4'-Iodoacetophenone (5.0 mmol), and sodium formate (7.5 mmol).[10]
-
Inert Atmosphere: Equip the flask with a gas inlet, reflux condenser, and magnetic stirrer. Flush the entire system with carbon monoxide (CO) gas.[10]
-
Solvent Addition: Add 5 mL of anhydrous DMF to the flask via syringe.[10]
-
Reaction Conditions: Pass a slow stream of CO gas into the suspension. Heat the mixture to 120 °C and stir vigorously for 11 hours.[10]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with 50 mL of diethyl ether.[10]
-
Catalyst Removal: Separate the palladium catalyst by filtration. Wash the recovered catalyst with distilled water (2 x 10 mL), ethanol (B145695) (2 x 10 mL), and diethyl ether (2 x 10 mL) for potential reuse.[10]
-
Extraction: Wash the ethereal solution with water (3 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate.[10]
-
Purification: Concentrate the solution under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel using a hexane-ethyl acetate (10:1) eluent to yield this compound.[10]
Caption: Palladium-catalyzed synthesis of this compound.
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a significant building block in medicinal chemistry and materials science.
Intermediate for Bioactive Molecules
Derivatives of this compound are being explored for their therapeutic potential.[1] Studies have indicated that certain derivatives can induce apoptosis (programmed cell death) in cancer cell lines, positioning the compound as a valuable scaffold for developing new anticancer agents.[1] The synthesis of triphenylmethane-based structures from benzaldehyde (B42025) derivatives has garnered attention for their potential as inhibitors of protein kinases, which are often dysregulated in cancer.[14]
Role in Suppressing Oncogenic Signaling
Benzaldehyde and its derivatives have been shown to possess anti-inflammatory and antitumor properties.[15][16] Research indicates that benzaldehyde can suppress multiple major signaling pathways that are frequently activated in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[16] This suppressive action is linked to the regulation of 14-3-3ζ family proteins, which act as signaling hubs in oncogenic networks.[16] Benzaldehyde derivatives have also been found to inhibit the production of aflatoxin B1 by Aspergillus flavus by downregulating the expression of key genes in the toxin's biosynthetic pathway.[17]
References
- 1. This compound | 3457-45-2 | Benchchem [benchchem.com]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound | CAS#:3457-45-2 | Chemsrc [chemsrc.com]
- 4. This compound | 3457-45-2 | TCI AMERICA [tcichemicals.com]
- 5. 4-アセチルベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3457-45-2|this compound|BLD Pharm [bldpharm.com]
- 7. This compound 97 3457-45-2 [sigmaaldrich.com]
- 8. Benzaldehyde, 4-acetyl- | C9H8O2 | CID 5009465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-乙酰苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. benchchem.com [benchchem.com]
- 15. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus [mdpi.com]
4-Acetylbenzaldehyde molecular structure
An In-depth Technical Guide to 4-Acetylbenzaldehyde: Molecular Structure, Properties, and Applications
Abstract
This compound is a bifunctional aromatic compound featuring both an aldehyde and a ketone group, making it a versatile building block in organic synthesis. Its unique electronic and steric properties allow for chemoselective reactions, rendering it a valuable precursor for pharmaceuticals, advanced materials, and fine chemicals. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic signatures, and synthetic routes of this compound. Furthermore, it details key experimental protocols and explores its applications in drug development, with a focus on its role in modulating critical cellular signaling pathways.
Molecular Structure and Properties
This compound, also known as 4-formylacetophenone, possesses a benzene (B151609) ring substituted at the 1 and 4 positions with a formyl (-CHO) group and an acetyl (-COCH₃) group, respectively. The presence of these two distinct carbonyl groups governs its chemical behavior and reactivity.[1]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is critical for its handling, storage, and application in various experimental setups.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-Formylacetophenone, p-Acetylbenzaldehyde | [3][4] |
| CAS Number | 3457-45-2 | [2] |
| Molecular Formula | C₉H₈O₂ | [2][5] |
| Molecular Weight | 148.16 g/mol | [2][6] |
| Appearance | White to light yellow solid | [3] |
| Melting Point | 33-36 °C | [5][6] |
| Boiling Point | 286.4 ± 23.0 °C at 760 mmHg | [5] |
| Density | 1.1 ± 0.1 g/cm³ | [5] |
| Solubility | Soluble in organic solvents like DCM, ethyl acetate (B1210297). | |
| SMILES | CC(=O)C1=CC=C(C=C1)C=O | [2] |
| InChI Key | KTFKRVMXIVSARW-UHFFFAOYSA-N | [2][6] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and characterization of this compound. The key spectral data are compiled below.
| Spectroscopic Data | Value | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 10.11 (s, 1H, CHO), 8.05 (d, J=8.2 Hz, 2H, Ar-H), 7.98 (d, J=8.2 Hz, 2H, Ar-H), 2.67 (s, 3H, COCH₃) | [1] |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 197.4 (C=O, ketone), 191.7 (C=O, aldehyde), 141.2 (C-acetyl), 139.0 (C-formyl), 129.8 (Ar-CH), 128.8 (Ar-CH), 27.0 (CH₃) | [1] |
| Infrared (IR) (cm⁻¹) | ~3030 (Aromatic C-H stretch), ~2820 & ~2720 (Aldehyde C-H stretch, Fermi doublet), ~1706 (Aldehyde C=O stretch), ~1687 (Ketone C=O stretch), ~1600 (Aromatic C=C stretch) | [5][7] |
| Mass Spec. (MS) | Molecular Ion [M]⁺: m/z 148. Key fragments: m/z 133 ([M-CH₃]⁺), 120 ([M-CO]⁺), 119 ([M-CHO]⁺), 91 ([C₇H₇]⁺), 77 ([C₆H₅]⁺), 43 ([CH₃CO]⁺). Fragmentation is driven by α-cleavage at both carbonyl groups. | [8][9] |
Synthesis and Reactivity
The bifunctional nature of this compound allows for diverse synthetic strategies for its preparation and subsequent modification.
Synthetic Methods
Several reliable methods exist for the synthesis of this compound:
-
Palladium-Catalyzed Carbonylation : A prominent method involves the carbonylation of 4'-bromoacetophenone (B126571) using a palladium catalyst, which introduces the formyl group.
-
Oxidation Reactions : The compound can be synthesized via the oxidation of 4-methylacetophenone using an oxidizing agent like a combination of iron(III) chloride and N-bromosuccinimide in the presence of oxygen.[1]
-
Friedel-Crafts Acylation : A classic approach is the Friedel-Crafts acylation of benzaldehyde (B42025) derivatives.[1] This method is detailed in the experimental protocols section.
Chemical Reactivity
The key to the utility of this compound is the differential reactivity of its two carbonyl groups. The aldehyde group is generally more electrophilic and sterically accessible than the ketone group.[1] This allows for a high degree of chemoselectivity in reactions such as:
-
Selective Reduction : The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165), leaving the ketone intact. Conversely, stronger or specialized reducing systems can target the ketone.[1]
-
Selective Protection : The aldehyde group can be selectively protected, for instance, as a dithiane, allowing for subsequent reactions at the ketone functionality.[1]
-
Oxidation : The aldehyde can be selectively oxidized to a carboxylic acid using agents like silver(I) catalysts, yielding 4-acetylbenzoic acid.[1]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and a key reaction of this compound.
Synthesis via Friedel-Crafts Acylation
This protocol describes the synthesis of this compound from a protected benzaldehyde precursor, followed by deprotection.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Protocol:
-
Protection: Benzaldehyde (1.0 eq) is first protected as its diethyl acetal (B89532) by reacting with triethyl orthoformate and a catalytic amount of acid in ethanol.
-
Flask Setup: An oven-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with the benzaldehyde diethyl acetal (1.0 eq) and anhydrous dichloromethane (B109758) (DCM). The solution is cooled to 0°C in an ice bath.
-
Catalyst Addition: Anhydrous aluminum chloride (AlCl₃, 1.1 eq) is added portion-wise to the stirred solution, maintaining the temperature below 5°C.
-
Acylating Agent: Acetic anhydride (1.1 eq) is dissolved in anhydrous DCM and added dropwise via the addition funnel over 30 minutes.
-
Reaction: The reaction mixture is stirred at 0-5°C for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Quenching & Deprotection: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated HCl. This step also hydrolyzes the acetal protecting group.
-
Workup: The mixture is stirred vigorously for 30 minutes. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
Chemoselective Reduction of Aldehyde
This protocol details the selective reduction of the more reactive aldehyde group to a primary alcohol.
Protocol:
-
Dissolution: this compound (1.0 eq) is dissolved in methanol (B129727) in a round-bottomed flask and the solution is cooled to 0°C in an ice bath.
-
Reducing Agent: Sodium borohydride (NaBH₄, 0.3 eq) is added slowly in small portions over 15 minutes, ensuring the temperature remains below 5°C. The lower stoichiometry of NaBH₄ favors the reduction of the more reactive aldehyde.
-
Reaction Monitoring: The reaction is stirred at 0°C and monitored by TLC until the starting material is consumed (typically 30-60 minutes).
-
Quenching: The reaction is quenched by the slow addition of acetone (B3395972) to consume excess NaBH₄.
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Workup: Water is added to the residue, and the product is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is evaporated to yield 4-acetylbenzyl alcohol, which can be further purified by recrystallization or column chromatography if necessary.
Applications in Drug Discovery and Research
The unique structure of this compound makes it a valuable scaffold in medicinal chemistry. Its derivatives have been investigated for a range of therapeutic applications.
-
Anticancer Agents : Derivatives of benzaldehyde have been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[1] Studies on benzyloxybenzaldehyde derivatives, for example, demonstrated that they can arrest the cell cycle and induce apoptosis in HL-60 leukemia cells through the mitochondrial pathway.[10]
-
Enzyme Inhibition : The carbonyl groups can interact with active sites of enzymes, making its derivatives candidates for enzyme inhibitor studies, which is a cornerstone of modern drug development.[10]
-
Signaling Pathway Modulation : Benzaldehyde compounds have been found to modulate key cellular signaling pathways implicated in cancer and inflammation, such as the MAPK and caspase cascades.[11][12]
Role in Cellular Signaling Pathways
Understanding how drug candidates interact with cellular pathways is critical for drug development. Derivatives of this compound have been implicated in modulating pathways that control cell survival, proliferation, and death.
Inhibition of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth and survival. Its dysregulation is a hallmark of many cancers. Benzaldehyde derivatives have been shown to exert anti-inflammatory and anti-cancer effects by inhibiting this pathway.[12]
Caption: Inhibition of the MAPK pathway by benzaldehyde derivatives.
Induction of Caspase-Mediated Apoptosis
Many cytotoxic compounds exert their anticancer effects by triggering the caspase cascade, a proteolytic pathway that executes programmed cell death. Benzaldehyde derivatives can initiate this intrinsic apoptotic pathway.[11]
Caption: Apoptosis induction via the intrinsic caspase pathway.
Conclusion
This compound is a molecule of significant interest to synthetic chemists and drug development professionals. Its structural simplicity, coupled with the nuanced reactivity of its dual carbonyl functionalities, provides a robust platform for the creation of complex molecular architectures. The demonstrated biological activities of its derivatives, particularly in the modulation of cancer-related signaling pathways, underscore its potential as a foundational scaffold for the development of novel therapeutic agents. The detailed data and protocols provided in this guide serve as a valuable resource for researchers aiming to harness the synthetic and medicinal potential of this versatile compound.
References
- 1. rsc.org [rsc.org]
- 2. Benzaldehyde, 4-acetyl- | C9H8O2 | CID 5009465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-ACETOXYBENZALDEHYDE(878-00-2) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Acetylbenzaldehyd 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. GCMS Section 6.11.4 [people.whitman.edu]
- 10. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
The Bifunctional Nature of 4-Acetylbenzaldehyde: A Technical Guide for Researchers
For Immediate Release
A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Unique Chemical Properties and Applications of 4-Acetylbenzaldehyde.
This in-depth technical guide explores the bifunctional nature of this compound, a versatile aromatic compound featuring both an aldehyde and a ketone functional group. This unique structural characteristic imparts a differential reactivity that makes it a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document provides a detailed overview of its chemical properties, spectroscopic data, key reactions with experimental protocols, and its role in the synthesis of compounds with therapeutic potential.
Physicochemical and Spectroscopic Properties
This compound, also known as 4-formylacetophenone, is a solid at room temperature with a melting point of 33-36 °C. Its bifunctional nature, with an aldehyde and a ketone group at the para positions of a benzene (B151609) ring, governs its chemical behavior. The aldehyde group is generally more electrophilic and, therefore, more reactive towards nucleophiles and reducing agents compared to the ketone group. This difference in reactivity is the cornerstone of its utility in chemoselective reactions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₈O₂ | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| CAS Number | 3457-45-2 | [1] |
| Melting Point | 33-36 °C | |
| Appearance | White to light yellow solid | TCI America |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Peak/Shift | Assignment |
| ¹H NMR (CDCl₃) | δ 10.12 (s, 1H) | Aldehyde proton (-CHO) |
| δ 8.11 (d, J=8.1 Hz, 2H) | Aromatic protons (ortho to -CHO) | |
| δ 7.99 (d, J=8.4 Hz, 2H) | Aromatic protons (ortho to -COCH₃) | |
| δ 2.67 (s, 3H) | Acetyl protons (-COCH₃) | |
| ¹³C NMR (CDCl₃) | δ 197.4 | Ketone carbonyl carbon |
| δ 191.6 | Aldehyde carbonyl carbon | |
| δ 141.2, 139.1 | Aromatic quaternary carbons | |
| δ 129.8, 128.8 | Aromatic CH carbons | |
| δ 27.0 | Acetyl methyl carbon | |
| IR Spectroscopy | ~1706 cm⁻¹ | Aldehyde C=O stretch |
| ~1687 cm⁻¹ | Ketone C=O stretch | |
| ~2820, 2720 cm⁻¹ | Aldehyde C-H stretch (Fermi doublet) | |
| ~3030 cm⁻¹ | Aromatic C-H stretch | |
| ~1600, 1500 cm⁻¹ | Aromatic C=C stretch |
Chemoselective Reactions: A Workflow
The differential reactivity of the two carbonyl groups in this compound allows for a range of selective transformations. This chemoselectivity is highly valuable in multi-step organic synthesis, enabling the modification of one functional group while leaving the other intact for subsequent reactions.
Caption: Workflow of chemoselective reactions of this compound.
Experimental Protocols
Selective Reduction of the Aldehyde Group
This protocol describes the selective reduction of the aldehyde functionality in this compound to a primary alcohol using sodium borohydride (B1222165). The milder nature of NaBH₄ compared to other reducing agents, along with controlled reaction conditions, allows for the preferential reduction of the more reactive aldehyde group.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)
-
Deionized water
-
Diethyl ether or Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of deionized water.
-
Remove the methanol/ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-acetylbenzyl alcohol.
Knoevenagel Condensation for Chalcone Synthesis
This protocol outlines the base-catalyzed condensation of this compound with an active methylene compound (e.g., acetophenone) to form a chalcone derivative. Chalcones are important intermediates in the synthesis of flavonoids and other biologically active molecules.
Materials:
-
This compound
-
Acetophenone (B1666503) (or other active methylene compound)
-
Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and acetophenone (1 equivalent) in ethanol.
-
Prepare a solution of NaOH or KOH in water and add it dropwise to the stirred solution of the carbonyl compounds at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the purified chalcone derivative.
Schiff Base Formation
This protocol describes the formation of a Schiff base (imine) from the reaction of this compound with a primary amine. This reaction is a condensation reaction where the aldehyde group reacts with the amine to form a C=N double bond.
Materials:
-
This compound
-
A primary amine (e.g., aniline)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate upon cooling. If not, reduce the solvent volume using a rotary evaporator.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product in a desiccator.
Application in Drug Development: Inducing Apoptosis in Cancer Cells
Derivatives of this compound, particularly chalcones, have been investigated for their potential as anticancer agents.[2][3] These compounds have been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[4][5][6] The mechanism of action often involves the intrinsic (mitochondrial) pathway of apoptosis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Chalcones induce apoptosis, autophagy and reduce spreading in osteosarcoma 3D models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity of 4-Acetylbenzaldehyde's Carbonyl Groups
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Acetylbenzaldehyde is a versatile bifunctional molecule featuring both an aldehyde and a ketone carbonyl group. The inherent electronic and steric differences between these two functionalities allow for a high degree of chemoselectivity in various organic transformations. This technical guide provides a comprehensive overview of the reactivity of this compound, with a focus on selective reduction, oxidation, and nucleophilic addition reactions. Detailed experimental protocols, quantitative data, and logical diagrams are presented to assist researchers in leveraging the unique chemical properties of this compound in synthetic chemistry and drug development.
Introduction: The Duality of Reactivity
The synthetic utility of this compound stems from the differential reactivity of its two carbonyl groups. The aldehyde carbonyl is generally more electrophilic and less sterically hindered than the ketone carbonyl.[1] This is due to the presence of a single hydrogen atom attached to the aldehyde carbonyl carbon, in contrast to the electron-donating methyl group of the ketone.[2] This fundamental difference is the cornerstone of its application in multi-step syntheses, allowing for the selective modification of one carbonyl group while the other remains available for subsequent reactions.[1]
This guide will explore the practical applications of this reactivity difference in the following key areas:
-
Selective Reduction: Preferential reduction of either the aldehyde or the ketone to the corresponding alcohol.
-
Selective Oxidation: Conversion of the aldehyde to a carboxylic acid, leaving the ketone untouched.
-
Nucleophilic Addition: Chemoselective reactions such as the Knoevenagel condensation and Wittig reaction.
-
Selective Protection: Masking the more reactive aldehyde group to enable reactions at the ketone center.
Chemoselective Reduction of Carbonyl Groups
The selective reduction of one carbonyl group in this compound is a critical transformation for the synthesis of various functionalized molecules. The choice of reducing agent and reaction conditions dictates which carbonyl group is preferentially reduced.
Selective Reduction of the Aldehyde Group
The higher reactivity of the aldehyde group makes its selective reduction the more common pathway.[1] Mild reducing agents can be employed to achieve high chemoselectivity.
Table 1: Quantitative Data for Selective Aldehyde Reduction
| Reducing Agent/System | Solvent | Temperature | Time | Product | Yield (%) | Reference |
| NaBH₄ / NaNO₃ / H₂O | Water | Room Temp. | 50 min | 4-(1-hydroxyethyl)benzaldehyde | 92% | [3] |
| NaBH₄ / Na₂C₂O₄ / H₂O | Water | Room Temp. | 90-180 min | 4-(1-hydroxyethyl)benzaldehyde | 93-95% | [4] |
| γ-Fe₂O₃@HAP-Pd / H₂ | Water | Room Temp. | - | 4-(1-hydroxyethyl)benzaldehyde | Moderate to Excellent | [5] |
| Catalytic Transfer Hydrogenation | 2-Alkanols | - | - | 4-(1-hydroxyethyl)benzaldehyde | High | [6] |
Selective Reduction of the Ketone Group
While less common due to the lower reactivity of the ketone, its selective reduction is achievable, most notably through enzymatic methods which can offer high chemo- and enantioselectivity.[7][8] A notable chemical method is the Luche reduction, which can show selectivity for ketones in the presence of aldehydes.[9]
Table 2: Quantitative Data for Selective Ketone Reduction
| Reducing Agent/System | Solvent | Temperature | Time | Product | Yield (%) | Reference |
| Chiralidon-R (ADH) | 2-Propanol/Water (9:1) | - | - | (R)-1-(4-formylphenyl)ethanol | 96.5% | [7] |
| CeCl₃ / NaBH₄ (Luche Reduction) | Methanol | - | - | 1-(4-formylphenyl)ethanol | - | [9] |
Experimental Protocols: Reduction Reactions
Protocol for Selective Reduction of the Aldehyde Group with NaBH₄/NaNO₃
This protocol is adapted from a general procedure for the selective reduction of aldehydes.[3]
Materials:
-
This compound
-
Sodium borohydride (B1222165) (NaBH₄)
-
Sodium nitrate (B79036) (NaNO₃)
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottomed flask (10 mL)
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a 10 mL round-bottomed flask equipped with a magnetic stirrer, add this compound (1 mmol, 148.16 mg).
-
Add deionized water (3 mL).
-
In one portion, add sodium nitrate (3 mmol, 255 mg) and sodium borohydride (1.25 mmol, 47 mg).
-
Stir the mixture at room temperature for 50 minutes.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (B1210297) (9:1) eluent.
-
Upon completion, add 5 mL of water to the reaction mixture.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain 4-(1-hydroxyethyl)benzaldehyde.
References
- 1. This compound | 3457-45-2 | Benchchem [benchchem.com]
- 2. studylib.net [studylib.net]
- 3. NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols – Oriental Journal of Chemistry [orientjchem.org]
- 4. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. organic chemistry - Reduction of a ketone in the presence of an aldehyde - Chemistry Stack Exchange [chemistry.stackexchange.com]
An In-depth Technical Guide to the NMR Spectral Data of 4-Acetylbenzaldehyde
This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 4-Acetylbenzaldehyde, tailored for researchers, scientists, and professionals in drug development. It includes detailed spectral data, experimental protocols for data acquisition, and a logical visualization of spectral assignments.
Data Presentation: NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, compiled from various sources. The data were typically acquired in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 10.14 | Singlet | 1H | - | Aldehyde Proton (-CHO) |
| 8.06 | Doublet | 2H | 8.4 | Aromatic Protons (ortho to -CHO) |
| 7.98 | Doublet | 2H | 8.4 | Aromatic Protons (ortho to -COCH₃) |
| 2.67 | Singlet | 3H | - | Acetyl Protons (-COCH₃) |
Note: The aromatic protons, though chemically distinct, may appear as overlapping signals or a multiplet in some spectra.[1]
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 197.4 | Acetyl Carbonyl Carbon (-C OCH₃) |
| 191.7 | Aldehyde Carbonyl Carbon (-C HO) |
| 141.2 | Aromatic Carbon (para to -CHO) |
| 139.0 | Aromatic Carbon (para to -COCH₃) |
| 129.8 | Aromatic Carbons (ortho to -CHO) |
| 128.8 | Aromatic Carbons (ortho to -COCH₃) |
| 27.0 | Acetyl Methyl Carbon (-COC H₃) |
Note: Assignments are based on computational predictions and experimental data.[1][2]
Experimental Protocols
The acquisition of high-quality NMR spectra is crucial for accurate structural elucidation. The following is a generalized protocol for obtaining ¹H and ¹³C NMR spectra of a compound like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh between 10-50 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[3][4]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds like this compound.[3][4]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[4][5] Gentle vortexing or sonication can aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette with a glass wool plug to filter out any particulate matter, carefully transfer the solution into a high-quality 5 mm NMR tube.[5] The final liquid depth should be around 4-6 cm.[3][5]
-
Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue and cap it securely to prevent solvent evaporation and contamination.[4]
NMR Spectrometer Operation
-
Instrument Setup: The specific operational details will vary depending on the spectrometer manufacturer and software. Standard procedures are generally followed.
-
Locking: The spectrometer's magnetic field is stabilized by "locking" onto the deuterium (B1214612) signal of the solvent.[4][6]
-
Shimming: The homogeneity of the magnetic field is optimized through a process called shimming. This can be done manually or automatically to achieve sharp, well-resolved peaks.[4][6]
-
Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to ensure efficient signal detection.[4][7]
-
Acquisition: Set the appropriate experimental parameters, such as the number of scans, spectral width, and relaxation delay. For ¹H NMR, a small number of scans is often sufficient, while ¹³C NMR requires more scans due to the lower natural abundance of the ¹³C isotope.[4][7] Initiate data acquisition.
-
Data Processing: After acquisition, the raw data (Free Induction Decay or FID) is Fourier transformed to generate the familiar frequency-domain NMR spectrum. This is followed by phasing, baseline correction, and referencing the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR).[3]
Mandatory Visualization
The following diagram illustrates the logical relationship between the chemical structure of this compound and its characteristic ¹H and ¹³C NMR chemical shifts.
Caption: Correlation of this compound structure with its NMR signals.
References
In-Depth Technical Guide: Infrared Spectrum Analysis of 4-Acetylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 4-acetylbenzaldehyde (also known as p-formylacetophenone). It details the characteristic vibrational frequencies, offers a standardized experimental protocol for data acquisition, and presents a logical workflow for spectral analysis. This information is critical for substance identification, purity assessment, and understanding the molecular structure in research and development settings.
Molecular Structure and Functional Groups
This compound (C₉H₈O₂) is a bifunctional aromatic compound containing two distinct carbonyl groups: an aldehyde and a ketone. Its structure consists of[1] a benzene (B151609) ring substituted at the 1 and 4 positions with an acetyl group (-COCH₃) and a formyl group (-CHO). The presence and electronic environment of these functional groups give rise to a characteristic infrared spectrum.
Quantitative Infrared Spectrum Analysis
The FTIR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its functional groups. The most prominent features are the carbonyl (C=O) stretching vibrations of the ketone and aldehyde, which appear as strong, distinct peaks. A detailed assignment of [2]the principal absorption bands is summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3030 | Variable | Aromatic C-H Stretch |
| 2950 - 2850 | Medium/[3]Strong | Aliphatic C-H Stretch (from -CH₃ group) |
| 2840 - 2720 | Medium [3] | Aldehyde C-H Stretch (Fermi doublet) |
| ~1706 | Strong | Alde[4]hyde C=O Carbonyl Stretch |
| ~1687 | Strong | Keto[2]ne C=O Carbonyl Stretch |
| 1700 - 1500 | Medium [2] | Aromatic C=C Ring Bending/Stretching |
| 860 - 680 | Strong | [3]Aromatic C-H Out-of-Plane Bending |
Note: The exact posit[3]ions of the peaks can vary slightly depending on the sample preparation method and the physical state of the sample.
Detailed Experimental Protocol: Acquiring the FTIR Spectrum
Accurate and reproducible FTIR spectra are obtained by following standardized procedures. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) and Thin Solid Film methods are common.
Method: Thin Solid Fil[5][6]m Preparation
This method is suitable for obtaining high-quality spectra of solid samples that are soluble in a volatile solvent.
Materials:
-
This compound sample
-
Infrared-grade volatile solvent (e.g., methylene (B1212753) chloride or acetone)
-
Infrared-transparent salt plate (e.g., NaCl or KBr)
-
Pasteur pipette or dropper
-
FTIR Spectrometer
Procedure:
-
Sample Preparation: Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a suitable volatile solvent like methylene chloride.
-
Plate Cleaning: E[5]nsure the salt plate is clean and dry. If necessary, clean it with a small amount of dry acetone (B3395972) and wipe with a soft tissue.
-
Film Casting: Usi[5]ng a Pasteur pipette, apply one or two drops of the prepared solution onto the surface of the salt plate.
-
Solvent Evaporation[5]: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid sample should remain on the plate. The ideal film is transpa[5]rent and uniform.
-
Background Spectrum[5]: Place the clean, empty salt plate (or no sample) in the spectrometer's sample holder and acquire a background spectrum. This is crucial for correcting for atmospheric H₂O and CO₂, as well as any instrumental artifacts.
-
Sample Spectrum Acquisition: Place the salt plate with the sample film into the sample holder of the FTIR spectrometer.
-
Data Collection: [5]Acquire the infrared spectrum. The typical range for analysis is 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum should be analyzed for peak position, intensity, and shape to identify the functional groups present.
-
Post-Analysis: Af[7]ter analysis, clean the salt plate thoroughly with an appropriate solvent (e.g., dry acetone), dry it, and return it to a desiccator for storage.
Workflow for FT[5][8]IR Spectral Analysis
The process of analyzing an FTIR spectrum follows a logical progression from sample preparation to final interpretation. This workflow ensures a systematic and thorough examination of the spectral data.
References
- 1. This compound | 3457-45-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. www1.udel.edu [www1.udel.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. amherst.edu [amherst.edu]
- 7. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Acetylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 4-acetylbenzaldehyde. Due to the bifunctional nature of this aromatic compound, featuring both an aldehyde and a ketone group, its fragmentation pattern is expected to exhibit characteristics of both functionalities. This document outlines the principal fragmentation pathways, offers a detailed experimental protocol for its analysis, and presents visual workflows to facilitate understanding.
Predicted Electron Ionization Fragmentation of this compound
Under electron ionization, this compound (C₉H₈O₂) with a molecular weight of 148.16 g/mol , is anticipated to undergo several key fragmentation processes. The primary fragmentations are expected to occur via α-cleavage adjacent to the carbonyl groups of the aldehyde and acetyl functionalities.
The molecular ion (M⁺•) is formed by the loss of an electron and will have a mass-to-charge ratio (m/z) of 148. The subsequent fragmentation will likely follow these pathways:
-
Loss of a Hydrogen Radical (•H): Cleavage of the aldehydic C-H bond, a characteristic fragmentation of benzaldehydes, would result in a stable acylium ion at m/z 147 .[1][2]
-
Loss of a Methyl Radical (•CH₃): α-cleavage at the acetyl group, a typical fragmentation for acetophenones, would lead to the formation of the 4-formylbenzoyl cation at m/z 133 .[3][4]
-
Formation of the Acetyl Cation: Cleavage of the bond between the aromatic ring and the acetyl group would produce an acylium ion at m/z 43 (CH₃CO⁺).[3][4]
-
Loss of a Formyl Radical (•CHO): Cleavage of the bond between the aromatic ring and the aldehyde group would result in the 4-acetylphenyl cation at m/z 119 .
-
Loss of Carbon Monoxide (CO): Following the initial loss of the methyl radical, the resulting fragment ion at m/z 133 could further lose a molecule of carbon monoxide to form a phenyl cation derivative at m/z 105 . A similar loss of CO from the molecular ion is also a possibility, which is a known fragmentation pathway for some aromatic aldehydes.[1][2]
Based on the fragmentation of analogous compounds, the most abundant fragment ions (base peak) are likely to be the acylium ions formed by the loss of the methyl radical (m/z 133) or the acetyl cation (m/z 43), due to their resonance stabilization.
Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway |
| 148 | [C₉H₈O₂]⁺• | Molecular Ion (M⁺•) |
| 147 | [C₉H₇O₂]⁺ | M⁺• - •H (Loss of hydrogen radical from the aldehyde) |
| 133 | [C₈H₅O₂]⁺ | M⁺• - •CH₃ (Loss of methyl radical from the acetyl group) |
| 119 | [C₈H₇O]⁺ | M⁺• - •CHO (Loss of formyl radical) |
| 105 | [C₇H₅O]⁺ | [M - CH₃]⁺ - CO (Loss of carbon monoxide from m/z 133) |
| 91 | [C₇H₇]⁺ | Further fragmentation of phenyl-containing ions |
| 77 | [C₆H₅]⁺ | Further fragmentation of phenyl-containing ions |
| 43 | [C₂H₃O]⁺ | [CH₃CO]⁺ (Acetyl cation) |
Experimental Protocol for Mass Spectrometry Analysis
The following provides a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
-
Solvent Selection: Dissolve a small amount (approximately 1 mg) of this compound in a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a final concentration of 100 µg/mL.
-
Standard Preparation: Prepare a series of calibration standards if quantitative analysis is required.
-
Quality Control: Include a solvent blank and a known reference standard for quality control purposes.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column).
-
Injector: Set to 250°C with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 300.
3. Data Acquisition and Analysis:
-
Acquisition Software: Use the instrument's proprietary software to set up the acquisition method and run the samples.
-
Data Processing:
-
Integrate the chromatographic peaks.
-
Extract the mass spectrum for the peak corresponding to this compound.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with a library database (e.g., NIST) for confirmation, if available.
-
Propose fragmentation pathways based on the observed ions.
-
Visualizing the Fragmentation and Workflow
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Predicted EI fragmentation of this compound.
Caption: General workflow for GC-MS analysis.
References
- 1. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Mass fragmentation in benzaldehyde | Filo [askfilo.com]
- 3. app.studyraid.com [app.studyraid.com]
- 4. Explain all possible fragmentation for in mass spectrometry for the follo.. [askfilo.com]
- 5. Electron ionization - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Safety of 4-Acetylbenzaldehyde
This guide provides comprehensive safety information for 4-Acetylbenzaldehyde (CAS No. 3457-45-2), intended for researchers, scientists, and professionals in drug development. It covers physical and chemical properties, hazard identification, handling procedures, and emergency measures.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Reference |
| Molecular Formula | C₉H₈O₂ | [1][2][3] |
| Molecular Weight | 148.16 g/mol | [1][2][3][4] |
| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [5] |
| Melting Point | 33-36 °C (lit.) | [1][4][6] |
| Boiling Point | 286.4 ± 23.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Flash Point | 106.6 ± 19.6 °C | [1] |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [1] |
| Solubility | No data available | |
| LogP | 1.52 | [1] |
Hazard Identification and Safety Precautions
While some safety data sheets indicate that no comprehensive hazard classification is available for this compound, it is crucial to handle it with care, following standard laboratory safety protocols.[7] Personal protective equipment (PPE) should always be used.
Personal Protective Equipment (PPE) Recommendations:
| Protection Type | Specification | Reference |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH) | [7] |
| Skin Protection | Chemical impermeable gloves, fire/flame resistant and impervious clothing | [7] |
| Respiratory Protection | Dust mask type N95 (US) or equivalent |
Emergency Procedures and First-Aid Measures
In the event of exposure or an accident, immediate and appropriate action is critical. The following diagram outlines the recommended first-aid procedures.
Firefighting Measures
In case of a fire involving this compound, specific extinguishing media and protective actions are required.
Accidental Release Measures
Proper containment and cleanup of spills are necessary to prevent environmental contamination and personnel exposure.
References
- 1. This compound | CAS#:3457-45-2 | Chemsrc [chemsrc.com]
- 2. 3457-45-2|this compound|BLD Pharm [bldpharm.com]
- 3. Benzaldehyde, 4-acetyl- | C9H8O2 | CID 5009465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-アセチルベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 3457-45-2 | TCI AMERICA [tcichemicals.com]
- 6. This compound | 3457-45-2 [chemicalbook.com]
- 7. echemi.com [echemi.com]
A Technical Guide to the Solubility of 4-Acetylbenzaldehyde for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 4-Acetylbenzaldehyde in various organic solvents. As a bifunctional aromatic compound, understanding its solubility is critical for applications in organic synthesis, medicinal chemistry, and materials science. This document consolidates available qualitative solubility data, outlines a detailed experimental protocol for quantitative solubility determination, and presents a logical workflow for these experimental procedures. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound, also known as 4-formylacetophenone, is an organic compound with the molecular formula C₉H₈O₂.[1][2] Its structure features both an aldehyde and a ketone functional group attached to a benzene (B151609) ring, making it a versatile building block in chemical synthesis. The solubility of this compound is a fundamental physical property that dictates its handling, reaction conditions, purification, and formulation. This guide aims to provide a detailed technical overview of its solubility characteristics in common organic solvents.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₈O₂ | [1][2] |
| Molecular Weight | 148.16 g/mol | [1][2] |
| Appearance | Off-white to slight yellow solid | [3] |
| Melting Point | 33-36 °C (lit.) | [2][3] |
| CAS Number | 3457-45-2 | [2][3] |
Solubility Profile of this compound
Table 2: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol | Soluble | The polar hydroxyl group of alcohols can interact with the carbonyl groups of this compound. |
| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | "Like dissolves like" principle; the ketone functionality of the solvent interacts well with the ketone and aldehyde groups of the solute. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers are good solvents for a wide range of organic compounds. |
| Esters | Ethyl Acetate (B1210297) | Soluble | Ethyl acetate is a moderately polar solvent capable of dissolving many organic compounds. |
| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble | These solvents are effective for a wide range of organic solutes. |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The aromatic ring of the solvent interacts favorably with the benzene ring of this compound. |
| Apolar Hydrocarbons | Hexane, Cyclohexane | Sparingly Soluble | The overall polarity of this compound may limit its solubility in highly non-polar solvents. |
| Water | Sparingly Soluble to Insoluble | The hydrophobic benzene ring and the overall size of the molecule are expected to limit its solubility in water, despite the presence of polar carbonyl groups.[4][9] |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The isothermal saturation method is a widely accepted technique for determining the solubility of a solid compound in a liquid solvent.
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at various temperatures.
Materials:
-
This compound (purity > 97%)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker bath or magnetic stirrer with a heating mantle
-
Calibrated thermometer
-
Analytical balance (±0.0001 g)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Place the vial in a thermostatic shaker bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) with continuous agitation to ensure saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the solid to settle for at least 2 hours.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.
-
Immediately filter the collected sample through a 0.45 µm syringe filter into a pre-weighed volumetric flask.
-
Record the exact weight of the collected filtrate.
-
Dilute the filtrate with the same solvent to a concentration suitable for the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation of Solubility:
-
The solubility (S) can be expressed in various units, such as g/100g of solvent or mole fraction (x).
-
In g/100g of solvent:
-
S = (mass of solute / mass of solvent) * 100
-
-
As a mole fraction:
-
x = (moles of solute) / (moles of solute + moles of solvent)
-
-
Logical Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
This technical guide has provided a foundational understanding of the solubility of this compound in various organic solvents. While quantitative data remains to be experimentally determined, the qualitative assessment and the detailed experimental protocol presented herein offer a solid starting point for researchers and professionals. The provided workflow diagram illustrates the logical steps for accurate solubility measurement. A thorough understanding and quantitative determination of the solubility of this compound will facilitate its effective use in synthesis, formulation, and other applications within the chemical and pharmaceutical industries.
References
- 1. Benzaldehyde, 4-acetyl- | C9H8O2 | CID 5009465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-乙酰苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 3457-45-2 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. What is the solubility of benzaldehyde in water? - Blog [sinoshiny.com]
An In-depth Technical Guide to the Physical Properties of 4-Acetylbenzaldehyde, with a Focus on its Melting Point
This technical guide provides a detailed overview of the physical properties of 4-acetylbenzaldehyde, with a primary focus on its melting point. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the key physical characteristics, a standard protocol for melting point determination, and a visual representation of the experimental workflow.
Introduction to this compound
This compound, also known as 4-formylacetophenone, is an organic compound with the chemical formula C₉H₈O₂.[1] It possesses both an aldehyde and a ketone functional group, making it a valuable intermediate in various organic syntheses. Its structure consists of a benzene (B151609) ring substituted with an acetyl group and a formyl group at the para position.
Physical Properties
The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental procedures.
| Property | Value | Reference |
| Melting Point | 33-36 °C | [2][3] |
| Molecular Formula | C₉H₈O₂ | [1][4][5] |
| Molecular Weight | 148.16 g/mol | [1][3] |
| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [5] |
| Boiling Point | 286.4 °C at 760 mmHg | [3] |
| Density | 1.117 g/cm³ | [3] |
| Flash Point | 106.6 °C | [3] |
| Refractive Index | 1.562 | [3] |
| CAS Number | 3457-45-2 | [2] |
Experimental Protocol: Melting Point Determination
The following is a standard protocol for determining the melting point of a solid organic compound such as this compound using a capillary melting point apparatus.
3.1. Materials and Equipment
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle
-
Spatula
3.2. Procedure
-
Sample Preparation:
-
Ensure the this compound sample is pure and dry. If necessary, purify the sample by recrystallization.
-
Grind a small amount of the crystalline sample into a fine powder using a clean, dry mortar and pestle.
-
-
Capillary Tube Packing:
-
Tamp the open end of a capillary tube into the powdered sample to collect a small amount of the solid.
-
Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.
-
Repeat until the packed sample is approximately 2-3 mm high.
-
-
Apparatus Setup:
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Set the starting temperature of the apparatus to approximately 10-15 °C below the expected melting point of 33-36 °C.
-
Set the heating rate to a slow and steady pace, typically 1-2 °C per minute, to ensure accurate determination.
-
-
Melting Point Observation:
-
Observe the sample through the magnifying lens of the apparatus as the temperature rises.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue to observe and record the temperature at which the entire sample has completely melted (the completion of melting).
-
The melting point is reported as the range between these two temperatures.
-
-
Post-Measurement:
-
Allow the apparatus to cool down before performing any subsequent measurements.
-
Dispose of the used capillary tube in the appropriate glass waste container.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the melting point of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Theoretical Studies of 4-Acetylbenzaldehyde
Abstract
This compound is a bifunctional aromatic compound of significant interest in organic synthesis and medicinal chemistry due to its distinct aldehyde and ketone moieties. This technical guide provides a comprehensive overview of the theoretical studies on this compound, focusing on its molecular structure, vibrational spectra, and electronic properties as elucidated by computational methods, primarily Density Functional Theory (DFT). The differential reactivity of its two carbonyl groups is rationalized through the analysis of Frontier Molecular Orbitals (HOMO-LUMO), Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) maps. This document also includes detailed experimental protocols for its synthesis and a representative reaction, alongside visualizations of computational workflows and reaction pathways to facilitate a deeper understanding of its chemical behavior.
Introduction
This compound (4-formylacetophenone) is a versatile organic building block featuring both an aldehyde and a ketone functional group attached to a benzene (B151609) ring in a para configuration. This unique structural arrangement imparts differential reactivity to the two carbonyl centers, with the aldehyde group being generally more susceptible to nucleophilic attack than the ketone group.[1] This chemoselectivity makes it a valuable precursor in the synthesis of a wide range of organic molecules, including pharmaceuticals and materials.[1]
Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the electronic structure and predicting the reactivity of this compound.[1] These computational approaches provide insights into its geometry, vibrational modes, and the distribution of electron density, which are crucial for designing selective chemical transformations. This guide summarizes the key findings from theoretical investigations, presenting quantitative data in a structured format to aid researchers in their scientific endeavors.
Molecular Structure and Geometry
Table 1: Representative Calculated Geometrical Parameters for a Substituted Benzaldehyde Analogue
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C=O (aldehyde) | 1.21 Å |
| C-H (aldehyde) | 1.11 Å | |
| C-C (ring) | 1.39 - 1.41 Å | |
| C-C (ring-aldehyde) | 1.48 Å | |
| C=O (acetyl) | 1.23 Å | |
| C-C (ring-acetyl) | 1.50 Å | |
| C-C (acetyl-methyl) | 1.52 Å | |
| Bond Angle (°) | C-C-O (aldehyde) | 124.0° |
| C-C-H (aldehyde) | 119.0° | |
| C-C=O (acetyl) | 120.0° | |
| C-C-C (ring) | 118.0 - 121.0° | |
| Dihedral Angle (°) | O=C-C=C (ring) | ~180.0° |
| C-C-C=O (acetyl) | ~0.0° or ~180.0° |
Note: These values are representative and based on DFT calculations of analogous substituted benzaldehydes.
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. Theoretical frequency calculations can aid in the assignment of experimental vibrational bands. For this compound, the most characteristic vibrations are the C=O stretching modes of the aldehyde and ketone groups.
Table 2: Experimental and Representative Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Experimental IR (cm⁻¹) | Representative Calculated (cm⁻¹) | Assignment |
| C-H stretch (aromatic) | ~3100-3000 | ~3100-3050 | Aromatic C-H stretching |
| C-H stretch (aldehyde) | ~2820, ~2720 | ~2850, ~2750 | Aldehydic C-H stretching (Fermi resonance) |
| C=O stretch (aldehyde) | 1706 | ~1710 | Aldehyde carbonyl stretching |
| C=O stretch (ketone) | 1687 | ~1690 | Ketone carbonyl stretching |
| C=C stretch (aromatic) | ~1600 | ~1605 | Aromatic ring stretching |
| C-C stretch | - | ~1270 | Acetyl C-C stretching |
| C-H bend (aromatic) | ~830 | ~835 | Para-disubstituted ring out-of-plane bending |
Note: Experimental IR data is from cited literature.[2] Calculated frequencies are representative values for similar molecules and are typically scaled to better match experimental data.
Electronic Properties
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and chemical reactivity of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the energy of the LUMO is related to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
Table 3: Representative Calculated Electronic Properties for a Substituted Benzaldehyde Analogue
| Parameter | Calculated Value (eV) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.0 eV |
| HOMO-LUMO Gap | 4.5 eV |
Note: These values are representative and based on DFT calculations of analogous substituted benzaldehydes.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs. It allows for the calculation of atomic charges and the investigation of hyperconjugative interactions, which contribute to molecular stability. For this compound, NBO analysis would reveal the polarization of the C=O bonds and the charge distribution across the aromatic ring.
Table 4: Representative Natural Population Analysis (NPA) Charges for a Substituted Benzaldehyde Analogue
| Atom | Natural Charge (e) |
| O (aldehyde) | -0.60 |
| C (aldehyde) | +0.55 |
| O (ketone) | -0.65 |
| C (ketone) | +0.70 |
| C (ring, attached to CHO) | +0.10 |
| C (ring, attached to COCH₃) | +0.15 |
Note: These values are representative and based on DFT calculations of analogous substituted benzaldehydes. The more positive charge on the ketonic carbon compared to the aldehydic carbon is not what is generally expected based on reactivity; this highlights the importance of considering orbital interactions and steric effects, not just atomic charges.
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for predicting the sites of electrophilic and nucleophilic attack. In the MEP of this compound, the most negative regions (electron-rich) are expected to be located around the oxygen atoms of the carbonyl groups, making them susceptible to electrophilic attack. The most positive regions (electron-poor) would be associated with the hydrogen atoms, particularly the aldehydic hydrogen, and the regions around the carbonyl carbons, indicating their susceptibility to nucleophilic attack. Computational studies confirm that the aldehyde group's higher electrophilicity favors nucleophilic attacks.[1]
Chemical Reactivity: A Theoretical Perspective
The differential reactivity of the aldehyde and ketone groups in this compound is a key feature that is well-explained by theoretical models. The aldehyde carbonyl is generally more electrophilic and thus more reactive towards nucleophiles than the ketone carbonyl.[1] This can be attributed to several factors:
-
Steric Hindrance: The aldehyde group has a hydrogen atom attached to the carbonyl carbon, which is less sterically hindering than the methyl group of the ketone.
-
Electronic Effects: The acetyl group's methyl group is weakly electron-donating, which slightly reduces the electrophilicity of the ketonic carbon compared to the aldehydic carbon. DFT calculations of the electron density distribution confirm the higher electrophilicity of the aldehyde group.[1]
This difference in reactivity allows for selective chemical transformations. For example, the aldehyde group can be selectively reduced to a primary alcohol while leaving the ketone group intact, or it can be selectively protected to allow for reactions at the ketone position.[1]
Experimental Protocols
Synthesis of this compound via Palladium-Catalyzed Carbonylation
This protocol describes the synthesis of this compound from an aryl halide using a palladium catalyst.
Materials:
-
Aryl halide (e.g., 4'-Iodoacetophenone) (5.0 mmol)
-
MCM-41-2PPdCl₂ (102 mg, 0.05 mmol Pd)
-
Sodium formate (B1220265) (HCOONa) (7.5 mmol)
-
N,N-dimethyl-formamide (DMF) (5 mL)
-
Carbon monoxide (CO) gas
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297)
Procedure:
-
A 50 mL round-bottomed flask equipped with a gas inlet tube, a reflux condenser, and a magnetic stirring bar is charged with MCM-41-2PPdCl₂, the aryl halide, and sodium formate.
-
The flask is flushed with carbon monoxide.
-
DMF is added by syringe, and a slow stream of CO is passed into the suspension.
-
The mixture is vigorously stirred at 110-130 °C for 2-20 hours.
-
After cooling to room temperature, the mixture is diluted with 50 mL of diethyl ether.
-
The palladium catalyst is separated by filtration and washed with distilled water (2 x 10 mL), ethanol (B145695) (2 x 10 mL), and ether (2 x 10 mL).
-
The ethereal solution is washed with water (3 x 20 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (hexane-ethyl acetate = 10:1) to yield this compound.
Selective Cyanosilylation of the Aldehyde Group
This protocol is representative of the selective reactions that can be performed on this compound.
Materials:
-
This compound
-
Trimethylsilyl cyanide (TMSCN)
-
Catalyst (e.g., a germylene cation complex)
-
Solvent (e.g., deuterated chloroform (B151607) for NMR monitoring)
Procedure:
-
To a solution of this compound in the chosen solvent, the catalyst is added (e.g., 0.075-0.75 mol%).
-
Trimethylsilyl cyanide is then added to the mixture.
-
The reaction is stirred at room temperature and monitored by a suitable technique (e.g., NMR spectroscopy).
-
The reaction demonstrates selectivity for the aldehyde group over the ketone group.
Visualizations
Computational Workflow for Electronic Property Analysis
Caption: A typical workflow for DFT-based analysis of molecular properties.
Selective Reduction Pathway of this compound
Caption: Chemoselective reduction pathways of this compound.
Conclusion
Theoretical studies, predominantly using DFT methods, provide invaluable insights into the molecular structure, vibrational properties, and electronic nature of this compound. These computational models effectively rationalize the observed chemoselectivity of its two carbonyl groups, a feature that is exploited in a myriad of synthetic applications. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in chemistry and drug development, facilitating the design of new synthetic routes and the development of novel molecules based on the this compound scaffold. The synergy between theoretical predictions and experimental work will continue to drive innovation in these fields.
References
The Discovery and Synthetic History of 4-Acetylbenzaldehyde: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and key applications of 4-acetylbenzaldehyde, a versatile bifunctional aromatic compound. Primarily aimed at researchers, scientists, and professionals in drug development, this document details the historical context of its first synthesis and explores the evolution of its preparation through various methodologies. Key synthetic routes, including the seminal 1950 synthesis, Friedel-Crafts acylation, palladium-catalyzed carbonylation, and oxidation reactions, are discussed in detail with accompanying experimental protocols. Physical, chemical, and spectroscopic data are summarized for easy reference. Furthermore, this guide illustrates the synthetic utility of this compound in the preparation of more complex molecules, particularly in the realm of medicinal chemistry.
Introduction
This compound (CAS No: 3457-45-2), also known as 4-formylacetophenone, is an organic compound characterized by the presence of both an aldehyde and a ketone functional group attached to a benzene (B151609) ring in a para orientation. This unique structural feature, possessing two distinct carbonyl groups with different reactivities, makes it a valuable intermediate in organic synthesis. The aldehyde group is generally more susceptible to nucleophilic attack than the ketone group, allowing for chemoselective reactions. This property is highly desirable in the multi-step synthesis of complex molecules, including pharmaceuticals and materials.
This guide delves into the history of this compound, from its initial discovery to the modern synthetic methods employed for its production. It also provides detailed experimental procedures for key synthetic transformations and summarizes its physicochemical and spectroscopic properties.
Discovery and Historical Context
The first notable synthesis of this compound was reported in 1950 by W. K. Detweiler and E. D. Amstutz in the Journal of the American Chemical Society.[1][2] Their work laid the foundation for the preparation of this class of acyl aldehydes and spurred further investigation into their chemical properties and synthetic applications.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in the tables below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₈O₂ |
| Molecular Weight | 148.16 g/mol |
| Melting Point | 33-36 °C (lit.) |
| Appearance | White to light yellow crystalline solid |
| CAS Number | 3457-45-2 |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Data |
| ¹H NMR | δ (ppm): 10.06 (s, 1H, -CHO), 8.02-7.91 (m, 2H, Ar-H), 7.78-7.72 (m, 2H, Ar-H), 2.65 (s, 3H, -COCH₃) |
| ¹³C NMR | δ (ppm): 197.7, 191.9, 139.7, 136.6, 130.0, 129.0, 26.8 |
| IR (cm⁻¹) | ~1706 (aldehyde C=O stretch), ~1687 (ketone C=O stretch) |
| Mass Spec (MS) | Exact Mass: 148.0524 g/mol |
Synthetic Methodologies
Several synthetic routes have been developed for the preparation of this compound. The most common and historically significant methods are detailed below.
Friedel-Crafts Acylation
A traditional and widely used method for synthesizing aromatic ketones is the Friedel-Crafts acylation.[3][4][5] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4] In the context of this compound, this would typically involve the acetylation of a protected benzaldehyde (B42025) derivative to prevent reaction at the aldehyde group.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride (CH₃COCl)
-
Substituted benzene (e.g., a protected benzaldehyde)
-
Anhydrous methylene (B1212753) chloride (CH₂Cl₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous methylene chloride.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dissolved in methylene chloride to the stirred suspension.
-
After the addition of acetyl chloride, add the aromatic substrate (1.0 equivalent) dissolved in methylene chloride dropwise, maintaining the temperature at 0°C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15 minutes.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with methylene chloride.
-
Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or recrystallization.
Palladium-Catalyzed Carbonylation
A more modern and efficient method for the synthesis of this compound is the palladium-catalyzed carbonylation of 4'-bromoacetophenone (B126571).[1] This reaction introduces a formyl group onto the aromatic ring using carbon monoxide in the presence of a palladium catalyst.
Materials:
-
4'-Bromoacetophenone
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Carbon monoxide (CO) gas
-
Sodium formate (B1220265) (HCOONa)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a 50 mL round-bottomed flask equipped with a gas inlet, reflux condenser, and magnetic stirrer, add the palladium catalyst (e.g., 0.05 mmol), 4'-bromoacetophenone (5.0 mmol), and sodium formate (7.5 mmol).
-
Flush the flask with carbon monoxide gas.
-
Add DMF (5 mL) via syringe and pass a slow stream of CO through the suspension.
-
Stir the mixture vigorously at 110-130°C for 2-20 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether (50 mL).
-
Filter the mixture to remove the palladium catalyst.
-
Wash the ethereal solution with water (3 x 20 mL) and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel (hexane-ethyl acetate (B1210297) = 10:1) to yield this compound.
Oxidation of 4-Methylacetophenone
Another synthetic approach involves the oxidation of the methyl group of 4-methylacetophenone to an aldehyde.[1] Various oxidizing agents and catalytic systems can be employed for this transformation.
Materials:
-
4-Methylacetophenone
-
Iron(III) chloride (FeCl₃)
-
N-Bromosuccinimide (NBS)
-
Sodium chloride (NaCl)
-
Oxygen (O₂)
Procedure:
-
In a reaction vessel, combine 4-methylacetophenone, iron(III) chloride, N-bromosuccinimide, and sodium chloride.
-
Carry out the reaction under an oxygen atmosphere at 100°C for 18 hours.
-
Upon completion, the reaction mixture is worked up to isolate the this compound. A reported yield for a similar oxidation at 80°C for 16 hours is 53%.[1]
Synthetic Pathways and Applications
This compound is a valuable building block for the synthesis of more complex molecules due to the differential reactivity of its two carbonyl groups.
Synthetic Pathways to this compound
The following diagram illustrates the main synthetic routes to this compound discussed in this guide.
Caption: Synthetic routes to this compound.
Application in the Synthesis of Bioactive Molecules
Derivatives of this compound have been investigated for their therapeutic potential.[1] For instance, it serves as a precursor for the synthesis of chalcones, a class of compounds known for their wide range of biological activities, including anti-cancer properties. The following workflow illustrates the general application of this compound in the synthesis and evaluation of such derivatives.
References
Introduction to Carbonyl Electrophilicity in 4-Acetylbenzaldehyde
An In-depth Technical Guide on the Electrophilicity of Carbonyls in 4-Acetylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This compound (4-formylacetophenone) is a bifunctional aromatic compound featuring both an aldehyde and a ketone carbonyl group. The inherent differences in the electronic and steric environments of these two functional groups lead to a significant disparity in their electrophilicity, with the aldehyde carbonyl being the more reactive site for nucleophilic attack. This chemoselectivity is a cornerstone of its utility in multi-step organic synthesis, allowing for the targeted modification of one carbonyl group while the other remains available for subsequent transformations.[1] This guide provides a comprehensive analysis of the factors governing the electrophilicity of the carbonyls in this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Theoretical Framework of Carbonyl Electrophilicity
The electrophilicity of a carbonyl carbon is primarily dictated by the magnitude of its partial positive charge, which is influenced by both electronic and steric effects.[2][3]
-
Electronic Effects: The aldehyde carbonyl is directly attached to a hydrogen atom and an aromatic ring, while the ketone carbonyl is bonded to a methyl group and the aromatic ring. Alkyl groups, like the methyl group, are electron-donating (+I effect), which reduces the partial positive charge on the adjacent carbonyl carbon, thereby decreasing its electrophilicity.[4][5] The hydrogen atom on the aldehyde has a negligible electronic effect. Consequently, the aldehyde carbonyl carbon in this compound possesses a greater partial positive charge and is more electrophilic.[1][2][3] Computational studies using Density Functional Theory (DFT) have confirmed this higher electrophilicity of the aldehyde group by modeling the molecule's electron density distribution.[1]
-
Steric Effects: The aldehyde proton is significantly smaller than the methyl group of the ketone.[5] This reduced steric hindrance around the aldehyde carbonyl allows for easier access by nucleophiles, further enhancing its reactivity compared to the more sterically crowded ketone carbonyl.[2][3]
Quantitative Assessment of Carbonyl Electrophilicity
Spectroscopic Data
Infrared (IR) spectroscopy is a powerful tool for probing the electronic environment of carbonyl groups. The stretching frequency (νC=O) is sensitive to the polarization of the C=O bond; a more polarized bond (i.e., a more electrophilic carbon) will have a lower stretching frequency.
| Carbonyl Group | Typical IR Absorption (cm⁻¹) | This compound (Observed) | Reference |
| Aromatic Aldehyde | ~1705 | 1706 | [6][7][8] |
| Aromatic Ketone | ~1690 | 1687 | [6][7][8] |
Table 1: Infrared spectroscopic data for the carbonyl groups in this compound.
The lower stretching frequency of the ketone carbonyl in this compound compared to the aldehyde carbonyl might seem counterintuitive to the established reactivity trend. However, in aromatic systems, conjugation with the benzene (B151609) ring significantly influences these values. The key takeaway from a reactivity standpoint remains the established electronic and steric factors.
Hammett Substituent Constants
The Hammett equation (log(k/k₀) = σρ) provides a means to quantify the electronic effect of substituents on the reactivity of aromatic compounds.[9][10] The acetyl group (-COCH₃) is an electron-withdrawing group, and its effect on the electrophilicity of the aldehyde can be considered in the context of Hammett constants.
| Substituent (at para position) | Hammett Constant (σₚ) | Effect on Benzaldehyde Reactivity | Reference |
| -H | 0.00 | Baseline | [11] |
| -COCH₃ | +0.50 | Increases electrophilicity | [11] |
| -CHO | +0.42 | Increases electrophilicity | [11] |
Table 2: Hammett constants for relevant substituents.
The positive σₚ value for the acetyl group indicates that it is an electron-withdrawing group, which enhances the electrophilicity of the benzene ring and, by extension, the attached aldehyde group compared to unsubstituted benzaldehyde.
Chemoselective Reactions of this compound
The differential electrophilicity of the two carbonyl groups enables a variety of chemoselective transformations. The aldehyde group is the preferred site for nucleophilic attack, reduction, and oxidation under controlled conditions.[1]
Logical Workflow for Selective Transformations
The general approach to leveraging the differential reactivity of this compound in synthesis involves the selective reaction of the more electrophilic aldehyde group, followed by further transformation of the less reactive ketone.
Caption: Logical workflow for the selective functionalization of this compound.
Nucleophilic Addition Pathway
The fundamental reaction showcasing the higher electrophilicity of the aldehyde is nucleophilic addition. The nucleophile preferentially attacks the more electron-deficient aldehyde carbon.
References
- 1. This compound | 3457-45-2 | Benchchem [benchchem.com]
- 2. Relative Reactivities of Aldehyde and Ketones. Note on Relative reactivities of Aldehyde and Ketones by Unacademy [unacademy.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Hammett equation - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. web.viu.ca [web.viu.ca]
The Medicinal Chemistry of 4-Acetylbenzaldehyde: A Technical Guide to its Anticancer and Bioactive Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Acetylbenzaldehyde, a versatile bifunctional aromatic compound, has emerged as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Its unique structure, featuring both an aldehyde and a ketone functional group with differential reactivity, allows for selective chemical modifications, leading to a diverse array of derivatives. This technical guide provides an in-depth overview of the current research on this compound and its derivatives, with a primary focus on their promising anticancer applications. Furthermore, this document explores their potential in other therapeutic areas, including as antibacterial, antifungal, and anti-inflammatory agents. Detailed experimental protocols for the synthesis of key derivatives and for critical biological assays are provided, alongside a quantitative summary of their biological activities and visual representations of relevant signaling pathways to facilitate further research and drug development.
Introduction
This compound (4-formylacetophenone) is a chemical intermediate of significant interest in the field of drug discovery.[1] The presence of both an aldehyde and a ketone group on the same aromatic ring provides a unique platform for synthetic chemists to construct a variety of molecular architectures.[1] The aldehyde is generally more reactive towards nucleophiles than the ketone, enabling chemoselective reactions that are crucial in multi-step syntheses of complex bioactive molecules.[1] This inherent reactivity has been exploited to generate libraries of derivatives, including chalcones, Schiff bases, and thiosemicarbazones, which have demonstrated a broad spectrum of pharmacological activities. Notably, numerous studies have highlighted the potent anticancer properties of these derivatives, with many exhibiting low micromolar efficacy against a range of human cancer cell lines.[2] The primary mechanism of their anticancer action often involves the induction of apoptosis through the modulation of key signaling pathways.[3][4]
Anticancer Applications of this compound Derivatives
The structural versatility of this compound has been extensively leveraged to design and synthesize novel compounds with significant anticancer potential. The main classes of derivatives investigated for their cytotoxic and antiproliferative activities are chalcones, Schiff bases, and thiosemicarbazones.
Chalcones Derived from this compound
Chalcones, characterized by an α,β-unsaturated ketone system, are synthesized through the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a benzaldehyde.[5] Chalcones derived from this compound have shown considerable promise as anticancer agents, inducing apoptosis and cell cycle arrest in various cancer cell lines.[6]
Table 1: Anticancer Activity of Chalcone Derivatives of this compound
| Compound ID | Acetophenone Reactant | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone-1 | This compound | MCF-7 (Breast) | < 20 µg/mL | [6] |
| Chalcone-2 | This compound | A549 (Lung) | > 20 µg/mL | [6] |
| Chalcone-3 | This compound | PC3 (Prostate) | < 20 µg/mL | [6] |
| Chalcone-4 | This compound | HT-29 (Colorectal) | < 20 µg/mL | [6] |
| Chalcone-5 | This compound | WRL-68 (Liver) | < 20 µg/mL | [6] |
Schiff Bases Derived from this compound
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone.[7] Schiff base derivatives of this compound have been synthesized and evaluated for their anticancer activities, with some compounds demonstrating potent cytotoxicity.[2]
Table 2: Anticancer Activity of Schiff Base Derivatives of this compound
| Compound ID | Primary Amine Reactant | Cancer Cell Line | IC50 (µM) | Reference |
| Schiff Base-1 | Aniline | HCT-116 (Colorectal) | 12.83 ± 0.9 | [2] |
| Schiff Base-2 | Aniline | HepG2 (Liver) | 9.07 ± 0.8 | [2] |
| Schiff Base-3 | Aniline | MCF-7 (Breast) | 4.92 ± 0.3 | [2] |
| Schiff Base-4 | 2-Naphthylamine | HCT-116 (Colorectal) | - | [2] |
| Schiff Base-5 | 2-Naphthylamine | HepG2 (Liver) | - | [2] |
| Schiff Base-6 | 2-Naphthylamine | MCF-7 (Breast) | - | [2] |
Thiosemicarbazones Derived from this compound
Thiosemicarbazones are a class of compounds formed by the reaction of a thiosemicarbazide (B42300) with an aldehyde or ketone.[8] These derivatives are known for their metal-chelating properties and a wide range of biological activities, including potent anticancer effects.[9]
Table 3: Anticancer Activity of Thiosemicarbazone Derivatives of this compound
| Compound ID | Thiosemicarbazide Reactant | Cancer Cell Line | IC50 (µM) | Reference |
| TSC-1 | Thiosemicarbazide | Various | 0.07 - 3.67 | [9] |
| TSC-2 | 4-Phenyl-thiosemicarbazide | Various | 0.07 - 0.12 | [9] |
Mechanism of Anticancer Action: Induction of Apoptosis
A predominant mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[3][4] This is a highly regulated process crucial for tissue homeostasis, and its deregulation is a hallmark of cancer. These compounds have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
The Intrinsic Apoptotic Pathway
The intrinsic pathway is initiated by various intracellular stresses and converges on the mitochondria. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated.[10] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to cell death.[3][11]
The Extrinsic Apoptotic Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., TRAIL) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which can then directly activate the executioner caspase-3 or cleave Bid to tBid, amplifying the apoptotic signal through the intrinsic pathway.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. nevolab.de [nevolab.de]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
- 8. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. juniv.edu [juniv.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. creative-bioarray.com [creative-bioarray.com]
Methodological & Application
Synthesis of 4-Acetylbenzaldehyde from 4-Methylacetophenone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 4-acetylbenzaldehyde from 4-methylacetophenone. The synthesis is a multi-step process involving the protection of the ketone functionality, selective oxidation of the methyl group to an aldehyde, and subsequent deprotection. This guide presents a primary synthetic pathway involving acetal (B89532) protection, benzylic bromination, and a Sommelet reaction, chosen for its reliability and applicability in standard laboratory settings. Alternative oxidation methods are also discussed. All quantitative data is summarized for clarity, and detailed experimental procedures are provided. Visual diagrams generated using Graphviz are included to illustrate the reaction pathway and experimental workflow.
Introduction
This compound is a valuable bifunctional building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other complex organic molecules. Its two distinct carbonyl functionalities, an aldehyde and a ketone, allow for selective chemical transformations. This document outlines a robust and reproducible synthetic route starting from the readily available 4-methylacetophenone.
Primary Synthetic Pathway: A Three-Step Approach
The most common and reliable method for the synthesis of this compound from 4-methylacetophenone involves a three-step process:
-
Protection of the Acetyl Group: The ketone carbonyl in 4-methylacetophenone is more reactive than the methyl group. To prevent its oxidation in the subsequent step, it is protected as a cyclic acetal, typically a 1,3-dioxolane. Acetals are stable under the basic and neutral conditions used in the following steps.[1][2][3][4]
-
Oxidation of the Methyl Group: The methyl group of the protected 4-methylacetophenone is first converted to a more reactive benzyl (B1604629) bromide. This is typically achieved through a radical bromination using N-bromosuccinimide (NBS). The resulting 4-acetylbenzyl bromide (in its protected form) is then converted to the corresponding aldehyde via the Sommelet reaction, which utilizes hexamine and water.[5][6]
-
Deprotection of the Acetyl Group: The final step involves the removal of the acetal protecting group to regenerate the ketone functionality. This is accomplished through acid-catalyzed hydrolysis, yielding the desired this compound.[1][7][8][9]
Chemical Reaction Pathway
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
Step 1: Protection of 4-Methylacetophenone (Acetal Formation)
Objective: To protect the ketone functionality of 4-methylacetophenone as a 1,3-dioxolane.
Materials:
-
4-Methylacetophenone
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-methylacetophenone (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-TsOH (0.02 eq), and toluene (approx. 2 mL per mmol of 4-methylacetophenone).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extract the aqueous layer with toluene (or another suitable organic solvent like ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude protected intermediate, 2-(4-methylphenyl)-2-methyl-1,3-dioxolane.
-
The crude product can be purified by vacuum distillation or column chromatography if necessary.
Data Presentation:
| Parameter | Value |
| Starting Material | 4-Methylacetophenone |
| Product | 2-(4-Methylphenyl)-2-methyl-1,3-dioxolane |
| Typical Yield | 90-95% |
| Purity (by GC-MS) | >98% |
Step 2: Synthesis of this compound (Protected Form) via Sommelet Reaction
Objective: To convert the methyl group of the protected 4-methylacetophenone into a formyl group.
Part A: Benzylic Bromination
Materials:
-
2-(4-Methylphenyl)-2-methyl-1,3-dioxolane
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or another suitable solvent
-
Round-bottom flask
-
Reflux condenser
-
Light source (e.g., a 250W lamp)
Procedure:
-
In a round-bottom flask, dissolve the protected intermediate from Step 1 in CCl₄.
-
Add NBS (1.1 eq) and a catalytic amount of AIBN (0.02 eq).
-
Heat the mixture to reflux under illumination with a light source to initiate the radical reaction.
-
Continue refluxing until all the starting material is consumed (monitor by TLC or GC, typically 2-4 hours).
-
Cool the reaction mixture to room temperature and filter to remove the succinimide (B58015) byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(4-(bromomethyl)phenyl)-2-methyl-1,3-dioxolane. This product is often used in the next step without further purification.
Part B: Sommelet Reaction
Materials:
-
Crude 2-(4-(bromomethyl)phenyl)-2-methyl-1,3-dioxolane
-
Hexamine (hexamethylenetetramine)
-
Chloroform (CHCl₃)
-
Water
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve the crude benzyl bromide from Part A in chloroform.
-
Add hexamine (1.2 eq) and stir the mixture at room temperature for 12-18 hours. A precipitate of the quaternary ammonium (B1175870) salt will form.
-
Filter the salt and wash it with a small amount of cold chloroform.
-
Transfer the salt to a new flask and add a 1:1 mixture of ethanol and water.
-
Heat the mixture to reflux for 2-4 hours to hydrolyze the salt to the aldehyde.
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude protected aldehyde, 2-(4-formylphenyl)-2-methyl-1,3-dioxolane.
Data Presentation:
| Parameter | Value |
| Starting Material | 2-(4-Methylphenyl)-2-methyl-1,3-dioxolane |
| Product | 2-(4-Formylphenyl)-2-methyl-1,3-dioxolane |
| Typical Yield (over 2 steps) | 60-70% |
Step 3: Deprotection to Yield this compound
Objective: To remove the acetal protecting group and obtain the final product.
Materials:
-
Crude 2-(4-formylphenyl)-2-methyl-1,3-dioxolane
-
Aqueous hydrochloric acid (e.g., 2 M HCl)
-
Acetone
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve the crude protected aldehyde from Step 2 in acetone.
-
Add aqueous HCl and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Cool the reaction to room temperature and neutralize the acid with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica (B1680970) gel or by recrystallization.
Data Presentation:
| Parameter | Value |
| Starting Material | 2-(4-Formylphenyl)-2-methyl-1,3-dioxolane |
| Product | This compound |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >99% |
Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis of this compound.
Alternative Oxidation Methods
While the Sommelet reaction is a classic and effective method, other approaches to oxidize the methyl group of the protected 4-methylacetophenone exist:
-
Oxidation to Carboxylic Acid followed by Reduction: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄).[10][11] The resulting 4-acetylbenzoic acid (in its protected form) can then be selectively reduced to the aldehyde using reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures.
-
Direct Catalytic Oxidation: Modern methods involving transition-metal catalysts can achieve direct and selective oxidation of the methyl group. These methods are often more environmentally friendly but may require specialized catalysts and conditions.
-
Electrochemical Oxidation: Site-selective electrooxidation of methylarenes to the corresponding acetals has been reported.[12] This method avoids the use of chemical oxidants and can be highly selective.
Conclusion
The synthesis of this compound from 4-methylacetophenone is a valuable process for obtaining a key synthetic intermediate. The detailed protocol provided, based on a three-step protection-oxidation-deprotection strategy, offers a reliable and scalable method for laboratory synthesis. Researchers should consider the alternative oxidation methods based on the availability of reagents and equipment, and the desired scale of the reaction. Careful monitoring of each step by appropriate analytical techniques (TLC, GC, NMR) is crucial for achieving high yields and purity.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 6. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 9. Dimethyl Acetals [organic-chemistry.org]
- 10. quora.com [quora.com]
- 11. CN102701965A - Preparation method of 4-acetylbenzoic acid - Google Patents [patents.google.com]
- 12. d-nb.info [d-nb.info]
Application Notes and Protocols for the Palladium-Catalyzed Carbonylation Synthesis of 4-Acetylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed carbonylation of aryl halides has emerged as a powerful and versatile tool in modern organic synthesis, enabling the direct introduction of a carbonyl group to an aromatic ring. This methodology is of significant interest in the pharmaceutical and fine chemical industries for the synthesis of key intermediates. 4-Acetylbenzaldehyde is a valuable building block in the synthesis of various biologically active molecules and materials. Its preparation via palladium-catalyzed reductive carbonylation offers a direct and efficient route from readily available starting materials like 4-haloacetophenones. This document provides detailed application notes and experimental protocols for the synthesis of this compound using this catalytic method.
Application Notes
Palladium-catalyzed carbonylation reactions for the synthesis of aldehydes, often termed reductive carbonylation or formylation, involve the reaction of an aryl halide with a source of carbon monoxide and a hydride donor in the presence of a palladium catalyst.[1][2] This approach is a significant alternative to classical formylation methods, often proceeding under milder conditions with high functional group tolerance.[3]
Starting Materials: The most common starting materials for this transformation are aryl bromides and iodides.[4][5] For the synthesis of this compound, 4-bromoacetophenone or 4-iodoacetophenone are suitable precursors. While aryl chlorides are more challenging substrates, specific catalytic systems have been developed for their formylation as well.[6]
Carbon Monoxide Source: While carbon monoxide gas is the most direct C1 source, its handling can be hazardous.[7] Consequently, various CO surrogates have been developed to perform the reaction under "CO-free" conditions. These include:
-
Formic acid and its derivatives: Formic acid can serve as both the CO and hydride source.[8][9] Sodium formate (B1220265) is another commonly used reagent.[10]
-
N-formylsaccharin: A stable, crystalline solid that releases CO upon reaction with a weak base.[7][11]
-
Carbon dioxide: In the presence of a suitable reductant, CO2 can be used as a sustainable C1 source for formylation.[12][13]
Hydride Source: A variety of reducing agents can be employed as the hydride source in reductive carbonylation, including:
-
Silanes: Phenylsilane and poly(methylhydrosiloxane) (B7799882) (PMHS) are effective hydride donors.[4][12]
-
Hydrogen gas: Synthesis gas (a mixture of CO and H₂) is used in some industrial applications.[3][14]
-
Formates: As mentioned, formic acid and its salts can also act as the hydride source.[8][10]
Catalyst System: The catalyst system typically consists of a palladium precursor, such as palladium acetate (B1210297) (Pd(OAc)₂) or palladium(II) chloride (PdCl₂), and a phosphine (B1218219) ligand. The choice of ligand is crucial for the efficiency and selectivity of the reaction. Both monodentate and bidentate phosphine ligands have been successfully employed, with bulky and electron-rich ligands often showing high activity.[4][14]
Data Presentation
Table 1: Palladium-Catalyzed Synthesis of this compound
| Starting Material | Catalyst System | CO Source | Hydride Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoacetophenone | MCM-41-2PPdCl₂ | CO (gas) | Sodium Formate | DMF | 120 | 11 | 83 | [10] |
Table 2: Representative Examples of Palladium-Catalyzed Reductive Carbonylation of Aryl Halides
| Aryl Halide | Catalyst System | CO Source | Hydride Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobiphenyl | Pd(OAc)₂ / DPPB | N-formylsaccharin | Triethylsilane | DMF | 80 | 18 | 77 | [7] |
| Iodobenzene | Pd(acac)₂ / dppm | CO (gas) | Phenylsilane | Toluene | 100 | 24 | 95 | [1] |
| 4-Bromoanisole | Pd(OAc)₂ / cataCXium A | CO/H₂ (5 bar) | H₂ | Toluene | 100 | - | - | [15] |
| 4-Iodotoluene | Pd/C | CO₂ (1 atm) | PMHS | DMF | 100 | 24 | 85 | [13] |
Experimental Protocols
Synthesis of this compound from 4-Iodoacetophenone
This protocol is adapted from a general procedure for the synthesis of aromatic aldehydes.[10]
Materials:
-
4-Iodoacetophenone
-
Palladium catalyst (e.g., MCM-41-2PPdCl₂)
-
Sodium Formate (HCOONa)
-
N,N-Dimethylformamide (DMF)
-
Carbon Monoxide (CO) gas
-
Diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate
Equipment:
-
50 mL three-necked round-bottomed flask
-
Reflux condenser
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a 50 mL three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and a gas inlet tube, add the palladium catalyst (e.g., MCM-41-2PPdCl₂, 0.05 mmol Pd).
-
Addition of Reagents: Add 4-iodoacetophenone (5.0 mmol, 1.0 equiv) and sodium formate (7.5 mmol, 1.5 equiv) to the flask.
-
Inert Atmosphere: Flush the flask with carbon monoxide gas.
-
Solvent Addition: Add N,N-dimethylformamide (5 mL) to the flask via syringe.
-
Reaction Conditions: Pass a slow stream of carbon monoxide through the suspension. Vigorously stir the mixture and heat to 120 °C for 11 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (50 mL).
-
Separate the palladium catalyst by filtration. Wash the catalyst with distilled water (2 x 10 mL), ethanol (B145695) (2 x 10 mL), and diethyl ether (2 x 10 mL).
-
Transfer the ethereal solution to a separatory funnel and wash with water (3 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
-
Purification: Purify the residue by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate (10:1) as the eluent to afford this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Catalytic cycle for palladium-catalyzed reductive carbonylation.
References
- 1. Reductive Carbonylation − an Efficient and Practical Catalytic Route for the Conversion of Aryl Halides to Aldehydes | Semantic Scholar [semanticscholar.org]
- 2. Palladium-catalyzed carbonylation reactions of aryl halides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. Palladium-Catalyzed Formylation of Aryl Iodides with HCOOH as CO Source [organic-chemistry.org]
- 9. Palladium-Catalyzed Synthesis of Aldehydes from Aryl Iodides and Formic acid with Propylphosphonic Anhydride as the Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. Palladium-catalyzed reductive carbonylation of aryl halides with N-formylsaccharin as a CO source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Reductive Formylation of Aryl Iodides with CO2 under Mild Conditions [organic-chemistry.org]
- 13. jchemlett.com [jchemlett.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Application Note: Synthesis of 4-Acetylbenzaldehyde via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetylbenzaldehyde is a valuable bifunctional molecule in organic synthesis, serving as a versatile intermediate in the development of pharmaceuticals and advanced materials.[1] Its structure contains both an aldehyde and a ketone, whose differential reactivity can be exploited for selective chemical transformations.[1] The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring to form a ketone.[2]
However, the direct Friedel-Crafts acylation of benzaldehyde (B42025) to produce this compound is synthetically challenging. The aldehyde group is electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack.[1] Furthermore, the aldehyde group directs incoming electrophiles to the meta position, making the synthesis of the desired para-substituted product inefficient. An additional complication is the potential for the aldehyde's carbonyl oxygen to form a stable complex with the Lewis acid catalyst (e.g., aluminum chloride), which can inhibit the reaction.[3]
To circumvent these issues, a robust three-step synthetic strategy is employed:
-
Protection: The reactive aldehyde group of benzaldehyde is protected as an acetal (B89532). This protecting group is less deactivating and directs substitution to the desired ortho and para positions.
-
Acylation: A standard Friedel-Crafts acylation is performed on the protected benzaldehyde derivative to introduce the acetyl group at the para position.
-
Deprotection: The acetal is hydrolyzed under acidic conditions to regenerate the aldehyde, yielding the final product, this compound.
This application note provides a detailed protocol for this synthetic sequence.
Overall Synthetic Pathway
Caption: Figure 1: Three-step synthesis of this compound.
Experimental Protocols
Protocol 1: Protection of Benzaldehyde as Dimethyl Acetal
This protocol describes the acid-catalyzed conversion of benzaldehyde to benzaldehyde dimethyl acetal.
Materials:
-
Benzaldehyde
-
Methanol (B129727) (Anhydrous)
-
Trimethyl orthoformate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzaldehyde (1.0 eq) and anhydrous methanol (5.0 eq).
-
Add trimethyl orthoformate (1.2 eq) to the mixture. This acts as a dehydrating agent to drive the equilibrium towards the product.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the stirring mixture.
-
Heat the reaction mixture to reflux (approx. 65°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the benzaldehyde is consumed (typically 2-4 hours).
-
Cool the mixture to room temperature and quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (B109758) (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude benzaldehyde dimethyl acetal, which can be purified by distillation if necessary.
Protocol 2: Friedel-Crafts Acylation of Benzaldehyde Dimethyl Acetal
This protocol details the core acylation step to produce 4-(dimethoxymethyl)acetophenone. This procedure must be performed under anhydrous conditions in a fume hood.
Materials:
-
Benzaldehyde Dimethyl Acetal (from Protocol 1)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-necked round-bottom flask, dropping funnel, condenser with drying tube (CaCl₂), magnetic stirrer, ice bath
Procedure:
-
Assemble a dry three-necked flask with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube.
-
Charge the flask with anhydrous aluminum chloride (1.1 eq) and anhydrous DCM (approx. 15 mL per 0.05 mol of substrate).
-
Cool the stirred suspension to 0°C in an ice bath.
-
In the dropping funnel, prepare a solution of acetyl chloride (1.1 eq) in anhydrous DCM (approx. 5 mL). Add this solution dropwise to the AlCl₃ suspension over 10-15 minutes, maintaining the temperature at 0°C.
-
Prepare a second solution of benzaldehyde dimethyl acetal (1.0 eq) in anhydrous DCM (approx. 10 mL) in the dropping funnel.
-
Add the acetal solution dropwise to the reaction mixture over 20-30 minutes. Ensure the temperature does not rise above 5°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 60 minutes to ensure the reaction goes to completion.[4]
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (approx. 50 g) and concentrated HCl (approx. 30 mL).[5] This will quench the reaction and decompose the aluminum chloride complex.
-
Transfer the quenched mixture to a separatory funnel. Collect the bottom organic layer.
-
Extract the aqueous layer twice more with DCM.
-
Combine all organic layers and wash sequentially with deionized water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude 4-(dimethoxymethyl)acetophenone.
Protocol 3: Deprotection to this compound
This protocol regenerates the aldehyde from the acetal.
Materials:
-
4-(dimethoxymethyl)acetophenone (from Protocol 2)
-
Dilute Hydrochloric Acid (e.g., 1 M HCl)
-
Ethyl Acetate (B1210297)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the crude product from Protocol 2 in a mixture of acetone and 1 M HCl.
-
Stir the solution at room temperature and monitor the reaction by TLC for the disappearance of the starting material.
-
Once the reaction is complete, neutralize the acid by carefully adding saturated NaHCO₃ solution.
-
Remove the acetone using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield crude this compound.
-
The final product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Quantitative Data Summary
The following table provides representative quantities for a lab-scale synthesis.
| Reagent | Step | MW ( g/mol ) | Molar Eq. | Moles (mmol) | Mass (g) | Volume (mL) | Notes |
| Benzaldehyde | Protection | 106.12 | 1.0 | 50.0 | 5.31 | 5.1 | Starting material |
| Methanol | Protection | 32.04 | 5.0 | 250.0 | 8.01 | 10.1 | Reagent and solvent |
| Trimethyl Orthoformate | Protection | 106.12 | 1.2 | 60.0 | 6.37 | 6.6 | Dehydrating agent |
| Benzaldehyde Dimethyl Acetal | Acylation | 152.19 | 1.0 | 50.0 (Theor.) | 7.61 | 7.5 | Substrate for Friedel-Crafts |
| Anhydrous AlCl₃ | Acylation | 133.34 | 1.1 | 55.0 | 7.33 | - | Lewis acid catalyst; handle with care |
| Acetyl Chloride | Acylation | 78.50 | 1.1 | 55.0 | 4.32 | 3.9 | Acylating agent; handle in fume hood |
| This compound | Deprotection | 148.16 | - | - | - | - | Final Product; Typical Yield: 60-75% overall |
Experimental Workflow and Mechanism
Workflow for Friedel-Crafts Acylation (Protocol 2)
Caption: Figure 2: Workflow for the Friedel-Crafts acylation step.
Troubleshooting and Safety
-
Low Yield: A common issue is the deactivation of the AlCl₃ catalyst by atmospheric moisture.[4] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere or with a drying tube. Insufficient reaction time or cooling can also lead to lower yields.
-
Persistent Emulsion during Workup: The formation of aluminum salts can cause emulsions during extraction.[4] Adding saturated brine (NaCl solution) can help break the emulsion by increasing the ionic strength of the aqueous layer.[4]
-
Safety: Anhydrous aluminum chloride reacts violently with water and is corrosive. Acetyl chloride is also corrosive and releases HCl gas upon contact with moisture. Both must be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). The quenching process is highly exothermic and should be performed slowly and carefully.[6]
References
- 1. This compound | 3457-45-2 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. quora.com [quora.com]
- 6. Dimethyl(alkyl) sulfates as Lewis acid type catalysts for acetalization and related reactions of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-Acetylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetylbenzaldehyde is a valuable bifunctional molecule in organic synthesis, serving as a versatile intermediate in the preparation of various pharmaceuticals and fine chemicals. Its structure incorporates both an aldehyde and a ketone, allowing for selective chemical transformations. This document provides detailed protocols for two synthetic routes to obtain this compound. The first is a multi-step synthesis starting from 4-ethylbenzaldehyde (B1584596), which involves a protection-oxidation-deprotection strategy. The second, and more direct, route is the palladium-catalyzed carbonylation of 4'-bromoacetophenone (B126571).
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the final product is provided below for easy reference.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) |
| 4-Ethylbenzaldehyde | C₉H₁₀O | 134.18 | Clear colourless to slightly yellow liquid | 221.7[1] |
| This compound | C₉H₈O₂ | 148.16 | - | - |
Route 1: Multi-Step Synthesis from 4-Ethylbenzaldehyde
This route involves a three-step process: protection of the aldehyde group of 4-ethylbenzaldehyde as a 1,3-dioxolane, subsequent benzylic oxidation of the ethyl group to an acetyl group, and finally, deprotection of the acetal (B89532) to reveal the desired this compound.
Logical Workflow for Multi-Step Synthesis
Caption: Workflow for the multi-step synthesis of this compound.
Experimental Protocols
Step 1: Protection of 4-Ethylbenzaldehyde as 2-(4-Ethylphenyl)-1,3-dioxolane
This procedure protects the reactive aldehyde group as a cyclic acetal, which is stable to the subsequent oxidation conditions.
Materials:
-
4-Ethylbenzaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TSA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with Dean-Stark trap and reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of 4-ethylbenzaldehyde (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.01 equivalents).
-
Heat the mixture to reflux using a Dean-Stark trap to azeotropically remove the water formed during the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(4-ethylphenyl)-1,3-dioxolane, which can be used in the next step without further purification.
Step 2: Benzylic Oxidation of 2-(4-Ethylphenyl)-1,3-dioxolane
This step selectively oxidizes the benzylic ethyl group to an acetyl group while the aldehyde remains protected.
Materials:
-
2-(4-Ethylphenyl)-1,3-dioxolane
-
Chromium trioxide (CrO₃)
-
Acetic acid
-
Water
-
Sodium bisulfite solution
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 2-(4-ethylphenyl)-1,3-dioxolane (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add a solution of chromium trioxide (2.5 equivalents) in a mixture of acetic acid and water.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the addition of sodium bisulfite solution to destroy the excess oxidant.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(4-acetylphenyl)-1,3-dioxolane.
Step 3: Deprotection of 2-(4-Acetylphenyl)-1,3-dioxolane
This final step removes the acetal protecting group to yield the target molecule, this compound.
Materials:
-
2-(4-Acetylphenyl)-1,3-dioxolane
-
Acetone
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the crude 2-(4-acetylphenyl)-1,3-dioxolane in a mixture of acetone and water.
-
Add a catalytic amount of dilute hydrochloric acid.
-
Stir the mixture at room temperature and monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain crude this compound.
-
Purify the product by flash column chromatography on silica (B1680970) gel.
Route 2: Palladium-Catalyzed Carbonylation of 4'-Bromoacetophenone
This method offers a more direct approach to this compound, proceeding in a single step from a commercially available starting material. This reaction introduces the formyl group via carbonylation.
Reaction Workflow
Caption: Workflow for the palladium-catalyzed synthesis of this compound.
Experimental Protocol
This protocol describes the synthesis of this compound from 4'-bromoacetophenone using a palladium catalyst and a carbon monoxide source.
Materials:
-
4'-Bromoacetophenone
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triethylamine (B128534) (TEA)
-
Carbon monoxide (CO) gas or a CO-releasing molecule
-
Autoclave or a reaction vessel suitable for pressure reactions
-
Magnetic stirrer and heating system
Procedure:
-
In a high-pressure reaction vessel, combine 4'-bromoacetophenone (1 equivalent), palladium(II) acetate (0.02 equivalents), and 1,3-bis(diphenylphosphino)propane (0.04 equivalents).
-
Add ethanol as the solvent and triethylamine (2 equivalents) as the base.
-
Seal the vessel and purge with carbon monoxide gas.
-
Pressurize the vessel with carbon monoxide (typically 10-50 atm) and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Maintain the reaction at this temperature and pressure for several hours, monitoring the progress by GC or LC-MS.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the CO gas in a well-ventilated fume hood.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound. A reported yield for a similar carbonylation of an aryl bromide is around 83%[2].
| Reactant | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Pressure (atm CO) | Yield (%) |
| 4'-Bromoacetophenone | Pd(OAc)₂ | dppp | TEA | Ethanol | 100-120 | 10-50 | ~83[2] |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Chromium trioxide is a strong oxidizing agent and is highly toxic and carcinogenic. Handle with extreme care.
-
Palladium catalysts can be pyrophoric. Handle under an inert atmosphere.
-
Carbon monoxide is a toxic gas. Reactions involving CO should be carried out in a properly functioning fume hood with a CO detector.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for the Purification of 4-Acetylbenzaldehyde by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Acetylbenzaldehyde is a bifunctional aromatic compound containing both an aldehyde and a ketone group. This unique structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. The differential reactivity of the two carbonyl groups allows for selective chemical transformations, making it a versatile intermediate. However, the presence of impurities from its synthesis, such as starting materials, by-products, or over-oxidation products, can interfere with subsequent reactions. Therefore, a robust purification method is crucial to obtain high-purity this compound. Column chromatography is a widely used and effective technique for this purpose, offering excellent separation based on the differential adsorption of the target compound and its impurities onto a stationary phase.
This application note provides a detailed protocol for the purification of this compound using column chromatography. It covers the selection of appropriate stationary and mobile phases, sample preparation, column packing, elution, and fraction analysis. Additionally, it addresses common challenges associated with the purification of aldehydes and offers troubleshooting strategies.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₈O₂ | |
| Molecular Weight | 148.16 g/mol | |
| Appearance | Off-white to slight yellow solid | - |
| Melting Point | 33-36 °C (lit.) | |
| Synonyms | 4-Formylacetophenone | |
| CAS Number | 3457-45-2 |
Table 2: Thin Layer Chromatography (TLC) Data for Solvent System Selection
| Solvent System (Hexane:Ethyl Acetate (B1210297), v/v) | Approximate Rf of this compound | Observations |
| 10:1 | ~0.3 - 0.4 | Good starting point for column chromatography. Provides good separation from less polar impurities. |
| 9:1 | ~0.4 - 0.5 | Increased elution speed. May be suitable if the target compound is well-separated from impurities. |
| 15:1 | ~0.2 - 0.3 | Slower elution, which can improve separation from closely eluting impurities.[1] |
| General Guideline | An optimal Rf value for column chromatography is typically in the range of 0.2-0.3 to ensure good separation.[1][2] | The polarity of the solvent system should be adjusted to achieve the desired Rf value.[1][3] |
Table 3: Comparison of Stationary Phases for Aldehyde Purification
| Stationary Phase | Advantages | Disadvantages | Recommendations |
| Silica (B1680970) Gel | High resolving power, widely available, and cost-effective. | Can be acidic, potentially causing degradation or side reactions with sensitive aldehydes.[4] | Standard choice for most applications. If the aldehyde is acid-sensitive, consider using deactivated silica gel. |
| Deactivated Silica Gel (e.g., with Triethylamine) | Neutralizes acidic sites on the silica surface, preventing degradation of acid-sensitive compounds.[5] | Requires an extra preparation step. The basic additive may interfere with certain analyses. | Recommended for aldehydes prone to isomerization, epimerization, or other acid-catalyzed side reactions. |
| Alumina (Neutral) | Less acidic than silica gel, suitable for the purification of basic and acid-sensitive compounds. | Generally has lower resolving power than silica gel. | A good alternative to silica gel when compound degradation is a concern. |
Experimental Protocols
Materials and Reagents
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Triethylamine (B128534) (optional, for deactivation of silica gel)
-
Dichloromethane (for sample loading)
-
TLC plates (silica gel 60 F254)
-
Standard laboratory glassware (chromatography column, flasks, beakers, etc.)
-
Cotton or glass wool
-
Sand (washed)
-
Rotary evaporator
Experimental Workflow
Caption: Workflow for the purification of this compound.
Detailed Procedure
1. Thin Layer Chromatography (TLC) Analysis and Solvent System Selection
-
Dissolve a small amount of the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a ratio of 10:1.
-
Visualize the spots under a UV lamp (254 nm). This compound should be UV active.
-
Calculate the Retention Factor (Rf) of the main spot. Adjust the polarity of the solvent system to achieve an Rf value of approximately 0.2-0.3 for the this compound.[1][2]
-
To decrease the Rf, increase the proportion of hexane (less polar).
-
To increase the Rf, increase the proportion of ethyl acetate (more polar).
-
2. Column Preparation (Wet Packing Method)
-
Select a glass chromatography column of an appropriate size. A general rule is to use 30-100 g of silica gel for every 1 g of crude material, depending on the difficulty of the separation.[2]
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm) over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane:ethyl acetate 10:1).
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top of the silica bed.
-
Open the stopcock and allow the solvent to drain until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading
-
Dissolve the crude this compound (e.g., 1 g) in a minimal amount of dichloromethane.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid level reaches the top of the sand.
-
Carefully add a small amount of the mobile phase to wash the sides of the column and allow it to adsorb onto the silica gel.
4. Elution and Fraction Collection
-
Carefully fill the column with the mobile phase.
-
Begin eluting the column, collecting the eluent in fractions (e.g., 10-20 mL per fraction).
-
Maintain a constant flow rate. If necessary, gentle pressure can be applied to the top of the column (flash chromatography).
5. Monitoring the Purification
-
Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.
-
Spot each fraction on a TLC plate and develop it in the same solvent system used for the column.
-
Fractions containing only the spot corresponding to pure this compound should be combined.
6. Isolation of the Purified Product
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS, melting point). A typical yield for this purification can be around 83%, with an expected purity of >97%.[6][7]
Protocol for Deactivation of Silica Gel
For acid-sensitive aldehydes, deactivation of the silica gel is recommended.[5]
-
Prepare the mobile phase containing 1-2% triethylamine (e.g., for a 10:1 hexane:ethyl acetate system, add 1-2 mL of triethylamine per 100 mL of the solvent mixture).
-
Pack the column with silica gel using this triethylamine-containing solvent.
-
Flush the packed column with one to two column volumes of the same solvent to ensure the silica is fully deactivated.
-
Proceed with sample loading and elution as described above, using the mobile phase with triethylamine.
Logical Relationships
Caption: Logical relationship for the purification of this compound.
Conclusion
This application note provides a detailed and practical guide for the purification of this compound using column chromatography. By following the outlined protocols for TLC analysis, column packing, and elution, researchers can effectively remove impurities and obtain a high-purity product. The inclusion of data tables and a discussion on the choice of stationary phases offers valuable information for optimizing the purification process based on the specific characteristics of the crude sample. The provided workflow and logical diagrams serve as clear visual aids to the experimental process. This robust purification method is essential for ensuring the quality of this compound used in subsequent synthetic steps in research, drug development, and other scientific applications.
References
- 1. Home Page [chem.ualberta.ca]
- 2. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification [chem.rochester.edu]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
Application Note: Chemoselective Reduction of 4-Acetylbenzaldehyde
Abstract
This application note provides detailed protocols for the chemoselective reduction of 4-acetylbenzaldehyde to 4-(1-hydroxyethyl)benzaldehyde. The primary objective is the selective reduction of the aldehyde functional group to a primary alcohol while preserving the ketone moiety. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and fine chemicals. This document outlines three distinct methodologies to achieve this conversion: a sodium borohydride-based method, catalytic hydrogenation, and an enzymatic approach, catering to different laboratory settings and green chemistry considerations.
Introduction
This compound is a bifunctional molecule containing both an aldehyde and a ketone. The selective reduction of one carbonyl group in the presence of the other is a common challenge in organic synthesis. Due to the higher reactivity of aldehydes compared to ketones, chemoselective reduction of the aldehyde group is achievable under carefully controlled conditions.[1][2] This note details reliable protocols for this transformation, providing researchers with a selection of methods to suit their specific requirements for yield, selectivity, and environmental impact.
Materials and Methods
Protocol 1: Sodium Borohydride (B1222165) Reduction with Acetylacetone (B45752)
This method utilizes the mild reducing agent sodium borohydride in the presence of acetylacetone, which is proposed to selectively mask the ketone group, facilitating the preferential reduction of the aldehyde.[3][4][5]
Reagents:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Acetylacetone
-
Methanol (B129727) (MeOH)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1 equivalent) in methanol (10 volumes), add acetylacetone (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.2 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x 10 volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexane gradient) to yield pure 4-(1-hydroxyethyl)benzaldehyde.
Protocol 2: Catalytic Hydrogenation
Catalytic hydrogenation offers a clean method for reduction. The choice of catalyst and reaction conditions are crucial for achieving high chemoselectivity.[6][7][8] Palladium on carbon is a common choice for such transformations.
Reagents:
-
This compound
-
10% Palladium on activated carbon (Pd/C)
-
Ethanol (B145695) (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
Equipment:
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Reaction vessel suitable for hydrogenation
-
Filtration setup (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol or ethyl acetate (10-20 volumes) in a suitable hydrogenation vessel.
-
Add 10% Pd/C (5-10 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (1-3 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC/MS.
-
Once the starting material is consumed, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the product. Further purification by chromatography may be necessary.
Protocol 3: Enzymatic Reduction
Biocatalytic reductions using alcohol dehydrogenases (ADHs) provide a highly selective and environmentally friendly alternative.[9][10][11]
Reagents:
-
This compound
-
Alcohol dehydrogenase (ADH) preparation (e.g., from Lactobacillus brevis or a commercial kit like Chiralidon®-R)
-
Co-factor (e.g., NADPH) and a regeneration system (e.g., isopropanol)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)
-
Organic co-solvent (e.g., isopropanol)
Equipment:
-
Temperature-controlled shaker or incubator
-
pH meter
-
Centrifuge
-
Extraction glassware
Procedure:
-
Prepare a buffered solution (e.g., 0.1 M phosphate buffer, pH 7.0) containing the ADH enzyme, and the NADPH co-factor.
-
If using a co-factor regeneration system, add the appropriate substrate (e.g., isopropanol).
-
Dissolve this compound in a minimal amount of a water-miscible co-solvent and add it to the buffered enzyme solution. The final substrate concentration should be optimized for the specific enzyme.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle shaking.
-
Monitor the conversion of the substrate by HPLC or GC analysis of aliquots taken at regular intervals.
-
Once the reaction is complete, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) to extract the product.
-
Separate the organic layer, and if necessary, perform further extractions of the aqueous layer.
-
Combine the organic extracts, dry over a drying agent, and concentrate to obtain the product.
Data Presentation
The following table summarizes typical quantitative data for the described protocols. The values are indicative and may vary depending on the specific reaction conditions and scale.
| Protocol | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |
| 1 | NaBH₄ / Acetylacetone | Methanol | 0 | 2-4 | 85-95 | >95 |
| 2 | H₂ / 10% Pd/C | Ethanol | 25 | 4-8 | 90-98 | >98 |
| 3 | Alcohol Dehydrogenase | Buffer/Isopropanol | 30 | 12-24 | >95 | >99 |
Visualizations
Caption: Experimental workflow for the chemoselective reduction of this compound.
Discussion
All three presented protocols offer viable routes for the chemoselective reduction of this compound. The choice of method will depend on the specific needs of the researcher.
-
Protocol 1 (Sodium Borohydride) is a cost-effective and straightforward method suitable for most standard organic synthesis laboratories. The use of acetylacetone enhances the selectivity for the aldehyde reduction.[5]
-
Protocol 2 (Catalytic Hydrogenation) provides a very clean reaction with high yields and selectivity, often with minimal byproducts.[6] However, it requires specialized equipment for handling hydrogen gas safely.
-
Protocol 3 (Enzymatic Reduction) represents a green chemistry approach with excellent selectivity under mild conditions.[11] This method is particularly advantageous for producing enantiomerically pure products if a stereoselective enzyme is used. The main considerations are the cost and availability of the enzyme and the need for bioprocessing techniques.
Conclusion
This application note provides a comprehensive guide with detailed protocols for the chemoselective reduction of this compound. Researchers can select the most appropriate method based on factors such as available equipment, cost, desired yield and selectivity, and environmental considerations. All three methods are proven to be effective for this important chemical transformation.
References
- 1. echemi.com [echemi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone | Semantic Scholar [semanticscholar.org]
- 5. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Selective Enzymatic Reduction of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Schiff Base Synthesis Using 4-Acetylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) functional group, are a versatile class of compounds with significant applications in medicinal chemistry, drug development, and materials science. The synthesis of Schiff bases via the condensation of an aldehyde or ketone with a primary amine is a fundamental transformation in organic chemistry. 4-Acetylbenzaldehyde, with its dual reactive sites (aldehyde and acetyl groups), offers a unique scaffold for the synthesis of novel Schiff bases with potentially enhanced biological activities and material properties. These derivatives have garnered interest for their potential as anticancer, antimicrobial, and antifungal agents. The imine linkage is crucial for their biological activity, and the acetyl group can be further functionalized to create more complex molecules.
This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases using this compound as a precursor. It includes methodologies for synthesis, characterization, and evaluation of their potential biological activities, with a focus on anticancer and antimicrobial applications.
Applications in Drug Discovery and Materials Science
Schiff bases derived from this compound are being explored for a variety of applications:
-
Anticancer Agents: The azomethine group is a key pharmacophore that has been associated with cytotoxic activity against various cancer cell lines. The mechanism of action is often attributed to the ability of the Schiff base to interact with DNA or inhibit key enzymes involved in cancer cell proliferation. Some studies suggest that the presence of an acetyl group may enhance the anticancer potential.
-
Antimicrobial and Antifungal Agents: Schiff bases have demonstrated broad-spectrum activity against a range of bacteria and fungi. Their mechanism of action is thought to involve the disruption of cell wall synthesis or interference with essential metabolic pathways in the microorganisms.
-
Coordination Chemistry and Catalysis: The nitrogen atom of the imine group and the oxygen atom of the acetyl group in this compound-derived Schiff bases can act as coordination sites for metal ions. These metal complexes have shown potential as catalysts in various organic transformations.
-
Fluorescent Probes: The conjugated π-system in these aromatic Schiff bases can give rise to fluorescence, making them suitable for applications as sensors and imaging agents.
Experimental Protocols
Protocol 1: General Synthesis of Schiff Bases from this compound
This protocol describes a general method for the synthesis of a Schiff base via the condensation of this compound with a primary amine.
Materials and Equipment:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, amino acids)
-
Absolute Ethanol (B145695)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol. In a separate beaker, dissolve an equimolar amount of the desired primary amine in absolute ethanol.
-
Reaction Setup: Place the flask containing the this compound solution on a magnetic stirrer and begin stirring.
-
Addition of Amine: Slowly add the amine solution to the stirring aldehyde solution at room temperature.
-
Catalysis and Reflux: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction. Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product is expected to precipitate out of the solution. If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Purification: Dry the crude product in a desiccator or a vacuum oven at a low temperature. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Characterization of the Synthesized Schiff Base
The structure and purity of the synthesized Schiff base should be confirmed using various analytical techniques.
-
Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of a pure compound.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Record the FT-IR spectrum to identify the characteristic functional groups. The spectrum should show the appearance of a C=N (imine) stretching band (typically around 1600-1650 cm⁻¹) and the disappearance of the N-H stretching bands of the primary amine and the C=O stretching band of the aldehyde. The C=O stretch of the acetyl group should remain.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the structure of the Schiff base. The ¹H NMR spectrum should show a characteristic singlet for the azomethine proton (-CH=N-) typically in the range of δ 8-9 ppm. The signals corresponding to the aromatic protons and the acetyl group protons should also be present. The ¹³C NMR should show a signal for the imine carbon.
-
Mass Spectrometry (MS): Obtain the mass spectrum to determine the molecular weight of the synthesized compound and confirm its molecular formula.
Data Presentation
Table 1: Representative Physical and Spectroscopic Data for a Schiff Base Derived from this compound and Aniline
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₃NO | N/A |
| Molecular Weight | 223.27 g/mol | N/A |
| Appearance | Yellow solid | [1] |
| Melting Point (°C) | 88-90 | N/A |
| Yield (%) | 85-95 | [2] |
| FT-IR (cm⁻¹) | ~1680 (C=O, acetyl), ~1625 (C=N, imine) | [1][3] |
| ¹H NMR (δ, ppm) | ~8.5 (s, 1H, -CH=N-), ~8.0-7.2 (m, 9H, Ar-H), ~2.6 (s, 3H, -COCH₃) | [4] |
| ¹³C NMR (δ, ppm) | ~197 (C=O, acetyl), ~160 (C=N, imine), ~150-120 (Ar-C), ~26 (-COCH₃) | [5][6] |
Note: The data presented in this table is representative and may vary depending on the specific reaction conditions and the primary amine used.
Mandatory Visualizations
Diagram 1: General Synthesis of a Schiff Base from this compound
Caption: General workflow for the synthesis of a Schiff base.
Diagram 2: Experimental Workflow for Synthesis and Characterization
Caption: Workflow for synthesis and characterization of Schiff bases.
Biological Activity Evaluation Protocols
Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Normal cell line (for cytotoxicity comparison)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized Schiff base dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer and normal cells in 96-well plates at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized Schiff base (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: Antimicrobial Activity Assessment (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Synthesized Schiff base dissolved in DMSO
-
Standard antimicrobial drug (positive control)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the Schiff base in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum and standard drug), a negative control (broth with inoculum and no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation for Biological Activity
Table 2: Representative Anticancer Activity Data of a Schiff Base Derivative
| Cell Line | IC₅₀ (µM) | Reference |
| MCF-7 (Breast Cancer) | 10-50 | [7][8] |
| HeLa (Cervical Cancer) | 15-60 | [7] |
| Normal Fibroblasts | >100 | [8] |
Note: IC₅₀ values are highly dependent on the specific Schiff base structure and the cell line tested. The data is for illustrative purposes.
Table 3: Representative Antimicrobial Activity Data of a Schiff Base Derivative
| Microorganism | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 16-64 | [2][9] |
| Escherichia coli | 32-128 | [2][10] |
| Candida albicans | 8-32 | [2] |
Note: MIC values can vary significantly based on the Schiff base and the microbial strain.
Signaling Pathway Diagram
While specific signaling pathways for Schiff bases derived from this compound are not extensively documented, a common proposed mechanism for the anticancer activity of many Schiff bases involves the induction of apoptosis.
Diagram 3: Hypothetical Apoptosis Induction Pathway
Caption: A potential mechanism of anticancer action via apoptosis.
Conclusion
Schiff bases derived from this compound represent a promising class of compounds with diverse potential applications in drug discovery and materials science. The synthetic protocols provided herein are robust and can be adapted for the synthesis of a wide range of derivatives. The subsequent characterization and biological evaluation protocols offer a framework for assessing the potential of these novel compounds as anticancer and antimicrobial agents. Further research into the specific mechanisms of action and structure-activity relationships will be crucial for the development of new and effective therapeutic agents and functional materials based on this versatile scaffold.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 3. researchgate.net [researchgate.net]
- 4. ukm.my [ukm.my]
- 5. rsc.org [rsc.org]
- 6. spectrabase.com [spectrabase.com]
- 7. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 10. SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL ACTIVITY | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
Application Notes and Protocols for 4-Acetylbenzaldehyde in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 4-Acetylbenzaldehyde as a monomer in polymer synthesis, with a focus on the formation of Schiff base polymers. Due to its bifunctional nature, containing both an aldehyde and a ketone group, this compound presents unique opportunities for creating novel polymer architectures with potential applications in materials science and drug development.
Introduction: The Potential of this compound in Polymer Chemistry
This compound is an aromatic compound possessing two distinct carbonyl functionalities: an aldehyde and a ketone. This dual reactivity makes it a promising candidate for polycondensation reactions, particularly with primary diamines, to form Schiff base polymers (also known as polyimines or polyazomethines). The resulting polymers are expected to feature a conjugated backbone, which can impart interesting thermal, optical, and electronic properties.
The incorporation of the acetyl group offers a site for potential post-polymerization modification, further expanding the functional possibilities of the resulting materials. The aromatic nature of the monomer suggests that polymers derived from it will likely exhibit good thermal stability.
From a drug development perspective, Schiff bases and their polymeric derivatives have been investigated for a range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] Polymers incorporating this compound could therefore serve as novel scaffolds for the development of bioactive materials.
Proposed Application: Synthesis of Schiff Base Polymers
The primary application of this compound in polymer synthesis is as a monomer in polycondensation reactions with diamines to yield Schiff base polymers. The reaction proceeds via the formation of an imine (Schiff base) linkage between the carbonyl groups of this compound and the primary amine groups of the diamine. Given the higher reactivity of the aldehyde group compared to the ketone group, it is anticipated that the aldehyde will react preferentially, but reaction at both sites is possible, potentially leading to cross-linked structures depending on the reaction conditions.
Table 1: Hypothetical Quantitative Data for a Schiff Base Polymer Derived from this compound and p-Phenylenediamine
The following table presents expected quantitative data for a hypothetical linear Schiff base polymer synthesized from this compound and p-Phenylenediamine. This data is illustrative and based on typical values for analogous aromatic polyimines. Experimental verification is required.
| Property | Expected Value Range | Method of Analysis |
| Monomer Properties | ||
| This compound Mol. Wt. | 148.16 g/mol | Calculation |
| p-Phenylenediamine Mol. Wt. | 108.14 g/mol | Calculation |
| Polymer Properties | ||
| Number Average Mol. Wt. (Mn) | 8,000 - 20,000 g/mol | Gel Permeation Chromatography (GPC) |
| Weight Average Mol. Wt. (Mw) | 16,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 2.0 - 2.5 | GPC (Mw/Mn) |
| Glass Transition Temp. (Tg) | 180 - 250 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temp. (Td, 5%) | > 400 °C (in N₂) | Thermogravimetric Analysis (TGA) |
| Solubility | ||
| Soluble in DMF, DMAc, NMP, H₂SO₄ | Solubility Tests | |
| Insoluble in water, methanol (B129727), hexane |
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of Schiff base polymers using this compound.
Protocol 1: Solution Polycondensation of this compound with an Aromatic Diamine (p-Phenylenediamine)
This protocol describes a common method for synthesizing aromatic Schiff base polymers in solution.
Materials:
-
This compound (purified, e.g., by recrystallization)
-
p-Phenylenediamine (purified, e.g., by sublimation)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst
-
Methanol
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (Schlenk flask, magnetic stirrer, condenser, etc.)
-
Filtration apparatus
Procedure:
-
Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet.
-
Monomer Dissolution: Under an inert atmosphere, add this compound (e.g., 1.482 g, 10 mmol) and p-Phenylenediamine (e.g., 1.081 g, 10 mmol) to the flask. Add anhydrous NMP (e.g., 40 mL) to dissolve the monomers completely. Stir the mixture at room temperature for 30 minutes.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.019 g, 0.1 mmol) to the reaction mixture.
-
Polymerization: Heat the reaction mixture to 180-200°C with vigorous stirring. To facilitate the removal of water formed during the reaction, a gentle stream of inert gas can be passed over the surface of the reaction mixture. Maintain the reaction at this temperature for 24-48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Polymer Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as methanol (e.g., 400 mL), with vigorous stirring. The polymer will precipitate.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with fresh methanol to remove any unreacted monomers, catalyst, and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Visualizations: Reaction Schemes and Workflows
The following diagrams illustrate the polymerization process and experimental workflow.
Caption: General reaction scheme for Schiff base polymerization.
References
Application Notes and Protocols for the Analytical Characterization of 4-Acetylbenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Acetylbenzaldehyde (CAS No. 3457-45-2), also known as 4-formylacetophenone, is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its bifunctional nature, containing both an aldehyde and a ketone group, makes its characterization crucial for quality control and reaction monitoring.[2] These application notes provide a comprehensive overview of the analytical methods for the characterization of this compound, including detailed experimental protocols and data interpretation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₉H₈O₂ | [1][3] |
| Molecular Weight | 148.16 g/mol | [1][3] |
| Melting Point | 33-36 °C (lit.) | [1][4] |
| Appearance | White or colorless to light yellow solid |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 2.1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.12 | s | 1H | Aldehyde (-CHO) |
| 8.10 | d | 2H | Aromatic (ortho to -CHO) |
| 8.01 | d | 2H | Aromatic (ortho to -COCH₃) |
| 2.67 | s | 3H | Methyl (-CH₃) |
Table 2.2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃) [5]
| Chemical Shift (δ) ppm | Assignment |
| 197.4 | Ketone Carbonyl (C=O) |
| 191.7 | Aldehyde Carbonyl (C=O) |
| 141.2 | Aromatic (C-CHO) |
| 139.0 | Aromatic (C-COCH₃) |
| 129.8 | Aromatic (CH, ortho to -CHO) |
| 128.8 | Aromatic (CH, ortho to -COCH₃) |
| 27.0 | Methyl (-CH₃) |
Protocol 2.1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse.
-
Number of Scans: 16
-
Relaxation Delay: 1 s
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse.
-
Number of Scans: 1024
-
Relaxation Delay: 2 s
-
Spectral Width: 0 to 220 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the chemical shifts to the TMS signal.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound shows characteristic absorption bands for the aldehyde and ketone carbonyl groups.[6]
Table 2.3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| ~1706 | Aldehyde C=O stretch |
| ~1687 | Ketone C=O stretch |
| ~2850, ~2750 | Aldehyde C-H stretch |
| ~1600, ~1570 | Aromatic C=C stretch |
Protocol 2.2: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small amount of solid this compound onto the ATR crystal, ensuring good contact.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Protocol 2.3: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-grade solvent (e.g., ethanol (B145695) or acetonitrile).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the solvent to be used as a blank.
-
Sample Measurement: Fill a second quartz cuvette with the prepared sample solution.
-
Data Acquisition: Scan the sample from 200 to 400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Chromatographic Characterization
Chromatographic methods are essential for assessing the purity of this compound and for its quantification in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.
Table 3.1: GC-MS Parameters for this compound Analysis
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless) |
| Carrier Gas | Helium (1 mL/min) |
| Oven Program | Initial 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Mass Range | m/z 40-300 |
Protocol 3.1: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Derivatization (Optional): For enhanced sensitivity, especially in trace analysis, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be performed to form the corresponding oxime.[2]
-
Injection: Inject the prepared sample into the GC-MS system.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. The molecular ion peak [M]⁺ should be observed at m/z 148.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of non-volatile compounds. For aldehydes and ketones, derivatization is often employed to enhance UV detection.
Protocol 3.2: HPLC Analysis via DNPH Derivatization
-
Derivatization:
-
Prepare a solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH) in acetonitrile (B52724) acidified with a small amount of sulfuric acid.
-
Mix the this compound sample with the DNPH solution and allow it to react to form the 2,4-dinitrophenylhydrazone derivative.
-
-
Instrumentation: Use an HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 360 nm.
-
-
Data Analysis: Quantify the this compound derivative by comparing its peak area to a calibration curve prepared from standards.
Visualized Workflows and Relationships
Caption: Overall analytical workflow for this compound characterization.
References
- 1. This compound 97 3457-45-2 [sigmaaldrich.com]
- 2. This compound | 3457-45-2 | Benchchem [benchchem.com]
- 3. Benzaldehyde, 4-acetyl- | C9H8O2 | CID 5009465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:3457-45-2 | Chemsrc [chemsrc.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
Application Note: HPLC Analysis of 4-Acetylbenzaldehyde Purity
Abstract
This application note presents a detailed protocol for the determination of purity for 4-Acetylbenzaldehyde using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is suitable for researchers, scientists, and drug development professionals requiring a reliable and reproducible technique for quality control and impurity profiling. This document provides comprehensive experimental procedures, data presentation, and workflow visualization to ensure straightforward implementation in a laboratory setting.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its purity is critical to ensure the quality, safety, and efficacy of the final products. High-performance liquid chromatography (HPLC) is a widely adopted technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[1] This application note details a robust RP-HPLC method for the quantitative analysis of this compound and the separation of potential process-related impurities.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents: HPLC grade acetonitrile (B52724) and ultrapure water are required.
-
Reagents: this compound reference standard (≥98% purity).
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1. The selection of a C18 stationary phase is based on its wide applicability for moderately polar compounds like this compound.[2] The mobile phase of acetonitrile and water provides a good balance of solvent strength for the elution of the analyte and potential impurities. A detection wavelength of 254 nm is chosen based on the expected UV absorbance maximum for benzaldehyde (B42025) and acetophenone (B1666503) derivatives.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
Protocols
Standard Solution Preparation
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in the mobile phase (Acetonitrile:Water, 60:40 v/v) and dilute to the mark to obtain a stock solution of approximately 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Sample Solution Preparation
-
Accurately weigh approximately 10 mg of the this compound sample to be tested into a 10 mL volumetric flask.
-
Dissolve the sample in the mobile phase and dilute to the mark.
-
Further dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity of the sample based on the area percent of the main peak.
Data Presentation
The purity of the this compound sample is determined by the area percent method. The following tables summarize the expected results from the analysis.
Table 2: Typical Retention Data
| Compound | Retention Time (min) |
| Impurity 1 (e.g., Benzaldehyde) | ~ 3.5 |
| This compound | ~ 5.2 |
| Impurity 2 (e.g., 4-Methylacetophenone) | ~ 6.8 |
Table 3: Sample Purity Calculation
| Peak Name | Retention Time (min) | Peak Area | Area % |
| Impurity 1 | 3.54 | 15,234 | 0.45 |
| This compound | 5.21 | 3,368,976 | 99.23 |
| Impurity 2 | 6.82 | 10,865 | 0.32 |
| Total | 3,395,075 | 100.00 |
Table 4: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Precision (%RSD, n=6) | < 1.0% |
| Accuracy (Recovery %) | 98.5% - 101.5% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
Visualization
The following diagrams illustrate the logical workflow of the HPLC analysis and the relationship between the key experimental steps.
Caption: Experimental workflow for HPLC purity analysis of this compound.
Caption: Logical relationships in the RP-HPLC analysis of this compound.
Conclusion
The RP-HPLC method described in this application note is a simple, rapid, and reliable technique for determining the purity of this compound. The method demonstrates good separation of the main component from potential impurities, and the validation parameters indicate that it is linear, precise, and accurate for its intended purpose. This protocol can be readily implemented in quality control laboratories for routine analysis of this compound in various samples.
References
Application Note: Identification of 4-Acetylbenzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification of 4-Acetylbenzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its accurate identification and characterization are crucial for quality control and research and development. This document outlines the sample preparation, GC-MS parameters, and data analysis required for the unambiguous identification of this compound.
Introduction
This compound (4-CHO-C₆H₄-COCH₃) is an aromatic organic compound containing both an aldehyde and a ketone functional group. This dual functionality makes it a versatile precursor in organic synthesis. Derivatives of benzaldehyde (B42025) have been shown to exhibit a range of biological activities, including anti-inflammatory and anti-cancer properties. Some studies suggest that benzaldehyde derivatives can modulate key cellular signaling pathways, such as the MAPK, PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways, which are often dysregulated in disease. Therefore, reliable analytical methods for the identification of this compound and related structures are of significant interest in drug discovery and development. GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for the identification and quantification of volatile and semi-volatile compounds like this compound.
Experimental Protocol
This protocol provides a general procedure for the identification of this compound. Optimization of these conditions may be required for specific matrices or instrumentation.
Sample Preparation
Proper sample preparation is critical for successful GC-MS analysis. The goal is to extract and dissolve the analyte in a volatile organic solvent suitable for injection into the GC.
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve in 10 mL of a suitable volatile solvent such as dichloromethane (B109758), hexane, or ethyl acetate (B1210297) to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare working standards at a concentration of approximately 10 µg/mL for analysis.
-
-
Sample Preparation from a Matrix:
-
For solid samples, use a suitable extraction technique such as sonication or Soxhlet extraction with an appropriate solvent (e.g., dichloromethane or a hexane:acetone mixture).
-
For liquid samples, a liquid-liquid extraction or simple dilution with a compatible solvent may be sufficient.
-
Ensure the final sample concentration is within the linear range of the instrument, typically around 10 µg/mL.
-
The sample should be free of particulate matter. Centrifuge or filter the sample if necessary before transferring to a 2 mL GC vial.
-
GC-MS Instrumentation and Conditions
The following parameters are recommended for an Agilent GC-MS system equipped with an HP-5MS column or equivalent.
Table 1: GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial temperature 100 °C, hold for 5 min, then ramp at 10 °C/min to 250 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | 50 - 300 m/z |
Data Presentation
Identification of this compound is based on the retention time and the mass spectrum of the eluted peak.
Table 2: Quantitative Data for this compound
| Parameter | Value |
| Molecular Weight | 148.16 g/mol |
| Estimated Retention Time | ~12-15 minutes * |
| Molecular Ion (M+) | m/z 148 |
| Base Peak | m/z 133 |
*Note: The retention time is an estimated value based on typical GC conditions for similar compounds. It is essential to determine the exact retention time by injecting a pure standard of this compound under the specified experimental conditions.
Table 3: Major Mass Fragmentation Ions for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 148 | 30 | [M]+• |
| 133 | 100 | [M-CH₃]+ |
| 105 | 50 | [M-CH₃-CO]+ |
| 77 | 40 | [C₆H₅]+ |
| 51 | 25 | [C₄H₃]+ |
Mandatory Visualization
Experimental Workflow
The overall workflow for the GC-MS identification of this compound is depicted below.
Caption: Workflow for this compound Identification by GC-MS.
Potential Signaling Pathway Interactions of Benzaldehyde Derivatives
The following diagram illustrates the potential interactions of benzaldehyde derivatives with key cellular signaling pathways implicated in cancer.
Caption: Potential Inhibition of Oncogenic Signaling Pathways by Benzaldehyde Derivatives.
Conclusion
This application note provides a comprehensive and detailed protocol for the identification of this compound using GC-MS. By following the outlined sample preparation, instrumentation parameters, and data analysis procedures, researchers can confidently identify this compound in various sample matrices. The provided workflow and signaling pathway diagrams offer additional context for the application of this analytical method in broader research, particularly in the fields of drug discovery and development.
Application Notes and Protocols for the Derivatization of 4-Acetylbenzaldehyde for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of 4-Acetylbenzaldehyde to enhance its detection and quantification using common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Derivatization is a critical step for improving the volatility, thermal stability, and detectability of analytes. The protocols outlined below cover derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for GC-MS analysis, and 2,4-Dinitrophenylhydrazine (DNPH), Dansyl Hydrazine (B178648), and o-Phenylenediamine (B120857) for HPLC analysis.
Derivatization with PFBHA for GC-MS Analysis
Principle: The carbonyl group of this compound reacts with PFBHA to form a stable oxime derivative. This process, known as oximation, increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.[1] The pentafluorobenzyl group in the derivative enhances sensitivity, especially for electron capture or mass spectrometric detection.[1] The reaction can produce two geometric isomers (syn- and anti-oximes), which may be resolved as two separate peaks in the chromatogram. For quantitative analysis, the sum of the areas of both peaks is typically used.[1]
Experimental Protocol:
Materials:
-
This compound standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Hexane (B92381) (GC grade)
-
Anhydrous sodium sulfate (B86663)
-
Autosampler vials (2 mL) with microinserts
Procedure:
-
Preparation of Stock Solutions:
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
PFBHA Derivatizing Reagent (10 mg/mL): Dissolve 100 mg of PFBHA in 10 mL of deionized water. This solution should be prepared fresh daily.[1]
-
-
Derivatization:
-
Extraction:
-
Add 500 µL of hexane to the vial and vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative.[1]
-
Allow the layers to separate.
-
Carefully transfer the upper organic layer to a clean autosampler vial with a microinsert.[1]
-
Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.[1]
-
-
GC-MS Analysis:
-
The sample is now ready for injection into the GC-MS system.
-
Quantitative Data Summary:
| Parameter | Value/Range | Reference |
| PFBHA Concentration | 10 mg/mL | [1] |
| Reaction Temperature | 60-70 °C | Adapted from similar aldehyde derivatizations |
| Reaction Time | 30-60 min | Adapted from similar aldehyde derivatizations |
| Extraction Solvent | Hexane | [1] |
| Limit of Detection (LOD) | Analyte dependent, typically in the low µg/L to ng/L range | [2] |
GC-MS Parameters (Typical):
| Parameter | Setting |
| GC System | |
| Column | SLB™-5ms (30 m x 0.25 mm I.D. x 0.25 µm df) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Oven Program | Initial 50°C, ramp 5°C/min to 180°C, then 25°C/min to 280°C, hold for 5 min |
| MS System | |
| Ionization Mode | Electron Impact (EI) |
| Ion Source Temp. | 250 °C |
| Transfer Line Temp. | 280 °C |
| Scan Mode | Selected Ion Monitoring (SIM) using characteristic ions (e.g., m/z 181 for the pentafluorobenzyl fragment) |
Note: These parameters are a starting point and may require optimization for your specific instrument and application.
Workflow Diagram:
Caption: Workflow for PFBHA derivatization of this compound for GC-MS analysis.
Derivatization with DNPH for HPLC-UV Analysis
Principle: this compound reacts with 2,4-Dinitrophenylhydrazine (DNPH) in an acidic medium to form a stable, colored 2,4-dinitrophenylhydrazone derivative. This derivative exhibits strong UV absorbance around 360 nm, enabling sensitive detection by HPLC with a UV detector. This is a widely used method for the analysis of carbonyl compounds.[3][4]
Experimental Protocol:
Materials:
-
This compound standard
-
2,4-Dinitrophenylhydrazine (DNPH), recrystallized
-
Acetonitrile (B52724) (HPLC grade)
-
Perchloric acid or Hydrochloric acid (for acidification)
-
Deionized water
-
C18 Solid Phase Extraction (SPE) cartridges
Procedure:
-
Preparation of Reagents:
-
This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of acetonitrile.
-
DNPH Reagent: Prepare a saturated solution of DNPH in acetonitrile containing a small amount of acid (e.g., 1% perchloric acid). Caution: DNPH is explosive when dry and should be handled with care.
-
-
Derivatization:
-
To a known volume of aqueous sample containing this compound, add an excess of the DNPH reagent.
-
Acidify the solution to approximately pH 3 with perchloric acid or hydrochloric acid.[3]
-
Allow the reaction to proceed at room temperature or slightly elevated temperature (e.g., 40°C) for about 1 hour.[4]
-
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with acetonitrile followed by deionized water.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge with water to remove excess DNPH reagent.
-
Elute the hydrazone derivative with a small volume of acetonitrile.
-
-
HPLC Analysis:
-
The eluate is ready for injection into the HPLC system.
-
Quantitative Data Summary:
| Parameter | Value/Range | Reference |
| DNPH Reagent | Saturated solution in acidified acetonitrile | [3] |
| Reaction pH | ~3 | [3] |
| Reaction Temperature | Room Temperature to 40 °C | [4] |
| Reaction Time | 1 hour | [4] |
| Detection Wavelength | ~360 nm | [4] |
| Linearity Range | Analyte dependent, typically ng/mL to µg/mL | [5] |
HPLC Parameters (Typical):
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 360 nm |
| Injection Volume | 20 µL |
Reaction Diagram:
Caption: Reaction of this compound with DNPH.
Derivatization with Dansyl Hydrazine for HPLC-Fluorescence Analysis
Principle: Dansyl hydrazine reacts with the carbonyl group of this compound to form a highly fluorescent dansyl hydrazone derivative. This derivatization significantly enhances the sensitivity of detection, allowing for trace-level quantification using HPLC with a fluorescence detector.[6]
Experimental Protocol:
Materials:
-
This compound standard
-
Dansyl Hydrazine
-
Acetonitrile (HPLC grade)
-
Trichloroacetic acid (TCA) or Hydrochloric acid (as catalyst)
-
Buffer solution (e.g., acetate (B1210297) buffer, pH 4-5)
Procedure:
-
Preparation of Reagents:
-
This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of acetonitrile.
-
Dansyl Hydrazine Solution (1 mg/mL): Dissolve 10 mg of Dansyl Hydrazine in 10 mL of acetonitrile.
-
-
Derivatization:
-
In a reaction vial, mix the sample containing this compound with an excess of the Dansyl Hydrazine solution.
-
Add a small amount of acid catalyst (e.g., a few microliters of 10% TCA in acetonitrile).
-
Heat the mixture at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 30-60 minutes) in the dark to prevent photodegradation.
-
-
HPLC Analysis:
-
After cooling to room temperature, the reaction mixture can be directly injected into the HPLC system or diluted with the mobile phase if necessary.
-
Quantitative Data Summary:
| Parameter | Value/Range | Reference |
| Dansyl Hydrazine Conc. | 1 mg/mL | - |
| Catalyst | Trichloroacetic acid or HCl | - |
| Reaction Temperature | 40-60 °C | Adapted from[7] |
| Reaction Time | 30-60 min | Adapted from[7] |
| Excitation Wavelength | ~340 nm | |
| Emission Wavelength | ~525 nm |
HPLC Parameters (Typical):
| Parameter | Setting |
| Column | C18 reverse-phase column |
| Mobile Phase | Gradient of Acetonitrile and Water/Buffer |
| Flow Rate | 1.0 mL/min |
| Detection | Fluorescence Detector (Ex: 340 nm, Em: 525 nm) |
Logical Relationship Diagram:
Caption: Logic for enhanced detection via dansyl hydrazine derivatization.
Derivatization with o-Phenylenediamine for HPLC-UV/Fluorescence Analysis
Principle: Aromatic aldehydes like this compound can react with o-phenylenediamine to form quinoxaline (B1680401) derivatives. These derivatives are often fluorescent and possess strong UV absorbance, making them suitable for analysis by HPLC with either UV or fluorescence detection. This method can be highly selective for certain dicarbonyl compounds but can also be applied to aromatic aldehydes.[8][9]
Experimental Protocol:
Materials:
-
This compound standard
-
o-Phenylenediamine
-
Methanol or Acetonitrile (HPLC grade)
-
Acid catalyst (e.g., HCl)
-
Buffer solution (e.g., phosphate (B84403) buffer)
Procedure:
-
Preparation of Reagents:
-
This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol or acetonitrile.
-
o-Phenylenediamine Solution (e.g., 5 mg/mL): Dissolve 50 mg of o-phenylenediamine in 10 mL of a suitable solvent, prepared fresh.
-
-
Derivatization:
-
HPLC Analysis:
-
After cooling, the reaction mixture can be directly analyzed by HPLC.
-
Quantitative Data Summary:
| Parameter | Value/Range | Reference |
| Reaction pH | Neutral to slightly acidic | [9] |
| Reaction Temperature | 40-80 °C | [9] |
| Reaction Time | 1-4 hours | [9] |
| Detection | UV or Fluorescence | [8][9] |
HPLC Parameters (Typical):
| Parameter | Setting |
| Column | C18 reverse-phase column |
| Mobile Phase | Gradient of Acetonitrile and Water/Buffer |
| Flow Rate | 1.0 mL/min |
| Detection | UV (e.g., 257 nm) or Fluorescence (analyte specific Ex/Em) |
Signaling Pathway Diagram (Conceptual):
Caption: Conceptual pathway for quinoxaline formation from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of 21 carbonyl compounds in e-liquids and e-aerosols by gas chromatography-mass spectrometry after PFBHA derivatization | CORESTA [coresta.org]
- 3. epa.gov [epa.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. agilent.com [agilent.com]
- 6. nbinno.com [nbinno.com]
- 7. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. fc.up.pt [fc.up.pt]
- 9. High-performance liquid chromatography determination of glyoxal, methylglyoxal, and diacetyl in urine using 4-methoxy-o-phenylenediamine as derivatizing reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Knoevenagel Condensation of 4-Acetylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, pivotal for forming carbon-carbon double bonds.[1][2] This reaction involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base, to yield an α,β-unsaturated product.[3][4] The versatility of this reaction has made it indispensable for the synthesis of fine chemicals, polymers, and key intermediates for pharmaceuticals and cosmetics.[4][5]
This document provides detailed application notes and experimental protocols for the Knoevenagel condensation specifically utilizing 4-acetylbenzaldehyde as the aldehyde component.
General Reaction Scheme
The reaction involves the nucleophilic addition of a carbanion, generated from an active methylene compound, to the carbonyl group of this compound, followed by a dehydration step.[4]
Figure 1: General scheme of the Knoevenagel condensation with this compound.
Caption: Knoevenagel condensation of this compound.
Application Notes
The success of the Knoevenagel condensation depends on several factors, including the choice of catalyst, solvent, and the nature of the active methylene compound.
-
Active Methylene Compounds: The reactivity of the active methylene compound is dictated by the electron-withdrawing strength of its flanking 'Z' and 'Z'' groups (e.g., -CN, -COOR, -COR).[3][6] A common order of nucleophilicity is malononitrile (B47326) > ethyl cyanoacetate (B8463686) > diethyl malonate.[6]
-
Catalysts: A wide range of catalysts can be employed. While traditional methods use weak organic bases like piperidine (B6355638) or pyridine, modern protocols often utilize more efficient and environmentally benign options.[7][8][9] These include:
-
Organic Bases: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a highly efficient catalyst.[6]
-
Ammonium (B1175870) Salts: Ammonium bicarbonate and ammonium acetate (B1210297) are effective and green catalysts, particularly in solvent-free conditions.[8][10]
-
Ionic Liquids: Task-specific ionic liquids can serve as both catalyst and solvent, simplifying work-up.[11]
-
Heterogeneous Catalysts: Solid-supported catalysts and metal-organic frameworks (MOFs) offer advantages like easy separation and reusability.[5][10][12]
-
-
Solvents: The choice of solvent can significantly impact reaction rates and yields. While traditional organic solvents are common, greener alternatives are gaining prominence.
-
Ethanol (B145695): A common and relatively safe solvent.[5][10]
-
Water: Can be an effective medium, especially for catalyst-free or specific catalyst systems.[6][10]
-
Solvent-Free: Grinding or heating the neat reactants, often with a catalytic amount of an ammonium salt, is a highly efficient and environmentally friendly approach.[8][13][14]
-
-
Reaction Conditions: Most Knoevenagel condensations with aromatic aldehydes proceed efficiently at room temperature, although gentle heating may be required for less reactive substrates.[1][6][10] The removal of water, a by-product, can shift the equilibrium toward the product.[3]
Experimental Protocols
Below are three distinct protocols for the Knoevenagel condensation of this compound with malononitrile, a common active methylene compound.
Protocol 1: Heterogeneous Catalysis in Ethanol
This protocol utilizes a solid, reusable catalyst, simplifying product purification.
Materials:
-
This compound (1.0 mmol, 148.2 mg)
-
Malononitrile (1.0 mmol, 66.1 mg)
-
Heterogeneous base catalyst (e.g., reusable amino-functionalized solid support) (10-15 mol%)
-
Ethanol (5-10 mL)
-
25 mL round-bottom flask with a magnetic stir bar
-
TLC plates (e.g., silica (B1680970) gel 60 F254)
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol) and malononitrile (1.0 mmol).
-
Add ethanol (5 mL) and a magnetic stir bar.
-
Add the heterogeneous catalyst (e.g., 10-15 mol%) to the mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., hexane:ethyl acetate).
-
Upon completion (typically indicated by the disappearance of the aldehyde spot on TLC), isolate the catalyst by filtration. The catalyst can be washed with ethanol, dried, and stored for reuse.[10]
-
Combine the filtrate and washings and remove the solvent under reduced pressure (rotary evaporation).
-
The resulting crude solid product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and FT-IR.[10]
Protocol 2: Solvent-Free Condensation
This environmentally friendly protocol avoids the use of organic solvents, often resulting in high yields and simple work-up.[8][9]
Materials:
-
This compound (5.0 mmol, 741 mg)
-
Malononitrile (5.0 mmol, 330 mg)
-
Ammonium bicarbonate (NH₄HCO₃) (catalytic amount, e.g., 0.5 mmol, 40 mg)
-
Mortar and pestle or a small reaction vial
-
Spatula
Procedure:
-
In a mortar or a small vial, combine this compound (5.0 mmol), malononitrile (5.0 mmol), and a catalytic amount of ammonium bicarbonate.
-
Grind the mixture gently with a pestle or stir vigorously in the vial at room temperature.[13] The reaction is often rapid, and the mixture may solidify.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
After completion, add a small amount of cold water to the solid mixture and stir.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water (3 x 5 mL) to remove the catalyst and any unreacted malononitrile.
-
Dry the purified product in a vacuum oven. Further purification by recrystallization is typically not necessary but can be performed if needed.[13]
Protocol 3: DBU-Catalyzed Condensation in Water
This protocol uses a highly efficient organic base in an aqueous system, representing a green chemistry approach.[6]
Materials:
-
This compound (1.0 mmol, 148.2 mg)
-
Malononitrile (1.0 mmol, 66.1 mg)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol, 150 µL)
-
Water (0.45 mL, 25 mmol)
-
10 mL reaction vial with a magnetic stir bar
Procedure:
-
Prepare the DBU/water complex by mixing DBU (1.0 mmol) and water (25 mmol) and stirring for approximately 3 hours.[6]
-
In a separate 10 mL vial, combine this compound (1.0 mmol) and malononitrile (1.0 mmol).
-
Add the pre-formed DBU/water complex to the vial containing the reactants.
-
Stir the mixture at room temperature. The reaction is typically fast.
-
Monitor the reaction by TLC.
-
Upon completion, the product often precipitates from the aqueous medium. Collect the solid by vacuum filtration.
-
Wash the solid product with cold water to remove the catalyst.
-
Dry the product under vacuum. The isolated yield is typically high, and the product is often of sufficient purity for subsequent use.[6]
Data Summary
While specific data for this compound is not detailed in the provided literature, the following table summarizes results for various substituted benzaldehydes under different Knoevenagel condensation conditions, providing a comparative reference for expected outcomes.
| Entry | Aldehyde | Active Methylene Cmpd. | Catalyst (mol%) | Solvent | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Malononitrile | [MeHMTA]BF₄ (15) | Neat | 1 min | 100 | |
| 2 | 4-Cl-Benzaldehyde | Malononitrile | [MeHMTA]BF₄ (15) | Neat | 2 min | 100 | |
| 3 | 4-NO₂-Benzaldehyde | Malononitrile | [MeHMTA]BF₄ (15) | Neat | 1 min | 100 | |
| 4 | 4-MeO-Benzaldehyde | Malononitrile | [MeHMTA]BF₄ (15) | Neat | 2 min | 99 | |
| 5 | Benzaldehyde | Ethyl Cyanoacetate | [MeHMTA]BF₄ (15) | Neat | 5 min | 98 | |
| 6 | 4-Cl-Benzaldehyde | Ethyl Cyanoacetate | DBU/H₂O | Neat | 10 min | 95 | [6] |
| 7 | 4-NO₂-Benzaldehyde | Ethyl Cyanoacetate | DBU/H₂O | Neat | 5 min | 96 | [6] |
| 8 | Syringaldehyde | Malonic Acid | NH₄HCO₃ | Solvent-free | 2 h | 100 | [8] |
General Experimental Workflow
The following diagram illustrates a typical workflow for performing and analyzing a Knoevenagel condensation reaction.
Caption: A generalized workflow for the Knoevenagel condensation.
References
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. KNOEVENAGEL CONDENSATION – My chemistry blog [mychemblog.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. organicreactions.org [organicreactions.org]
- 8. researchgate.net [researchgate.net]
- 9. pure.tue.nl [pure.tue.nl]
- 10. benchchem.com [benchchem.com]
- 11. Knoevenagel Condensation [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Use of 4-Acetylbenzaldehyde in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 4-acetylbenzaldehyde in various multicomponent reactions (MCRs). The content is designed to guide researchers in the synthesis of diverse molecular scaffolds with potential applications in medicinal chemistry and drug discovery.
Introduction
Multicomponent reactions are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. This compound, with its dual reactive sites—an aldehyde and a ketone—serves as a versatile building block in several key MCRs, leading to a wide array of heterocyclic and acyclic compounds. This document outlines the application of this compound in the Biginelli, Hantzsch, Passerini, Ugi, and Kabachnik-Fields reactions.
Biginelli Reaction: Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, typically under acidic conditions, to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2] DHPMs are a class of heterocyclic compounds with a wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[3] The use of this compound in the Biginelli reaction allows for the incorporation of an acetyl group at the 4-position of the dihydropyrimidinone ring, providing a handle for further functionalization.
Quantitative Data
| Entry | β-Ketoester | Urea/Thiourea | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Ethyl acetoacetate (B1235776) | Urea | 4-Benzoylbenzoic acid (10 mol%) | Ethanol (B145695) | 5 | 85 | [3] |
| 2 | Methyl acetoacetate | Urea | Yb(OTf)₃ | Solvent-free | 2 | 90 | [4] |
| 3 | Ethyl acetoacetate | Thiourea | [Btto][p-TSA] | Solvent-free | 0.5 | 88 | [5] |
Experimental Protocol: Synthesis of 4-(4-acetylphenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one
Materials:
-
This compound (1.0 mmol, 148 mg)
-
Ethyl acetoacetate (1.0 mmol, 130 mg, 0.128 mL)
-
Urea (1.5 mmol, 90 mg)
-
4-Benzoylbenzoic acid (0.1 mmol, 22.6 mg)
-
Ethanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and 4-benzoylbenzoic acid (0.1 mmol).[3]
-
Add ethanol (5 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 78 °C) with constant stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 5 hours.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by vacuum filtration, washed with cold water (3 x 10 mL), and dried.
-
The crude product can be further purified by recrystallization from ethanol to afford the pure dihydropyrimidinone.
Reaction Mechanism
Caption: Proposed mechanism for the acid-catalyzed Biginelli reaction.
Hantzsch Synthesis: Formation of 1,4-Dihydropyridines
The Hantzsch synthesis is a multicomponent reaction that produces 1,4-dihydropyridines (1,4-DHPs) from an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[6][7] 1,4-DHPs are a prominent class of L-type calcium channel blockers used in the treatment of cardiovascular diseases.[8] The use of this compound introduces an acetylphenyl substituent at the 4-position of the dihydropyridine (B1217469) ring.
Quantitative Data
| Entry | β-Ketoester | Nitrogen Source | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Ethyl acetoacetate | Ammonium acetate | p-Toluenesulfonic acid | Aqueous micelles (SDS) | 1 | 92 | [7] |
| 2 | Methyl acetoacetate | Ammonium acetate | None | Ethanol | 12 | 85 | [9] |
| 3 | Ethyl acetoacetate | Aqueous ammonia | None (Microwave) | Solvent-free | 0.1 | 90 | [9] |
Experimental Protocol: Synthesis of Diethyl 4-(4-acetylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Materials:
-
This compound (10 mmol, 1.48 g)
-
Ethyl acetoacetate (20 mmol, 2.60 g, 2.56 mL)
-
Ammonium acetate (10 mmol, 0.77 g)
-
Ethanol (25 mL)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol) and ethyl acetoacetate (20 mmol) in ethanol (25 mL).
-
Add ammonium acetate (10 mmol) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.[8]
-
Monitor the reaction progress using TLC. The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.
-
Collect the crude product by vacuum filtration and wash the solid with cold ethanol.
-
Purify the crude product by recrystallization from ethanol to obtain the pure 1,4-dihydropyridine (B1200194) derivative.
Reaction Mechanism
Caption: General mechanism of the Hantzsch 1,4-dihydropyridine synthesis.
Passerini Reaction: Synthesis of α-Acyloxy Amides
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[10] This reaction is highly atom-economical and proceeds rapidly, often at room temperature.[11] The use of this compound allows for the synthesis of α-acyloxy amides bearing an acetylphenyl group.
Quantitative Data
| Entry | Carboxylic Acid | Isocyanide | Solvent | Time | Yield (%) | Reference |
| 1 | Acetic acid | tert-Butyl isocyanide | Dichloromethane (B109758) | 24 h | 88 | [10] |
| 2 | Benzoic acid | Cyclohexyl isocyanide | Water | 12 h | 91 | [10] |
| 3 | Acetic acid | Benzyl (B1604629) isocyanide | Solvent-free (Microwave) | 5 min | 85 | [12] |
Experimental Protocol: Synthesis of 2-acetoxy-2-(4-acetylphenyl)-N-(tert-butyl)acetamide
Materials:
-
This compound (1.0 mmol, 148 mg)
-
Acetic acid (1.0 mmol, 60 mg, 0.057 mL)
-
tert-Butyl isocyanide (1.0 mmol, 83 mg, 0.113 mL)
-
Dichloromethane (2 mL)
Procedure:
-
In a sealed vial, dissolve this compound (1.0 mmol) and acetic acid (1.0 mmol) in dichloromethane (2 mL).
-
Add tert-butyl isocyanide (1.0 mmol) to the solution at room temperature.
-
Stir the reaction mixture for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel (eluting with a mixture of hexane (B92381) and ethyl acetate) to yield the pure α-acyloxy amide.
Reaction Mechanism
Caption: Ionic mechanism pathway for the Passerini reaction.
Ugi Reaction: Synthesis of α-Acylamino Amides
The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[13] This reaction is highly convergent and allows for the rapid synthesis of peptide-like structures.[14] The incorporation of this compound provides a scaffold with an acetylphenyl moiety.
Quantitative Data
| Entry | Amine | Carboxylic Acid | Isocyanide | Solvent | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---| | 1 | Aniline (B41778) | Benzoic acid | tert-Butyl isocyanide | Methanol (B129727) | 24 | 85 |[13] | | 2 | Benzylamine (B48309) | Acetic acid | Cyclohexyl isocyanide | Solvent-free (Microwave) | 0.5 | 90 |[14] | | 3 | n-Butylamine | Propionic acid | Benzyl isocyanide | Water | 12 | 82 |[13] |
Experimental Protocol: Synthesis of N-benzyl-2-(4-acetylphenyl)-2-(benzamido)acetamide
Materials:
-
This compound (1.0 mmol, 148 mg)
-
Benzylamine (1.0 mmol, 107 mg, 0.109 mL)
-
Benzoic acid (1.0 mmol, 122 mg)
-
Benzyl isocyanide (1.0 mmol, 117 mg, 0.120 mL)
-
Methanol (5 mL)
Procedure:
-
To a stirred solution of this compound (1.0 mmol) and benzylamine (1.0 mmol) in methanol (5 mL), add benzoic acid (1.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add benzyl isocyanide (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the pure α-acylamino amide.
Reaction Mechanism
Caption: Plausible reaction mechanism for the Ugi four-component reaction.
Kabachnik-Fields Reaction: Synthesis of α-Aminophosphonates
The Kabachnik-Fields reaction is a three-component condensation of a carbonyl compound, an amine, and a dialkyl phosphite (B83602) to form α-aminophosphonates.[15] These compounds are important as they are structural analogues of α-amino acids and exhibit a range of biological activities.[16] Using this compound in this reaction leads to α-aminophosphonates with an acetylphenyl substituent.
Quantitative Data
| Entry | Amine | Dialkyl Phosphite | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Diethyl phosphite | Mg(ClO₄)₂ | Acetonitrile (B52724) | 3 | 92 | [17] |
| 2 | Cyclohexylamine | Dimethyl phosphite | None (Microwave) | Solvent-free | 0.25 | 95 | [16] |
| 3 | Benzylamine | Diethyl phosphite | Cerium(III) chloride | Solvent-free | 2 | 90 | [17] |
Experimental Protocol: Synthesis of Diethyl ((4-acetylphenyl)(phenylamino)methyl)phosphonate
Materials:
-
This compound (1.0 mmol, 148 mg)
-
Aniline (1.0 mmol, 93 mg, 0.091 mL)
-
Diethyl phosphite (1.0 mmol, 138 mg, 0.128 mL)
-
Magnesium perchlorate (B79767) (0.1 mmol, 22.3 mg)
-
Acetonitrile (5 mL)
Procedure:
-
To a mixture of this compound (1.0 mmol), aniline (1.0 mmol), and diethyl phosphite (1.0 mmol) in acetonitrile (5 mL), add magnesium perchlorate (0.1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 3 hours.
-
After completion, quench the reaction with water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to give the pure α-aminophosphonate.
Reaction Mechanism
Caption: The two proposed mechanistic pathways for the Kabachnik-Fields reaction.
General Experimental Workflow
Caption: A general workflow for performing and analyzing multicomponent reactions.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. synarchive.com [synarchive.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 9. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Passerini reaction - Wikipedia [en.wikipedia.org]
- 11. Passerini Reaction [organic-chemistry.org]
- 12. grokipedia.com [grokipedia.com]
- 13. sciepub.com [sciepub.com]
- 14. Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories [pubs.sciepub.com]
- 15. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 16. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Acetylbenzaldehyde Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Acetylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing this compound?
A1: Several common synthetic routes are employed, each with distinct advantages and challenges. The most prominent methods include the palladium-catalyzed carbonylation of 4'-bromoacetophenone (B126571), the Friedel-Crafts acetylation of benzaldehyde (B42025) derivatives, and the oxidation of 4-methylacetophenone.[1] Palladium-catalyzed reactions often offer high yields under relatively mild conditions.[1][2] Friedel-Crafts acetylation faces challenges in controlling regioselectivity, while oxidation methods require careful control to prevent over-oxidation to the carboxylic acid.[1][3]
Q2: How can I improve the yield and efficiency of the palladium-catalyzed carbonylation of 4'-bromoacetophenone?
A2: Optimizing this reaction hinges on several critical factors. The choice of catalyst system is paramount; for instance, a palladium catalyst supported on MCM-41 has shown high efficiency.[1] Ligand selection is also crucial, with ligands like Xantphos demonstrating superior performance for electron-poor aryl bromides such as 4-bromoacetophenone.[1] To maintain catalyst activity, using an excess of the phosphine (B1218219) ligand can prevent the formation of inactive palladium colloids.[1] Finally, carefully controlling reaction conditions such as temperature (typically 110–130 °C) and using an appropriate base and carbon monoxide source are essential for maximizing yield.[1][2]
Q3: I am observing significant formation of isomeric impurities during the Friedel-Crafts acetylation of benzaldehyde. How can this be mitigated?
A3: This is a common and significant challenge. The aldehyde group on the benzaldehyde starting material is a deactivating, meta-directing group.[1] The incoming acetyl group is also deactivating and meta-directing. To achieve the desired para-substitution, stringent control over reaction conditions is necessary.[1] Lowering the reaction temperature can sometimes favor the para-isomer due to steric hindrance effects, as the ortho-positions are more hindered.[3] However, achieving high para-selectivity with this substrate remains difficult, and alternative synthetic routes are often preferred for higher purity.
Q4: My oxidation of 4-methylacetophenone is producing a significant amount of 4-acetylbenzoic acid. How can I prevent this over-oxidation?
A4: Preventing over-oxidation to the corresponding carboxylic acid requires precise control over the reaction. Key strategies include:
-
Choice of Oxidizing Agent : Employing milder, more selective oxidizing agents is critical. Strong oxidants like potassium permanganate (B83412) are more likely to cause over-oxidation.
-
Control of Stoichiometry : Use a stoichiometric amount or only a slight excess of the oxidizing agent. A large excess dramatically increases the likelihood of forming the carboxylic acid byproduct.[3]
-
Reaction Monitoring : Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quenching the reaction at the point of maximum aldehyde formation is crucial to prevent further oxidation.[3]
-
Temperature Control : Lowering the reaction temperature can help reduce the rate of the second oxidation step (aldehyde to carboxylic acid).[3]
Q5: What are the recommended methods for purifying crude this compound?
A5: The most common and effective method for purifying this compound is flash column chromatography on silica (B1680970) gel.[2] A typical eluent system is a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., a 10:1 ratio).[2] After chromatography, the combined fractions are concentrated under reduced pressure. For impurities like benzoic acids, a wash with a mild base solution (e.g., saturated sodium bicarbonate) during the work-up can help remove them before chromatography.[4][5]
Troubleshooting Guides
Problem: Low Yield in Palladium-Catalyzed Carbonylation
If you are experiencing lower than expected yields in the palladium-catalyzed carbonylation of 4'-bromoacetophenone, follow this troubleshooting workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low yields in Pd-catalyzed carbonylation.
Problem: Byproduct Formation in Oxidation Reactions
The oxidation of 4-methylacetophenone can lead to undesired side products. This guide helps in minimizing their formation.
Caption: Workflow to minimize over-oxidation in the synthesis of this compound.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Material | Key Reagents & Catalysts | Typical Yield | Advantages | Disadvantages |
| Palladium-Catalyzed Carbonylation | 4'-Bromoacetophenone | Pd catalyst (e.g., MCM-41-2PPdCl2), CO, Phosphine Ligand (e.g., Xantphos), Base (e.g., HCOONa) | 73-83%[1][2] | High yield, good selectivity, scalable.[1] | Requires specialized equipment for handling CO gas, catalyst cost. |
| Oxidation | 4-Methylacetophenone | Oxidizing agent (e.g., FeCl₃/NBS/NaCl/O₂) | ~53%[1] | Readily available starting materials. | Risk of over-oxidation to carboxylic acid, moderate yields.[1][3] |
| Friedel-Crafts Acylation | Benzaldehyde | Acetyl chloride, Lewis Acid (e.g., AlCl₃) | Variable | Classic, well-understood reaction mechanism.[6][7] | Poor regioselectivity leading to isomeric impurities, deactivation of the ring.[1] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Carbonylation of 4'-Bromoacetophenone
This protocol is based on established methods for the synthesis of aromatic aldehydes.[2]
Materials:
-
4'-Bromoacetophenone (5.0 mmol)
-
MCM-41-2PPdCl2 (0.05 mmol Pd)
-
Sodium formate (B1220265) (HCOONa) (7.5 mmol)
-
N,N-dimethylformamide (DMF), anhydrous (5 mL)
-
Carbon monoxide (CO) gas
-
Diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
Charge a 50 mL round-bottomed flask equipped with a gas inlet, reflux condenser, and magnetic stir bar with MCM-41-2PPdCl2 (102 mg, 0.05 mmol Pd), 4'-bromoacetophenone (995 mg, 5.0 mmol), and sodium formate (510 mg, 7.5 mmol).[2]
-
Flush the flask thoroughly with carbon monoxide gas.
-
Add anhydrous DMF (5 mL) via syringe.
-
Pass a slow stream of CO into the suspension while stirring vigorously.
-
Heat the reaction mixture to 120 °C and maintain for 11-12 hours.[2]
-
After the reaction is complete (monitor by TLC), cool the mixture to room temperature.
-
Dilute the mixture with diethyl ether (50 mL).
-
Separate the palladium catalyst by filtration. Wash the catalyst with distilled water, ethanol, and ether for potential reuse.[2]
-
Transfer the ethereal solution to a separatory funnel and wash with water (3 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the resulting residue by flash column chromatography on silica gel using a hexane-ethyl acetate (10:1) eluent to yield pure this compound.[2] A yield of approximately 83% can be expected under these conditions.[2]
References
Technical Support Center: Oxidation of 4-Methylacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of 4-methylacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the primary oxidation products of 4-methylacetophenone?
The primary desired product from the oxidation of 4-methylacetophenone is typically 4-carboxyacetophenone, where the methyl group on the aromatic ring is oxidized to a carboxylic acid. However, depending on the oxidant and reaction conditions, other products can be formed. Strong oxidation can lead to the formation of terephthalic acid, where both the methyl and the acetyl groups are oxidized.[1][2] Alternatively, the haloform reaction can be employed to selectively oxidize the acetyl group to a carboxylate, yielding 4-methylbenzoic acid.
Q2: What are the most common side reactions to be aware of?
The most common side reactions during the oxidation of 4-methylacetophenone include:
-
Over-oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize both the methyl and the acetyl groups, leading to the formation of terephthalic acid as a significant byproduct.[1][2]
-
Haloform Reaction: In the presence of a halogen (e.g., Cl₂, Br₂, I₂) and a base, 4-methylacetophenone can undergo a haloform reaction. This converts the acetyl group into a carboxylate and produces a haloform (e.g., chloroform, bromoform, iodoform) as a byproduct.[3]
-
Baeyer-Villiger Oxidation: Peroxy acids can induce a Baeyer-Villiger oxidation, which converts the ketone into an ester (4-methylphenyl acetate).
-
Aromatic Ring Halogenation: If halogens are present in the reaction mixture, electrophilic aromatic substitution can occur on the benzene (B151609) ring, leading to chlorinated or brominated byproducts.
-
Incomplete Reaction: A common issue is the presence of unreacted starting material, 4-methylacetophenone, in the final product mixture.
Q3: How can I minimize the formation of terephthalic acid?
To minimize over-oxidation to terephthalic acid, it is crucial to carefully control the reaction conditions. This includes:
-
Using a stoichiometric amount of the oxidizing agent.
-
Maintaining a moderate reaction temperature.
-
Carefully monitoring the reaction progress and stopping it once the starting material is consumed.
Q4: What is the yellow precipitate that sometimes forms during the reaction?
A yellow precipitate is often indicative of the iodoform (B1672029) test, which is a specific type of haloform reaction. If iodine is used as the oxidizing agent in a basic solution, the formation of a yellow solid, iodoform (CHI₃), confirms the presence of a methyl ketone.[3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the oxidation of 4-methylacetophenone.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of 4-carboxyacetophenone | - Incomplete reaction.- Formation of multiple side products.- Loss of product during work-up and purification. | - Increase reaction time or temperature cautiously.- Optimize the amount of oxidizing agent.- Ensure the pH of the aqueous layer is acidic during extraction to protonate the carboxylic acid.- Use a more selective oxidizing agent. |
| Formation of a thick brown precipitate (with KMnO₄) | This is manganese dioxide (MnO₂), a byproduct of the reduction of KMnO₄. Its formation is expected. | - After the reaction is complete, add a reducing agent like sodium bisulfite or oxalic acid to dissolve the MnO₂.- Filter the reaction mixture while hot to remove the MnO₂. |
| Product is difficult to purify and has a broad melting point range | The product is likely a mixture of 4-carboxyacetophenone, unreacted starting material, and other side products like terephthalic acid. | - Perform a recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water).- If recrystallization is ineffective, consider column chromatography. |
| Final product is off-white or colored | Presence of colored impurities, possibly from the oxidizing agent or side reactions. | - Treat the crude product with activated carbon during recrystallization.- Wash the filtered product with a cold solvent to remove soluble colored impurities. |
| Reaction with NaOCl (bleach) is very slow | The reaction rate can be pH-dependent. | - Ensure the reaction medium is sufficiently basic, as the haloform reaction is base-catalyzed. |
Quantitative Data on Product Distribution
The following table summarizes typical product yields under different oxidation conditions. Please note that these are representative values and actual yields may vary based on specific experimental parameters.
| Oxidizing Agent | Reaction Conditions | 4-Carboxyacetophenone Yield (%) | Terephthalic Acid Yield (%) | Other Major Byproducts | Reference |
| KMnO₄ / HNO₃ | Reflux, 4 hours | - | 84-88 | - | [2] |
| NaOCl (bleach) | 75°C, 20 minutes | Low (qualitative) | - | Chloroform | [4] |
| Co(NO₃)₂ / MnBr₂ / Air | 100°C, 48 hours | 9 | 49 | p-Toluic acid (20%) | [5] |
Experimental Protocols
Protocol 1: Oxidation to Terephthalic Acid using KMnO₄ and HNO₃
This protocol is designed for the exhaustive oxidation of 4-methylacetophenone to terephthalic acid.[2]
Materials:
-
4-methylacetophenone (0.75 mole, 100 g)
-
Concentrated nitric acid (sp. gr. 1.42, 4 moles, 250 ml)
-
Water
-
Sodium hydroxide (B78521) (35 g)
-
Potassium permanganate (1.9 moles, 300 g)
-
Ethanol
-
Concentrated sulfuric acid (sp. gr. 1.84, 108 ml)
Procedure:
-
In a 3-L flask, combine 250 ml of concentrated nitric acid and 1 L of water. Add 100 g of 4-methylacetophenone.
-
Reflux the mixture in a fume hood for 4 hours.
-
Cool the mixture. Collect the resulting sticky, yellow solid on a Büchner funnel and wash it with 300 ml of cold water.
-
Transfer the moist solid to a 3-L three-necked flask equipped with a mechanical stirrer and a reflux condenser. Add 1 L of water and 35 g of sodium hydroxide.
-
Heat the stirred mixture to near boiling.
-
Add 300 g of potassium permanganate in ~20 g portions at a rate that maintains boiling without external heating.
-
After the addition is complete, reflux the mixture for 2 hours. If permanganate color persists, add 25 ml of ethanol to quench it.
-
Filter the hot mixture through a Büchner funnel to remove manganese dioxide. Wash the manganese dioxide cake with 500 ml of hot water and combine the filtrates.
-
Heat the combined filtrates to near boiling and acidify with a solution of 108 ml of concentrated sulfuric acid in 400 ml of water.
-
Cool the mixture to room temperature. Collect the precipitated terephthalic acid by filtration.
-
Wash the product with three successive 100-ml portions of cold water.
-
Dry the product. The expected yield is 105–109 g (84–88%).
Protocol 2: Haloform Reaction using Sodium Hypochlorite (Bleach)
This protocol is adapted from the haloform reaction of acetophenone (B1666503) and can be applied to 4-methylacetophenone to produce 4-methylbenzoic acid.[4]
Materials:
-
4-methylacetophenone
-
Household bleach (e.g., 5% NaOCl)
-
10% Sodium hydroxide (NaOH) solution
-
Sodium sulfite (B76179)
-
Diethyl ether
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a test tube, combine 180 µL of 4-methylacetophenone, 6.3 mL of household bleach, and 0.5 mL of 10% NaOH.
-
Heat the reaction mixture in a water bath at approximately 75°C for 20 minutes with frequent shaking.
-
After 20 minutes, add about 45 mg of sodium sulfite to quench any unreacted bleach. Shake for 5 minutes.
-
Extract the mixture with three 1.5 mL portions of diethyl ether. Discard the combined ether layers.
-
Cool the remaining aqueous layer in an ice bath and acidify by the dropwise addition of concentrated HCl until the pH is below 3.
-
Collect the resulting white precipitate (4-methylbenzoic acid) by vacuum filtration.
-
Wash the precipitate with 1 mL of ice-cold water.
-
Dry the product and determine the yield and melting point.
Visualizations
Oxidation Pathways of 4-Methylacetophenone
Caption: Major oxidation pathways of 4-methylacetophenone.
Experimental Workflow for Purification
Caption: General purification workflow for 4-carboxyacetophenone.
References
Technical Support Center: Synthesis of 4-Acetylbenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-acetylbenzaldehyde, with a specific focus on preventing its over-oxidation to 4-acetylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
A1: The main challenge in synthesizing this compound, typically through the oxidation of 4-(1-hydroxyethyl)benzaldehyde (B3331304), is preventing the over-oxidation of the desired aldehyde functional group to a carboxylic acid, which results in the formation of the unwanted byproduct, 4-acetylbenzoic acid.[1][2][3] Aldehydes are generally more susceptible to oxidation than alcohols.
Q2: What are the common starting materials for this compound synthesis?
A2: Common precursors for the synthesis of this compound include 4-(1-hydroxyethyl)benzaldehyde, which is oxidized to the target molecule.[1] Other routes, such as the palladium-catalyzed carbonylation of 4'-bromoacetophenone, also exist.[1][4]
Q3: Which oxidizing agents are prone to causing over-oxidation?
A3: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromic acid (formed from chromium trioxide, CrO₃, in aqueous acid) are known to readily oxidize aldehydes to carboxylic acids and should generally be avoided when the aldehyde is the desired product.[5]
Q4: What are the recommended methods to selectively oxidize the secondary alcohol to a ketone without oxidizing the aldehyde?
A4: To achieve selective oxidation, milder oxidizing agents and specific reaction conditions are necessary. The most commonly recommended methods are:
-
Pyridinium Chlorochromate (PCC): A milder chromium-based reagent that is effective in oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, without significant over-oxidation to carboxylic acids, especially in anhydrous conditions.[6][7][8][9]
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures. It is known for its mild conditions and high chemoselectivity, making it an excellent choice for sensitive substrates.[3][10][11]
Q5: Why is the absence of water important in preventing over-oxidation?
A5: In the presence of water, aldehydes can form hydrate (B1144303) intermediates (gem-diols). These hydrates are structurally similar to alcohols and can be easily oxidized further to carboxylic acids by many oxidizing agents.[9][12] Therefore, conducting the oxidation in anhydrous (dry) solvents is crucial to prevent this side reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant formation of 4-acetylbenzoic acid (over-oxidation) | Use of a strong oxidizing agent (e.g., KMnO₄, Jones reagent). | Switch to a milder oxidizing agent like Pyridinium Chlorochromate (PCC) or employ Swern oxidation conditions.[3][5][6] |
| Presence of water in the reaction mixture. | Ensure all glassware is thoroughly dried, and use anhydrous solvents. For PCC oxidations, the use of a dehydrating agent like Celite or molecular sieves is recommended.[6][9] | |
| Prolonged reaction time or elevated temperature. | Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and quench the reaction as soon as the starting material is consumed. Maintain the recommended low temperature, especially for Swern oxidations (-78 °C).[10] | |
| Low yield of this compound | Incomplete reaction. | Increase the reaction time slightly or consider a modest increase in the amount of the oxidizing agent. Ensure the reagents are of high purity and activity. |
| Difficulties in product isolation. | For PCC oxidations, a black, tar-like chromium byproduct can complicate purification. Filtering the reaction mixture through a pad of silica (B1680970) gel or Celite can help remove these residues.[6] For Swern oxidation, byproducts are volatile and can be removed during workup, but the smell of dimethyl sulfide (B99878) is a known issue that requires proper handling and quenching with bleach.[10] | |
| Side reactions other than over-oxidation. | For PCC, which is mildly acidic, acid-labile functional groups in the substrate may react. Adding a buffer like sodium acetate (B1210297) can mitigate this.[13] For Sworn oxidation, if the base is added before the alcohol has fully reacted with the activated DMSO, side products can form.[11] | |
| Inconsistent results | Variability in reagent quality. | Use freshly prepared or recently purchased high-purity reagents. The quality of DMSO and the activity of PCC can significantly impact the reaction outcome. |
| Poor temperature control. | Precise temperature control is critical, particularly for the Swern oxidation, which is conducted at very low temperatures to ensure the stability of the reactive intermediates.[10] |
Data Presentation
Table 1: Comparison of Oxidizing Agents for the Synthesis of Benzaldehydes from Benzyl Alcohols
| Oxidizing Agent | Typical Yield of Aldehyde | Propensity for Over-oxidation | Key Considerations |
| Potassium Permanganate (KMnO₄) | Low to moderate | High | Strong oxidant, difficult to stop at the aldehyde stage.[5] |
| Chromic Acid (Jones Reagent) | Low to moderate | High | Strongly acidic and harsh conditions.[5] |
| Pyridinium Chlorochromate (PCC) | Good to excellent | Low (in anhydrous conditions) | Toxic chromium reagent; requires anhydrous solvent.[6][7][8][9] |
| Swern Oxidation (DMSO, Oxalyl Chloride) | Good to excellent | Very Low | Requires cryogenic temperatures (-78 °C); produces foul-smelling dimethyl sulfide.[3][10][11] |
Note: Specific yields for this compound are highly dependent on the exact reaction conditions and substrate purity. The information above provides a general comparison.
Experimental Protocols
Detailed Protocol for the Synthesis of this compound via PCC Oxidation
This protocol is adapted from general procedures for the oxidation of secondary alcohols with PCC.
Materials:
-
4-(1-Hydroxyethyl)benzaldehyde
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Celite or 4Å Molecular Sieves
-
Anhydrous Diethyl Ether
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add a suspension of PCC (1.5 equivalents) and Celite (of equal weight to PCC) in anhydrous dichloromethane.
-
Addition of Starting Material: Dissolve 4-(1-hydroxyethyl)benzaldehyde (1.0 equivalent) in anhydrous dichloromethane and add it to the PCC suspension in one portion while stirring.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter it through a short pad of silica gel to remove the chromium salts and Celite. Wash the filter cake with additional diethyl ether.
-
Purification: Combine the organic filtrates and concentrate them under reduced pressure. The resulting crude product can be further purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Visualizations
Reaction Pathway
Caption: Chemical pathway showing the desired oxidation and the over-oxidation side reaction.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting over-oxidation in this compound synthesis.
References
- 1. This compound | 3457-45-2 | Benchchem [benchchem.com]
- 2. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Swern oxidation - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 13. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
Technical Support Center: Selective Reduction of 4-Acetylbenzaldehyde
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions regarding the selective reduction of 4-acetylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the selective reduction of this compound?
The main challenge lies in the presence of two distinct carbonyl functional groups: an aromatic aldehyde and a ketone. Aldehydes are generally more electrophilic and less sterically hindered than ketones, making them more reactive toward nucleophilic reducing agents.[1][2] Therefore, achieving selective reduction of the less reactive ketone in the presence of the more reactive aldehyde is particularly difficult and often requires specific reagents or strategies. Conversely, while selective reduction of the aldehyde is more straightforward, over-reduction or side reactions can still occur.
Q2: What are the possible products from the reduction of this compound?
Depending on the reaction conditions and the reducing agent used, three primary reduction products can be formed:
-
4-Acetylbenzyl alcohol: Resulting from the selective reduction of the aldehyde group.
-
4-(1-Hydroxyethyl)benzaldehyde: Resulting from the selective reduction of the ketone group.[3]
-
[4-(1-Hydroxyethyl)phenyl]methanol: The diol product, resulting from the reduction of both the aldehyde and ketone groups.
Caption: Potential reaction pathways in the reduction of this compound.
Q3: How can I selectively reduce the aldehyde group?
Selective reduction of the aldehyde can be achieved by using a mild reducing agent and carefully controlling reaction conditions. Modified sodium borohydride (B1222165) (NaBH₄) systems are often effective. For example, combining NaBH₄ with additives like acetylacetone (B45752) or sodium oxalate (B1200264) can enhance selectivity for the aldehyde group.[4][5][6] These methods work by modulating the reactivity of the borohydride agent, allowing it to preferentially attack the more reactive aldehyde.
Q4: How can I selectively reduce the ketone group?
This is the more challenging transformation. Three common strategies are employed:
-
Enzymatic Reduction: Specific enzymes, such as superabsorbed alcohol dehydrogenases (e.g., Chiralidon®), can show high preference for reducing the keto group while leaving the aldehyde untouched.[7][8]
-
Protecting Group Strategy: The more reactive aldehyde is first protected as an acetal (B89532) (e.g., a 1,3-dioxane), which is stable to hydride reducing agents. The ketone is then reduced using a standard reagent like NaBH₄. Finally, the acetal is removed under acidic conditions to reveal the original aldehyde functionality.[1]
-
Luche Reduction: The use of sodium borohydride in combination with a lanthanide salt like cerium(III) chloride (CeCl₃), typically in a protic solvent like methanol (B129727). The Luche reduction is known for its excellent chemoselectivity in reducing ketones in the presence of aldehydes.[1] This selectivity arises because aldehydes tend to form acetals rapidly under these conditions, which prevents their reduction.[1]
Troubleshooting Guide
Problem: My reaction shows poor selectivity, yielding a mixture of 4-acetylbenzyl alcohol and the fully reduced diol.
-
Possible Cause 1: Reducing agent is too reactive or used in excess. Standard NaBH₄ in methanol can be too aggressive, leading to over-reduction.[9][10]
-
Solution:
-
Decrease the equivalents of NaBH₄ used.
-
Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) to moderate reactivity.
-
Switch to a more selective reagent system, such as NaBH₄ with sodium oxalate in water, which has been shown to selectively reduce aldehydes.[6]
-
-
Possible Cause 2: Extended reaction time. Leaving the reaction for too long, even with a mild reagent, can lead to the slow reduction of the ketone.
-
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed and the desired product (4-acetylbenzyl alcohol) is maximized.
Problem: I am trying to reduce the ketone, but the aldehyde is being reduced instead.
-
Possible Cause: Incorrect reduction strategy. Standard hydride reagents like NaBH₄ will preferentially reduce the aldehyde because it is kinetically favored.[1]
-
Solution:
-
Implement a ketone-selective strategy. The most reliable method is to first protect the aldehyde group as an acetal using 1,3-propanediol (B51772).[1] Once the aldehyde is protected, the ketone can be reduced with NaBH₄, followed by acidic workup to deprotect the acetal.
-
Alternatively, consider an enzymatic reduction which can offer high selectivity for the ketone.[8]
-
Caption: Troubleshooting workflow for undesired aldehyde reduction.
Problem: My enzymatic reduction of the ketone is slow or has a low yield.
-
Possible Cause 1: Incorrect solvent system. Enzymes require specific conditions to be active. For Chiralidon®, a mixture of isopropanol (B130326) and water (e.g., 9:1) is often used, where isopropanol also serves to regenerate the necessary cofactor.[8]
-
Solution: Ensure the correct solvent system and ratio are being used as specified in the literature for the particular enzyme.
-
Possible Cause 2: Enzyme deactivation. pH, temperature, or contaminants can denature the enzyme.
-
Solution:
-
Verify the pH of the reaction mixture is within the optimal range for the enzyme.
-
Run the reaction at the recommended temperature.
-
Use high-purity solvents and reagents to avoid introducing inhibitors.
-
Data & Protocols
Data Summary
| Target Product | Method | Reagents | Key Parameters | Selectivity |
| 4-Acetylbenzyl alcohol (Aldehyde Reduction) | Modified Borohydride | NaBH₄ (1.5 eq), Na₂C₂O₄ (3 eq) | Solvent: Water; Temp: Room Temp. | High for Aldehyde[6] |
| 4-(1-Hydroxyethyl)benzaldehyde (Ketone Reduction) | Protecting Group | 1. 1,3-Propanediol, Cat. Acid2. NaBH₄3. Aqueous Acid | Stepwise protection, reduction, deprotection. | High for Ketone[1] |
| (R)-1-(4-formylphenyl)ethanol (Ketone Reduction) | Enzymatic | Chiralidon-R® | Solvent: Isopropanol/Water (9:1) | High preference for ketone reduction[7][8] |
Experimental Protocols
Protocol 1: Selective Reduction of Aldehyde using NaBH₄/Na₂C₂O₄ [6]
-
In a round-bottomed flask, dissolve this compound (1 mmol) in water (3 mL).
-
Add sodium oxalate (Na₂C₂O₄, 3 mmol) and sodium borohydride (NaBH₄, 1.5 mmol) to the solution.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water (5 mL) to quench the reaction.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Selective Reduction of Ketone via Aldehyde Protection [1]
Caption: Experimental workflow for ketone reduction via a protection strategy.
-
Protection: Dissolve this compound (1 mmol) in toluene. Add 1,3-propanediol (1.2 mmol) and a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid). Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Once the reaction is complete (monitored by TLC), cool the mixture and neutralize the acid. Extract the protected compound.
-
Reduction: Dissolve the purified acetal from the previous step in a suitable solvent like methanol or ethanol.[11] Cool the solution to 0 °C in an ice bath. Add NaBH₄ (1.2 eq) portion-wise. Stir the reaction at 0 °C and allow it to warm to room temperature.
-
Deprotection & Workup: Once the reduction is complete, quench the reaction by slowly adding aqueous 1N HCl at 0 °C until the pH is acidic.[11] This step also serves to hydrolyze the acetal back to the aldehyde. Stir for 2 hours, then extract the final product with an organic solvent. Dry the organic layer and concentrate to obtain the crude product, which can be purified by chromatography.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 4-(1-Hydroxyethyl)benzaldehyde | C9H10O2 | CID 556220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [PDF] Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone | Semantic Scholar [semanticscholar.org]
- 5. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Chemoselectivity in 4-Acetylbenzaldehyde Reactions
Welcome to the technical support center for 4-acetylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in achieving chemoselectivity when working with this versatile bifunctional molecule.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving chemoselectivity with this compound?
The main challenge stems from its structure, which features two distinct carbonyl groups: an aromatic aldehyde and an acetyl ketone.[1] While both are susceptible to nucleophilic attack and reduction, their reactivities differ. The aldehyde carbonyl is generally more electrophilic and thus more reactive than the ketone carbonyl.[1] Achieving high chemoselectivity requires carefully chosen reagents and reaction conditions that can effectively discriminate between these two functional groups.
Q2: Which carbonyl group is more reactive in this compound?
The aldehyde group is inherently more reactive towards nucleophiles and reducing agents compared to the ketone group.[1] This is due to the aldehyde's carbonyl carbon being less sterically hindered and more electrophilic. This intrinsic reactivity difference is the foundation for most chemoselective strategies.[1]
Q3: How can I selectively reduce the aldehyde group while leaving the ketone intact?
Selective reduction of the more reactive aldehyde group is the most common and straightforward reduction pathway.[1] Several methods have been developed to achieve this with high yields. Using a system of sodium borohydride (B1222165) (NaBH₄) with sodium nitrate (B79036) (NaNO₃) in water can yield the corresponding ketoalcohol, 4-acetylbenzyl alcohol, in 90% yield.[1] Other effective systems include a combination of NaBH₄ and acetylacetone[2] or using diborane (B8814927) with sodium bisulfite on a silica (B1680970) gel support.[3][4]
Q4: Is it possible to selectively reduce the less reactive ketone group?
Yes, though it is more challenging. Standard reducing agents will preferentially attack the aldehyde. However, specialized biocatalytic methods have shown remarkable success. For instance, a superabsorbed alcohol dehydrogenase, known as Chiralidon-R, has been used to selectively reduce the keto group to the chiral alcohol (R)-1-(4-formylphenyl)ethanol, demonstrating a high preference for the ketone over the aldehyde.[5]
Q5: How can I selectively oxidize the aldehyde group?
The aldehyde can be selectively oxidized to a carboxylic acid without affecting the ketone. A highly efficient method is a silver(I)-catalyzed aerobic oxidation in water at a mild temperature, which provides a quantitative yield of 4-acetylbenzoic acid using atmospheric oxygen as the oxidant.[1]
Q6: My Grignard or organolithium reaction is unselective. What is the best strategy?
Grignard and other organometallic reagents are highly reactive and typically do not differentiate well between the aldehyde and ketone, leading to a mixture of products.[6][7][8] The most reliable strategy to ensure selectivity is to use a protecting group.[9] You can selectively protect the more reactive aldehyde group, perform the Grignard reaction on the ketone, and then deprotect the aldehyde.
Q7: How can I control the outcome of condensation reactions like the Aldol or Knoevenagel reaction?
In a crossed Aldol condensation, this compound's aldehyde function is ideal as it has no α-hydrogens and cannot enolize, preventing self-condensation at that site.[10][11] However, the acetyl group's methyl protons are acidic and can be deprotonated to form an enolate. To avoid self-condensation of the ketone, you can use a reaction partner (another aldehyde or ketone) that is more reactive or use conditions that favor the formation of a preformed enolate from the ketone which then reacts with another aldehyde.[11][12] For Knoevenagel condensations, which use active methylene (B1212753) compounds, the reaction is typically catalyzed by a weak base to prevent self-condensation of enolizable aldehydes or ketones.[13][14]
Troubleshooting Guides
Problem 1: Low yield or over-reduction during selective aldehyde reduction.
-
Possible Cause: The reducing agent is too harsh or the reaction conditions (temperature, time) are not optimized, leading to the reduction of both carbonyl groups.
-
Solution: Switch to a milder or more chemoselective reagent system. At low temperatures, NaBH₄ often shows good selectivity. Modifying the hydride reagent can further enhance this. Below is a comparison of different systems for reducing the aldehyde group.
| Target Carbonyl | Reagent System | Solvent | Yield of 4-acetylbenzyl alcohol | Reference |
| Aldehyde | NaBH₄ / NaNO₃ | Water | 90% | [1] |
| Aldehyde | NaBH₄ / Acetylacetone (B45752) | Methanol/THF | High (specific yield not stated) | [2] |
| Aldehyde | Diborane / NaHSO₃ on Silica Gel | Dichloromethane | High (specific yield not stated) | [3][4] |
Problem 2: Poor selectivity in carbon-carbon bond-forming reactions (e.g., Wittig, Grignard).
-
Possible Cause: The nucleophile (e.g., ylide, Grignard reagent) is reacting with both the aldehyde and the ketone.
-
Solution: Implement a protecting group strategy. The aldehyde is more reactive and can be selectively protected as an acetal (B89532). This allows the ketone to be modified in a subsequent step, followed by removal of the protecting group.
Caption: Workflow for selective ketone modification using a protecting group strategy.
Detailed Experimental Protocols
Protocol 1: Selective Reduction of the Aldehyde Group with NaBH₄/NaNO₃[1]
-
Preparation: Dissolve this compound in water.
-
Reagent Addition: Add sodium borohydride (NaBH₄) and sodium nitrate (NaNO₃) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC. The reaction is reported to complete within 65 minutes.
-
Workup: Once the starting material is consumed, quench the reaction carefully with a dilute acid (e.g., 1M HCl) until the effervescence ceases.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product (4-acetylbenzyl alcohol) by column chromatography if necessary.
Protocol 2: Chemoselective Acetalization of the Aldehyde Group[15]
-
Catalyst Preparation: Use natural kaolin as a heterogeneous catalyst. It can be dried in an oven at 105°C for 12 hours before use.
-
Reaction Setup: In a round-bottom flask, combine this compound, the alcohol for acetal formation (e.g., ethanol), and the kaolin catalyst.
-
Reaction: Stir the mixture. The reaction can be monitored by GC, with complete conversion reported in as little as 30 minutes under optimal conditions.
-
Workup: After the reaction is complete, filter off the solid kaolin catalyst. The catalyst can often be recovered and reused.
-
Purification: Remove the solvent and excess alcohol from the filtrate under reduced pressure. The resulting product, the acetal of this compound, can be used in the next step without further purification or be purified by column chromatography.
Protocol 3: Selective Aerobic Oxidation of the Aldehyde Group[1]
-
Reaction Setup: In a suitable reaction vessel, dissolve this compound in water.
-
Catalyst Addition: Add a catalytic amount of a silver(I) salt (e.g., AgNO₃).
-
Reaction: Stir the reaction mixture vigorously at a mild temperature under an atmosphere of air or oxygen.
-
Monitoring: Monitor the formation of 4-acetylbenzoic acid by TLC or LC-MS. The reaction is reported to proceed to quantitative yield.
-
Workup: Upon completion, acidify the reaction mixture to precipitate the carboxylic acid product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry to obtain pure 4-acetylbenzoic acid.
Chemoselectivity Decision Framework
The following diagram outlines a logical approach to planning reactions with this compound based on the desired transformation.
Caption: Decision-making flowchart for chemoselective reactions of this compound.
References
- 1. This compound | 3457-45-2 | Benchchem [benchchem.com]
- 2. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound 97 3457-45-2 [sigmaaldrich.com]
- 4. 4-乙酰苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. adichemistry.com [adichemistry.com]
- 8. leah4sci.com [leah4sci.com]
- 9. Protective Groups [organic-chemistry.org]
- 10. Aldol condensation - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 14. Knoevenagel Condensation Reaction [sigmaaldrich.com]
Technical Support Center: 4-Acetylbenzaldehyde Purification
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Acetylbenzaldehyde. The information is designed for researchers, scientists, and drug development professionals to address common and specific issues encountered during purification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Crude this compound typically contains impurities stemming from its synthesis and handling. The most common impurities include:
-
4-Acetylbenzoic acid: This is the most frequent impurity, formed by the oxidation of the highly susceptible aldehyde group, especially upon exposure to air.[1]
-
Unreacted Starting Materials: Depending on the synthetic route, these can include 4'-bromoacetophenone, 4-methylacetophenone, or benzaldehyde (B42025) derivatives.[2]
-
Aldol (B89426) Condensation Byproducts: Self-condensation of the aldehyde can occur, particularly if exposed to acidic or basic conditions.[3]
-
Isomeric Byproducts: Synthesis via Friedel-Crafts acetylation can lead to ortho- and meta-substituted isomers.[2]
Q2: What are the primary laboratory methods for purifying this compound?
A2: The primary purification techniques for this compound, which is a low-melting solid (m.p. 33-36 °C), are recrystallization, column chromatography, and chemical purification via bisulfite adduct formation.[1][4][5]
Q3: My purified this compound is a yellow-tinged solid. Is this normal?
A3: While high-purity this compound is a white or colorless solid, a slight yellow tint can be common and may indicate the presence of minor oxidized impurities or polymeric byproducts.[6] If high purity is critical, further purification by column chromatography or recrystallization is recommended.
Q4: How should purified this compound be stored to prevent degradation?
A4: To minimize oxidation of the aldehyde functional group, this compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[7] Refrigeration at 2-8°C is also recommended to maintain its long-term stability.[7]
Troubleshooting Guides
Recrystallization Issues
Q: My this compound "oiled out" during recrystallization instead of forming crystals. What went wrong and how can I fix it?
A: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[8] Given its low melting point (33-36 °C), this is a common issue.[4]
-
Possible Cause 1: The boiling point of your chosen solvent is too high.
-
Solution: Select a solvent or solvent mixture with a lower boiling point. For example, if you are using toluene, consider switching to a hexane (B92381)/ethyl acetate (B1210297) mixture.
-
-
Possible Cause 2: The concentration of the solute is too high.
-
Solution: While the solution is still hot, add more solvent until the oil dissolves completely, then allow it to cool slowly.
-
Q: I've dissolved my crude product in a hot solvent, but no crystals are forming upon cooling. What should I do?
A: Crystal formation requires a supersaturated solution, and sometimes nucleation is not spontaneous.[9]
-
Possible Cause 1: Too much solvent was used, preventing the solution from becoming saturated upon cooling.
-
Solution: Gently heat the solution to evaporate some of the solvent and re-cool.
-
-
Possible Cause 2: The solution needs a nucleation site to initiate crystallization.
-
Solution 1: Scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches can provide a surface for crystal growth.[9]
-
Solution 2: Add a "seed crystal" – a tiny amount of pure this compound – to the cooled solution to induce crystallization.
-
Column Chromatography Issues
Q: My compound appears to be degrading or streaking on the silica (B1680970) gel column. How can I prevent this?
A: Aldehydes can be sensitive to the acidic nature of standard silica gel, which can catalyze decomposition or aldol reactions.[10]
-
Solution 1: Deactivate the silica gel by adding a small amount of a neutralizating agent, such as triethylamine (B128534) (~0.5-1%), to your eluent.[10]
-
Solution 2: Switch to a neutral stationary phase, such as neutral alumina, if decomposition is severe.[10]
Q: I am having trouble achieving good separation between this compound and a non-polar impurity. What can I do?
A: Poor separation is typically due to an inappropriate solvent system.
-
Solution: The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.3 on a TLC plate, as this often provides the best separation on a column.[10] For this compound, a common starting point is a hexane-ethyl acetate mixture.[11] If an impurity is very non-polar, start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity to elute your product.
Chemical Purification Issues
Q: I attempted to purify my sample using sodium bisulfite, but no adduct precipitated. Why did this fail?
A: The formation of the bisulfite adduct is an equilibrium reaction that requires sufficient mixing and concentration.[3]
-
Possible Cause 1: Insufficient agitation or reaction time.
-
Solution: The mixture must be shaken vigorously in a separatory funnel for an extended period (e.g., 10-15 minutes or longer) to ensure complete reaction.[3]
-
-
Possible Cause 2: The sodium bisulfite solution was not saturated.
-
Solution: Prepare a fresh, saturated solution of sodium bisulfite in water to drive the equilibrium towards adduct formation.[3]
-
Q: The yield of my aldehyde after regeneration from the bisulfite adduct was very low. What happened to my product?
A: Low recovery can result from incomplete adduct formation or incomplete regeneration of the aldehyde.
-
Possible Cause 1: The initial adduct formation was incomplete (see previous question).
-
Possible Cause 2: The regeneration step was incomplete.
-
Solution: Ensure that a strong enough base (e.g., 10% NaOH or saturated sodium carbonate) is added until the solution is distinctly basic.[3] Stir the mixture thoroughly to ensure all of the adduct has decomposed back to the free aldehyde before extraction.
-
Data Presentation
Table 1: Comparison of Primary Purification Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| Recrystallization | Difference in solubility between the compound and impurities in a solvent at different temperatures.[12] | Cost-effective, scalable, can yield very high-purity material. | Risk of "oiling out" due to low melting point; potential for significant product loss in mother liquor.[8] | Removing small amounts of impurities from a large amount of product. |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase (e.g., silica gel).[5] | Excellent for separating complex mixtures and isomers; highly versatile. | Can be time-consuming and expensive (solvents, silica); potential for product decomposition on acidic silica.[10] | Separating synthesis byproducts, isomers, or when high purity is essential. |
| Sodium Bisulfite Adduct | Reversible chemical reaction of the aldehyde with sodium bisulfite to form a water-soluble salt.[5] | Highly selective for aldehydes; excellent for removing non-aldehydic impurities. | Only removes non-aldehydic impurities; requires handling of aqueous solutions and an additional regeneration step.[3] | Removing stubborn non-carbonyl impurities like unreacted starting materials. |
Table 2: Typical Solvent Systems for Purification
| Method | Solvent System | Typical Conditions / Ratios | Reference |
| Column Chromatography | Hexane / Ethyl Acetate | Start with 10:1 (Hexane:EtOAc) and gradually increase polarity. | [11] |
| Recrystallization | Ethanol (B145695) / Water | Dissolve in minimal hot ethanol, add hot water dropwise until cloudy, then cool. | [9] |
| Recrystallization | Isopropanol | Dissolve in hot isopropanol, then cool slowly. | [13] |
| Chemical Purification | Diethyl Ether / Water | Diethyl ether is used as the organic solvent for extraction steps. | [3] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: First, determine an optimal eluent system using thin-layer chromatography (TLC). Test various ratios of hexane and ethyl acetate. An ideal system will give the this compound spot an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (hexane). Carefully pour the slurry into a glass column, allowing it to pack evenly without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system (e.g., 10:1 hexane:ethyl acetate).[11] Collect fractions in test tubes.
-
Analysis: Monitor the eluted fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization (Mixed Solvent)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a "good" solvent in which the compound is soluble (e.g., hot ethanol or ethyl acetate) and heat gently until the solid is fully dissolved.[9]
-
Induce Saturation: While the solution is still hot, add a "bad" solvent in which the compound is less soluble (e.g., water or hexane) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely under vacuum or in a desiccator.
Protocol 3: Purification via Sodium Bisulfite Adduct Formation
-
Adduct Formation: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether). Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite (NaHSO₃).[3]
-
Extraction: Shake the funnel vigorously for 10-15 minutes.[3] A white precipitate of the bisulfite adduct should form. Separate the aqueous layer containing the adduct. Wash the organic layer with water and combine all aqueous layers.
-
Remove Impurities: Extract the combined aqueous layers with a fresh portion of diethyl ether to remove any remaining organic-soluble impurities. Discard the organic layer.
-
Regeneration: Cool the aqueous solution in an ice bath and slowly add a 10% sodium hydroxide (B78521) (NaOH) solution with stirring until the mixture is basic.[3] This will regenerate the aldehyde.
-
Final Extraction: Extract the liberated this compound from the aqueous solution using several portions of fresh diethyl ether.
-
Drying and Isolation: Combine the organic extracts, dry them over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the pure this compound.
Visualizations
Caption: General workflow for selecting a purification method for this compound.
Caption: Troubleshooting flowchart for common recrystallization issues.
References
- 1. This compound | 3457-45-2 [chemicalbook.com]
- 2. This compound | 3457-45-2 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound 97 3457-45-2 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 3457-45-2 | TCI AMERICA [tcichemicals.com]
- 7. This compound|lookchem [lookchem.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. mt.com [mt.com]
- 13. eidoloncs.co.uk [eidoloncs.co.uk]
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Carbonylation
Welcome to the technical support center for palladium-catalyzed carbonylation reactions. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues related to catalyst deactivation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My carbonylation reaction is sluggish or has stopped completely. What are the likely causes?
A1: A sudden drop in reactivity is a common sign of catalyst deactivation. The primary causes can be broadly categorized into catalyst-based issues and reaction condition-based issues. The most frequent culprits include palladium aggregation, leaching of the active metal, poisoning of catalytic sites, or unforeseen changes in the reaction environment.
A systematic approach to troubleshooting is crucial. Start by evaluating the reaction parameters and then move to catalyst-specific diagnostics. The following workflow can help guide your investigation.
stability and storage issues of 4-Acetylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability and storage of 4-Acetylbenzaldehyde. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your research materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern for this compound is its susceptibility to oxidation, particularly the aldehyde functional group.[1] Exposure to air (oxygen) can lead to the formation of its primary degradation product, 4-acetylbenzoic acid. This process can be expedited by exposure to light and elevated temperatures.
Q2: What are the visible signs of this compound degradation?
A2: Degradation of this compound can be observed through a color change from a white or light yellow solid to a more pronounced yellow or brownish hue. You may also notice the formation of a crystalline precipitate, which is likely 4-acetylbenzoic acid.
Q3: What are the ideal storage conditions for this compound?
A3: To maintain its purity and stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[2] For long-term storage, refrigeration at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize oxidation.[3]
Q4: Can I store this compound in plastic containers?
A4: It is not recommended to store this compound in plastic containers for extended periods. Plastic may be permeable to air, increasing the risk of oxidation. There is also a potential for plasticizers to leach into the compound, which could interfere with sensitive experiments. Amber glass vials with airtight caps (B75204) are the preferred storage containers.
Q5: My this compound has been stored for a while and I suspect degradation. Can it still be used?
A5: If you suspect degradation, it is crucial to assess the purity of the material before use, especially for sensitive applications. The presence of impurities like 4-acetylbenzoic acid can significantly affect reaction outcomes. It is recommended to purify the compound, for instance by recrystallization, or to use a fresh batch for critical experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration (yellowing or browning) of the solid | Oxidation due to exposure to air and/or light. | The product's purity is likely compromised. For non-critical applications, it might still be usable. For sensitive experiments, purification or using a new batch is recommended. To prevent this, always store under an inert atmosphere and in a dark, cool place. |
| Formation of crystalline precipitate | The precipitate is likely 4-acetylbenzoic acid, the primary oxidation product. | If the amount of precipitate is minimal, the bulk material may still be of sufficient purity for some uses. For high-purity requirements, the aldehyde can be purified. |
| Inconsistent experimental results | The purity of the this compound may have diminished over time, leading to lower yields or unexpected side products. | Re-evaluate the purity of your starting material using the HPLC method described below. Ensure proper storage procedures are being followed. |
| Appearance of a new spot on Thin Layer Chromatography (TLC) | This indicates the presence of impurities, most likely the oxidation product. | Compare the new spot's retention factor (Rf) with a standard of 4-acetylbenzoic acid. If they match, it confirms oxidation. |
Quantitative Stability Data
Table 1: Illustrative Stability Data for Benzaldehyde under Accelerated Conditions
| Storage Condition | Duration | Purity (%) | Benzoic Acid (%) |
| 40°C / 75% RH | 0 Months | >99.5 | <0.1 |
| 40°C / 75% RH | 1 Month | 99.0 | 0.8 |
| 40°C / 75% RH | 3 Months | 97.5 | 2.2 |
| 40°C / 75% RH | 6 Months | 95.2 | 4.5 |
Note: This data is for illustrative purposes and the actual degradation rate of this compound may vary.
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
Objective: To assess the stability of this compound under accelerated conditions of temperature and humidity.
Materials:
-
This compound (high purity)
-
Amber glass vials with PTFE-lined caps
-
Stability chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (for mobile phase adjustment)
-
4-Acetylbenzoic acid reference standard
Procedure:
-
Place accurately weighed aliquots of high-purity this compound into several amber glass vials.
-
Purge the headspace of each vial with an inert gas (e.g., nitrogen) before sealing tightly.
-
Place the vials in a stability chamber set to 40°C and 75% relative humidity.
-
At predetermined time points (e.g., 0, 1, 3, and 6 months), remove a vial for analysis.
-
Prepare a sample for HPLC analysis by dissolving a small, accurately weighed amount of the stored this compound in the mobile phase.
-
Analyze the sample using the HPLC method detailed in Protocol 2 to determine the purity of this compound and quantify the formation of 4-acetylbenzoic acid.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop a stability-indicating HPLC method for the separation and quantification of this compound and its primary degradation product, 4-acetylbenzoic acid.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% phosphoric acid).
-
Start with a composition of 40% acetonitrile and 60% water.
-
Linearly increase to 70% acetonitrile over 10 minutes.
-
Hold at 70% acetonitrile for 2 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in the mobile phase (initial conditions).
-
Prepare a separate stock solution of 4-acetylbenzoic acid in the mobile phase.
-
Create a series of calibration standards by diluting the stock solutions to known concentrations.
-
-
Sample Preparation:
-
Accurately weigh a sample of the this compound to be tested and dissolve it in a known volume of the mobile phase.
-
-
Analysis:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
-
Quantification:
-
Create a calibration curve for both this compound and 4-acetylbenzoic acid by plotting the peak area against concentration.
-
Use the calibration curves to determine the concentration of each compound in the test sample.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Autoxidation pathway of this compound.
References
Technical Support Center: 4-Acetylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the dimerization of 4-Acetylbenzaldehyde during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound dimerization?
A1: The primary cause of dimerization is a self-aldol condensation reaction. This compound possesses both an aldehyde functional group and enolizable α-hydrogens on its acetyl group. In the presence of acid or base catalysts, one molecule can form an enolate that then attacks the aldehyde of a second molecule, leading to the formation of a β-hydroxy ketone dimer, which can subsequently dehydrate to an α,β-unsaturated ketone.
Q2: How can I detect if my sample of this compound has dimerized?
A2: Dimerization can be detected through several methods:
-
Visual Inspection: A pure sample of this compound is a white to light yellow solid.[1] The presence of a dimer may cause the sample to become gummy, discolored, or oily.
-
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum of the monomer will show characteristic aldehyde and acetyl proton signals. The formation of the aldol (B89426) addition product will introduce new signals for the alcohol and the newly formed C-H bonds. If dehydration occurs, signals corresponding to vinylic protons will appear.[2][3][4][5]
-
IR Spectroscopy: The IR spectrum of the monomer shows distinct carbonyl stretching frequencies for the aldehyde and ketone.[6] Dimerization will result in the appearance of a hydroxyl (-OH) stretch (for the aldol adduct) and shifts in the carbonyl region.
-
Q3: What are the optimal storage conditions to prevent dimerization?
A3: To minimize dimerization during storage, it is recommended to:
-
Store at low temperatures: Keep the compound in a refrigerator or freezer (-20°C is recommended for long-term storage).[7]
-
Use a tightly sealed container: This prevents exposure to atmospheric moisture, which can facilitate dimerization.
-
Store under an inert atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen can prevent oxidation and moisture absorption.
-
Protect from light: Light can potentially catalyze degradation pathways.[7]
Troubleshooting Guides
Issue 1: Unexpectedly low yield in a reaction involving this compound.
-
Possible Cause: Dimerization of the starting material may have reduced the amount of active monomer available for the desired reaction.
-
Troubleshooting Steps:
-
Verify the purity of the starting material: Before starting your experiment, run a quick analytical test (like TLC or ¹H NMR) to check for the presence of the dimer.
-
Purify the starting material if necessary: If a significant amount of dimer is present, purify the this compound using the protocols outlined below.
-
Adjust reaction conditions: In future experiments, ensure that reaction conditions are optimized to suppress dimerization (see Issue 2).
-
Issue 2: Formation of a significant amount of side-product consistent with the this compound dimer.
-
Possible Cause: The reaction conditions are promoting the self-aldol condensation of this compound.
-
Troubleshooting Steps:
-
Lower the reaction temperature: Aldol condensations are often accelerated by heat.[8] Running the reaction at a lower temperature can slow down the rate of dimerization.
-
Control the addition of reagents: If your reaction involves a base or an acid, add it slowly and in a controlled manner to avoid localized high concentrations that can catalyze the dimerization.
-
Use anhydrous solvents: The presence of water can facilitate the aldol reaction. Ensure your solvents are properly dried.
-
Consider solvent polarity: Non-polar solvents may disfavor the formation of the enolate intermediate required for dimerization.[1]
-
Data Presentation
| Parameter | Effect on Dimerization Rate | Rationale |
| Temperature | Increases with higher temperature | Aldol condensations are temperature-dependent; higher temperatures provide the activation energy for the reaction.[8] |
| Presence of Acid/Base | Significantly increases | Acids and bases catalyze the formation of the enolate intermediate, which is the rate-determining step in many aldol reactions. |
| Concentration | Increases with higher concentration | Higher concentrations of this compound increase the probability of intermolecular reactions. |
| Solvent Polarity | Generally increases in polar protic solvents | Polar protic solvents can stabilize the transition states of the aldol reaction. |
| Presence of Water | May increase the rate | Water can act as a proton source or sink, facilitating the enolate formation and subsequent steps. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is designed to purify this compound that has partially dimerized.
Materials:
-
Partially dimerized this compound
-
A suitable solvent system (e.g., a mixture of a good solvent like ethanol (B145695) and a poor solvent like water)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the impure solid in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[9] A two-solvent system can also be effective.[10]
-
Dissolution: Place the impure this compound in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent until the solid just dissolves.[6]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.[11]
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Crystallization: Allow the solution to cool slowly to room temperature.[6] Slow cooling promotes the formation of purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[11]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[6]
-
Drying: Dry the crystals under vacuum or by air drying.
Protocol 2: General Procedure for a Reaction Involving this compound to Minimize Dimerization
This protocol provides general guidelines for a reaction where this compound is used as a reactant.
Materials:
-
Purified this compound
-
Anhydrous solvent
-
Other reaction reagents
-
Reaction flask
-
Stirring apparatus
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Setup: Assemble the reaction glassware and ensure it is dry. Purge the reaction vessel with an inert gas.
-
Addition of Reactants: Dissolve the purified this compound in the anhydrous solvent in the reaction flask.
-
Controlled Temperature: Cool the reaction mixture to the desired temperature (e.g., 0°C or lower) using an ice bath or other cooling system.
-
Slow Addition of Catalysts/Reagents: If the reaction requires a base or other reactive species, add it dropwise to the cooled solution of this compound with vigorous stirring. This prevents localized heating and high concentrations of the catalyst.
-
Monitoring the Reaction: Monitor the progress of the reaction by a suitable method (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction appropriately (e.g., by adding a mild acid if a base was used) to neutralize any species that could promote dimerization during work-up and purification.
-
Purification: Purify the desired product using an appropriate method such as column chromatography or recrystallization. A procedure for a related compound used flash column chromatography on silica (B1680970) gel with a hexane-ethyl acetate (B1210297) eluent.[12][13]
Visualizations
References
- 1. Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. azom.com [azom.com]
- 5. magritek.com [magritek.com]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. How To [chem.rochester.edu]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 12. benchchem.com [benchchem.com]
- 13. chemicalbook.com [chemicalbook.com]
Technical Support Center: Synthesis of 4-Acetylbenzaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Acetylbenzaldehyde, with a focus on addressing scale-up challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The primary industrial routes for synthesizing this compound are:
-
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic substrate like toluene (B28343) with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst.[1][2]
-
Palladium-Catalyzed Carbonylation: This method utilizes a palladium catalyst to introduce a formyl group into a starting material like 4'-bromoacetophenone (B126571) using carbon monoxide.[3] This route is often favored for its scalability and milder reaction conditions compared to some classical methods.
-
Oxidation of 4-Methylacetophenone: This is a direct approach where the methyl group of 4-methylacetophenone is oxidized to an aldehyde.[2]
Q2: I am observing low yields in my Friedel-Crafts acylation. What are the potential causes?
A2: Low yields in Friedel-Crafts acylation can often be attributed to several factors:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in your reagents or glassware will deactivate the catalyst.[1]
-
Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid because the product (a ketone) can form a complex with the catalyst, rendering it inactive.[1]
-
Sub-optimal Temperature: The reaction is highly exothermic.[4] While some reactions require heating, excessive temperatures can lead to side reactions and decomposition. Conversely, if the temperature is too low, the reaction may not proceed at a sufficient rate.
-
Deactivated Aromatic Ring: If your starting aromatic compound has strongly electron-withdrawing groups, it will be deactivated towards electrophilic aromatic substitution.[1]
Q3: How can I improve the regioselectivity of the Friedel-Crafts acylation to favor the para-isomer?
A3: To favor the formation of the desired this compound (the para-isomer) and minimize ortho- and meta-isomers, consider the following:
-
Steric Hindrance: The bulkiness of the acylium ion-Lewis acid complex naturally favors substitution at the less sterically hindered para-position.[5][6]
-
Reaction Temperature: Lowering the reaction temperature generally increases the selectivity for the para-isomer.[6]
-
Choice of Catalyst: While AlCl₃ is common, exploring other Lewis acids or using shape-selective catalysts like zeolites can sometimes enhance para-selectivity.[5]
Q4: My palladium-catalyzed carbonylation reaction is sluggish or fails. What should I troubleshoot?
A4: Issues with palladium-catalyzed carbonylations often revolve around the catalyst's activity and the reaction environment:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed.
-
Ligand Choice: The choice of phosphine (B1218219) ligand is crucial for catalyst stability and activity. For electron-poor aryl bromides, bidentate ligands like Xantphos can be more effective than monodentate ligands like triphenylphosphine (B44618) (PPh₃).[3]
-
CO Pressure: While some reactions require high pressure, atmospheric pressure of carbon monoxide can be sufficient with the right catalyst system and can be safer to handle at scale.[7]
-
Base Selection: An appropriate base is necessary to neutralize the acid generated during the reaction. Trialkylamines are commonly used.[7]
Q5: What are the primary challenges when scaling up the synthesis of this compound?
A5: Scaling up any chemical synthesis introduces new challenges. For this compound, key considerations include:
-
Heat Management: Friedel-Crafts acylations are highly exothermic. What is easily controlled in a lab flask can become a dangerous thermal runaway in a large reactor.[8] Effective heat transfer and controlled addition of reagents are critical.
-
Catalyst Handling and Recovery: At an industrial scale, the cost of palladium makes its efficient recovery and reuse essential. For heterogeneous catalysts, filtration is common, while for homogeneous catalysts, methods like precipitation or scavenging are used.[9]
-
Purification: Isolating the product with high purity at a large scale can be challenging. Common methods include distillation and crystallization, and the choice depends on the impurity profile and the physical properties of the product.[8][10]
-
Byproduct Formation: Side reactions that are minor at the lab scale can become significant at a larger scale, complicating purification and reducing yield.
Troubleshooting Guides
Issue 1: Low Yield
| Potential Cause | Recommended Solution |
| Moisture in Reaction | Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity reagents. Handle hygroscopic reagents like AlCl₃ in a glove box or under an inert atmosphere.[1] |
| Insufficient Catalyst (Friedel-Crafts) | Use a stoichiometric amount of the Lewis acid catalyst.[1] |
| Catalyst Deactivation (Palladium-Catalyzed) | Degas solvents thoroughly. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. |
| Sub-optimal Reaction Temperature | Monitor the internal reaction temperature. For exothermic reactions, use an ice bath and control the rate of reagent addition. For sluggish reactions, cautiously increase the temperature while monitoring for byproduct formation via TLC or GC. |
| Impure Starting Materials | Purify starting materials before use. Impurities can lead to side reactions and lower the yield of the desired product. |
Issue 2: Byproduct Formation and Impurities
| Synthesis Route | Common Byproducts/Impurities | Mitigation Strategies |
| Friedel-Crafts Acylation | Ortho- and meta-isomers of acetylbenzaldehyde, poly-acylated products. | Control reaction temperature (lower temperatures favor para-substitution).[6] The deactivating nature of the acyl group generally prevents polyacylation.[6] |
| Palladium-Catalyzed Carbonylation | Homocoupling of the starting aryl bromide, residual starting materials. | Optimize catalyst and ligand loading. Ensure efficient stirring to maintain a homogeneous reaction mixture. Monitor reaction progress to avoid prolonged reaction times that can lead to side reactions. |
| Oxidation of 4-Methylacetophenone | Over-oxidation to 4-acetylbenzoic acid, incomplete conversion. | Use a selective oxidizing agent and control the stoichiometry. Monitor the reaction closely by TLC or GC to stop it at the optimal time. |
Experimental Protocols
Friedel-Crafts Acylation of Toluene with Acetyl Chloride
This protocol is a representative procedure for the synthesis of 4-methylacetophenone, a precursor that can be further oxidized to this compound.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Toluene
-
Acetyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Catalyst Suspension: In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM. Cool the suspension to 0°C using an ice bath.[4]
-
Acyl Chloride Addition: Dissolve acetyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.[4]
-
Toluene Addition: After the addition of acetyl chloride is complete, add a solution of anhydrous toluene (1.0 equivalent) in anhydrous DCM to the dropping funnel. Add the toluene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0°C.[11]
-
Reaction: Once the toluene addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture in an ice bath and slowly pour it into a beaker containing a mixture of crushed ice and concentrated HCl.[12] Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by distillation or column chromatography.
Palladium-Catalyzed Carbonylation of 4'-Bromoacetophenone
Materials:
-
4'-Bromoacetophenone
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Xantphos (or other suitable phosphine ligand)
-
Triethylamine (B128534) (or other suitable base)
-
N,N-Dimethylformamide (DMF)
-
Carbon Monoxide (CO) gas
-
Diethyl ether
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dried Schlenk flask, add 4'-bromoacetophenone (1.0 equivalent), Pd(OAc)₂ (e.g., 2 mol%), and Xantphos (e.g., 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent and Base Addition: Add anhydrous, degassed DMF and triethylamine (1.5 equivalents) via syringe.
-
Carbon Monoxide Purge: Purge the reaction mixture with CO gas for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 110-130°C under a CO atmosphere (a balloon is often sufficient for lab scale). Stir vigorously for 2-20 hours, monitoring the reaction by TLC or GC.[3]
-
Work-up: Cool the reaction to room temperature and dilute with diethyl ether.
-
Catalyst Removal: Filter the mixture to remove the palladium catalyst. The catalyst can be washed and potentially reused.
-
Extraction: Wash the filtrate with water several times to remove DMF and the base.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Parameter | Friedel-Crafts Acylation | Palladium-Catalyzed Carbonylation | Oxidation of 4-Methylacetophenone |
| Starting Materials | Toluene, Acetyl Chloride/Anhydride | 4'-Bromoacetophenone, CO | 4-Methylacetophenone, Oxidant |
| Catalyst | Lewis Acid (e.g., AlCl₃) | Palladium complex with phosphine ligand | Metal catalyst (e.g., Co, Mn salts) |
| Typical Yield | 60-85% (for 4-methylacetophenone)[6] | 70-95% | Moderate to good (highly dependent on oxidant) |
| Reaction Temperature | 0°C to room temperature (highly exothermic) | 80-130°C | Varies with oxidant |
| Key Scale-up Challenge | Heat management, corrosive reagents | Catalyst cost and recovery | Selectivity, avoiding over-oxidation |
| Primary Byproducts | Isomeric acylation products | Homocoupling products | 4-Acetylbenzoic acid |
Visualizations
Troubleshooting Low Yield in Friedel-Crafts Acylation
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound | 3457-45-2 | Benchchem [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. benchchem.com [benchchem.com]
- 10. How To [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. scribd.com [scribd.com]
Technical Support Center: Work-up Procedures for 4-Acetylbenzaldehyde Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Acetylbenzaldehyde. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the work-up of common reactions involving this versatile bifunctional molecule.
Core Concepts: Chemoselectivity of this compound
This compound possesses two distinct carbonyl functionalities: a more reactive aromatic aldehyde and a less reactive ketone. This difference in reactivity is the cornerstone of its synthetic utility, allowing for chemoselective transformations.[1] The aldehyde group is more electrophilic and therefore more susceptible to nucleophilic attack and reduction than the ketone group.[1] Understanding and controlling this chemoselectivity is critical for successful synthesis and straightforward purification.
This guide will focus on the work-up procedures for three common reactions of this compound: the Wittig reaction, the Aldol (B89426) condensation, and reductive amination.
Wittig Reaction: Synthesis of 4-Acetylstyrene Derivatives
The Wittig reaction is a powerful method for converting the aldehyde or ketone group of this compound into an alkene. Due to the higher reactivity of the aldehyde, the reaction can be directed to selectively form a vinyl group at the formyl position.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction with this compound is complete, but I'm struggling to remove the triphenylphosphine (B44618) oxide byproduct. What is the best work-up procedure?
A1: Triphenylphosphine oxide is a common and often troublesome byproduct of the Wittig reaction.[2] A standard work-up involves the following steps:
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, will typically allow for the separation of the desired alkene from the more polar triphenylphosphine oxide.[3]
Q2: I am observing a mixture of products where both the aldehyde and the ketone have reacted. How can I improve the selectivity for the aldehyde?
A2: To favor the reaction at the more reactive aldehyde site, consider the following:
-
Stoichiometry: Use a controlled amount of the Wittig reagent (typically 1.0-1.2 equivalents) to favor reaction with the more accessible aldehyde.
-
Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity.
-
Protection Strategy: For complete selectivity, you can protect the ketone group as a ketal before performing the Wittig reaction. The ketal can then be removed under acidic conditions after the Wittig reaction is complete.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Alkene | Incomplete reaction. | Ensure complete formation of the ylide before adding this compound. Monitor the reaction by TLC. |
| Decomposition of the ylide. | Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and use it immediately. | |
| Presence of Unreacted this compound | Insufficient Wittig reagent. | Use a slight excess (1.1-1.2 equivalents) of the phosphonium (B103445) salt and base. |
| Incomplete ylide formation. | Ensure the base is strong enough and the reaction conditions are anhydrous. | |
| Formation of a Mixture of Z and E Isomers | Nature of the ylide. | Unstabilized ylides tend to give the Z-alkene, while stabilized ylides favor the E-alkene.[4][5][6] The Schlosser modification can be used to obtain the E-alkene from unstabilized ylides.[4] |
| Difficulty Separating Product from Triphenylphosphine Oxide | Similar polarities. | If column chromatography is ineffective, trituration of the crude product with a non-polar solvent like diethyl ether or pentane (B18724) can sometimes precipitate the triphenylphosphine oxide. |
Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium (B96628) Bromide
This protocol describes the synthesis of 4-acetylstyrene.
1. Ylide Formation:
-
Suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF in a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred suspension.
-
Allow the resulting deep orange or yellow solution to stir at 0 °C for 1 hour to ensure complete formation of the ylide.[3]
2. Wittig Reaction:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed (monitor by TLC).
3. Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-acetylstyrene.
Diagram of the Wittig Reaction Workflow
Caption: Workflow for the Wittig reaction of this compound.
Aldol Condensation: Formation of α,β-Unsaturated Ketones
In a crossed aldol condensation, this compound, which lacks α-hydrogens, can only act as the electrophilic partner. This simplifies the reaction, as it will not undergo self-condensation.[7][8][9][10][11]
Frequently Asked Questions (FAQs)
Q3: I am performing a base-catalyzed aldol condensation of this compound with acetone (B3395972). How do I isolate the product?
A3: The product of this reaction, (E)-4-(4-acetylphenyl)but-3-en-2-one, is often a solid that precipitates from the reaction mixture. The following work-up is typical:
-
Precipitation: After the reaction is complete, cool the mixture in an ice bath to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the solid with cold water to remove the base catalyst and other water-soluble impurities. A subsequent wash with cold ethanol (B145695) can help remove unreacted starting materials.[9][12]
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1][12]
Q4: My aldol condensation is not giving a precipitate. What should I do?
A4: If the product does not precipitate, it may be present as an oil.
-
Induce Precipitation: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal if available.
-
Extraction: If precipitation cannot be induced, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with dilute acid to neutralize the base, followed by water and brine. Dry the organic layer and concentrate to obtain the crude product, which can then be purified by recrystallization or column chromatography.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete reaction. | Increase the reaction time or gently heat the reaction mixture. Monitor by TLC. |
| Self-condensation of the enolizable partner (e.g., acetone). | Use an excess of this compound or slowly add the enolizable partner to the reaction mixture. | |
| Product is soluble in the reaction mixture. | Cool the reaction mixture thoroughly in an ice bath to promote precipitation. If that fails, proceed with an extraction work-up. | |
| Oily Product Instead of Solid | Impurities are present. | Purify the crude product by column chromatography before attempting recrystallization. |
| Product has a low melting point. | Proceed with an extraction work-up and purify by column chromatography. | |
| Formation of Multiple Products | Reaction of the ketone on this compound. | While the aldehyde is more reactive, some reaction at the ketone can occur, especially at higher temperatures or with prolonged reaction times. Use milder conditions and monitor the reaction closely. |
Experimental Protocol: Aldol Condensation with Acetone
This protocol describes the synthesis of (E)-4-(4-acetylphenyl)but-3-en-2-one.
1. Reaction:
-
In a flask, dissolve this compound (1.0 equivalent) in ethanol.
-
Add acetone (1.0-1.2 equivalents).
-
Slowly add an aqueous solution of sodium hydroxide (B78521) (e.g., 10% NaOH) while stirring.
-
Continue stirring at room temperature for the recommended time (e.g., 30 minutes), or until a precipitate forms.[8][9]
2. Work-up and Purification:
-
Cool the reaction mixture in an ice-water bath for 15-30 minutes.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with cold water until the filtrate is neutral.
-
Wash the solid with a small amount of cold ethanol.
-
Air-dry the solid.
-
Recrystallize the crude product from hot ethanol to obtain the purified product.
Diagram of the Aldol Condensation Troubleshooting Logic
Caption: Troubleshooting logic for low yield in Aldol condensations.
Reductive Amination: Synthesis of Amines
Reductive amination allows for the conversion of the carbonyl groups of this compound into amines. The higher reactivity of the aldehyde group allows for its selective amination in the presence of a suitable reducing agent.
Frequently Asked Questions (FAQs)
Q5: I want to selectively perform reductive amination on the aldehyde group of this compound. Which reducing agent should I use?
A5: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is an excellent choice for the chemoselective reductive amination of aldehydes in the presence of ketones.[2] It is a mild and selective reducing agent that preferentially reduces the iminium ion formed from the aldehyde over the ketone.[13]
Q6: What is a standard work-up procedure for a reductive amination using sodium triacetoxyborohydride?
A6: A typical work-up is as follows:
-
Quenching: After the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude amine can be purified by column chromatography on silica gel.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Amine | Incomplete imine formation. | Ensure the reaction is stirred for a sufficient time before adding the reducing agent, or consider adding a catalytic amount of acetic acid to promote imine formation. |
| Inactive reducing agent. | Use fresh sodium triacetoxyborohydride. | |
| Formation of the Di-aminated Product | Reaction at both carbonyl groups. | Use a more selective reducing agent like NaBH(OAc)₃ and carefully control the stoichiometry of the amine and reducing agent. Running the reaction at a lower temperature may also improve selectivity. |
| Presence of the Alcohol Byproduct | Reduction of the carbonyl group. | This is more likely with less selective reducing agents like sodium borohydride. Use NaBH(OAc)₃ for better selectivity. |
| Difficulty in Purifying the Amine Product | Basic nature of the product. | Purification can sometimes be facilitated by converting the amine to its hydrochloride salt, which can be precipitated or more easily handled during chromatography. The free base can be regenerated by treatment with a base. |
Experimental Protocol: Reductive Amination with Dimethylamine (B145610)
This protocol describes the selective synthesis of N,N-dimethyl-1-(4-acetylphenyl)methanamine.
1. Reaction:
-
To a solution of this compound (1.0 equivalent) and dimethylamine hydrochloride (1.2 equivalents) in an anhydrous aprotic solvent like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF), add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.[2]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
2. Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amine.
Diagram of the Reductive Amination Workflow
Caption: Workflow for the reductive amination of this compound.
Quantitative Data Summary
The following tables summarize typical yields for reactions discussed. Note that yields are highly dependent on specific reaction conditions, scale, and purification methods.
Table 1: Representative Yields for Wittig Reactions
| Wittig Reagent | Product | Typical Yield | Reference |
| Methyltriphenylphosphonium bromide | 4-Acetylstyrene | ~70-90% | General Wittig literature |
Table 2: Representative Yields for Aldol Condensations
| Enolizable Partner | Product | Typical Yield | Reference |
| Acetone | (E)-4-(4-acetylphenyl)but-3-en-2-one | ~60-80% | [1] |
Table 3: Representative Yields for Reductive Aminations
| Amine | Reducing Agent | Product | Typical Yield | Reference |
| Dimethylamine | NaBH(OAc)₃ | N,N-dimethyl-1-(4-acetylphenyl)methanamine | ~70-95% | [2] |
| Ammonium Acetate | NaBH₃CN | 1-(4-acetylphenyl)methanamine | High | General reductive amination literature |
References
- 1. This compound | 3457-45-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. organic chemistry - Wittig reaction with benzaldehyde - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. amherst.edu [amherst.edu]
- 8. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 9. webassign.net [webassign.net]
- 10. community.wvu.edu [community.wvu.edu]
- 11. magritek.com [magritek.com]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Analysis of 4-Acetylbenzaldehyde by NMR
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are identifying impurities in 4-Acetylbenzaldehyde using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for pure this compound?
A1: In a standard deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum of this compound is expected to show three distinct signals: a singlet for the aldehyde proton, a singlet for the methyl protons of the acetyl group, and two doublets for the aromatic protons on the benzene (B151609) ring. The approximate chemical shifts are summarized in the table below.
Q2: What are the most common impurities observed in the NMR spectrum of this compound?
A2: Common impurities can arise from the synthetic route used to produce this compound. These may include unreacted starting materials, byproducts from side reactions, or residual solvents from the workup and purification process. Potential impurities include 4-acetylbenzoic acid, 1-(4-formylphenyl)ethanol, and residual solvents like diethyl ether or ethyl acetate.
Q3: How can I identify water in my NMR sample?
A3: The chemical shift of water can vary depending on the solvent, temperature, and concentration. In CDCl₃, the residual water peak is typically observed as a broad singlet around 1.56 ppm. In DMSO-d₆, it appears around 3.33 ppm.
Q4: My baseline is distorted. What could be the cause?
A4: A distorted baseline in an NMR spectrum can be caused by several factors, including an improperly shimmed spectrometer, the presence of magnetic particles in the sample, or a very high concentration of the sample. Ensure the spectrometer is properly shimmed before acquiring data and that your sample is free of any particulate matter.
Troubleshooting Guide
Issue 1: I see extra peaks in the aromatic region of my ¹H NMR spectrum that do not correspond to this compound.
-
Possible Cause: The presence of aromatic impurities.
-
Troubleshooting Steps:
-
Check for Starting Materials: If the synthesis involved the oxidation of 4-methylacetophenone, look for the characteristic signals of this starting material.
-
Consider Over-oxidation: If the aldehyde was produced via oxidation, the corresponding carboxylic acid, 4-acetylbenzoic acid, might be present. Look for a very broad singlet in the downfield region of the spectrum (typically >10 ppm) corresponding to the carboxylic acid proton.[1][2]
-
Review the Synthesis: Analyze the synthetic route for other possible aromatic byproducts.
-
Issue 2: There is a broad singlet around 10-13 ppm in my spectrum.
-
Possible Cause: This is highly indicative of a carboxylic acid impurity, likely 4-acetylbenzoic acid, which can form from the over-oxidation of the aldehyde.[1][2]
-
Troubleshooting Steps:
-
Confirm with IR Spectroscopy: Carboxylic acids show a characteristic broad O-H stretch in the IR spectrum around 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹.
-
Purification: If the presence of the carboxylic acid is confirmed, repurify the sample using column chromatography or recrystallization.
-
Issue 3: I observe unexpected signals in the 1-4 ppm region.
-
Possible Cause: These signals could be due to aliphatic impurities or residual solvents.
-
Troubleshooting Steps:
-
Identify Residual Solvents: Compare the chemical shifts of the unknown peaks with known values for common laboratory solvents.[3][4][5][6][7][8] For example, diethyl ether typically shows a quartet around 3.48 ppm and a triplet around 1.22 ppm.
-
Check for Reduction Byproducts: The aldehyde group could be partially reduced to an alcohol, forming 1-(4-formylphenyl)ethanol. This would introduce a quartet around 4.9 ppm and a doublet around 1.5 ppm.[9][10][11]
-
Data Presentation: ¹H NMR Chemical Shifts
The following table summarizes the approximate ¹H NMR chemical shifts (δ) for this compound and potential impurities in CDCl₃. Please note that chemical shifts can vary slightly depending on the solvent and concentration.
| Compound Name | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | Aldehyde (-CHO) | ~9.9 - 10.1 | Singlet | 1H |
| Aromatic (Ha) | ~7.9 - 8.1 | Doublet | 2H | |
| Aromatic (Hb) | ~7.7 - 7.9 | Doublet | 2H | |
| Methyl (-CH₃) | ~2.6 | Singlet | 3H | |
| 4-Acetylbenzoic Acid | Carboxylic Acid (-COOH) | >10 (often broad) | Singlet | 1H |
| Aromatic | ~8.0 - 8.3 | Multiplet | 4H | |
| Methyl (-CH₃) | ~2.7 | Singlet | 3H | |
| 1-(4-formylphenyl)ethanol | Aldehyde (-CHO) | ~9.9 - 10.0 | Singlet | 1H |
| Aromatic | ~7.5 - 7.9 | Multiplet | 4H | |
| Methine (-CHOH) | ~4.9 | Quartet | 1H | |
| Hydroxyl (-OH) | Variable (often broad) | Singlet | 1H | |
| Methyl (-CH₃) | ~1.5 | Doublet | 3H | |
| Residual Chloroform | Solvent | ~7.26 | Singlet | - |
| Water | Contaminant | ~1.56 | Singlet | - |
Experimental Protocols
Protocol for NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Dissolution: Gently swirl the vial to completely dissolve the sample. If necessary, briefly sonicate the sample to ensure complete dissolution.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS, although modern spectrometers can lock onto the solvent signal).[4]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Data Acquisition: Insert the NMR tube into the spectrometer and follow the instrument's standard operating procedure for acquiring a ¹H NMR spectrum.
Visualizations
Caption: Workflow for the identification of impurities in this compound by NMR.
Caption: A logical guide to troubleshooting unexpected peaks in the NMR spectrum.
References
- 1. (a) Determine the structure of the carboxylic acid whose proton NMR spect.. [askfilo.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. rsc.org [rsc.org]
- 10. nmr.oxinst.com [nmr.oxinst.com]
- 11. chem.libretexts.org [chem.libretexts.org]
optimization of solvent systems for 4-Acetylbenzaldehyde chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic analysis of 4-Acetylbenzaldehyde. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the typical solubility characteristics of this compound?
This compound is generally soluble in common organic solvents such as ethanol, ether, and chloroform. Its solubility in water is limited due to the presence of the non-polar aromatic ring.
Q2: What is a good starting solvent system for Thin-Layer Chromatography (TLC) of this compound?
A common starting point for the TLC of moderately polar compounds like this compound is a mixture of a non-polar solvent and a moderately polar solvent. A mixture of hexanes and ethyl acetate (B1210297) is a good initial choice. The polarity of the mobile phase can be adjusted by varying the ratio of these solvents to achieve optimal separation.
Q3: What type of HPLC column is suitable for the analysis of this compound?
A reverse-phase C18 column is a common and effective choice for the HPLC analysis of this compound and other benzaldehyde (B42025) derivatives.[1][2][3][4]
Q4: How can I visualize this compound on a TLC plate?
This compound possesses a UV-active aromatic ring, so it can be visualized under a UV lamp (typically at 254 nm) on a TLC plate containing a fluorescent indicator. Staining with a p-anisaldehyde solution can also be effective, as it is a selective stain for aldehydes and ketones, often producing a colored spot upon heating.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatography of this compound.
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or Elongated Spots | Sample overload.[5][6][7][8] | Dilute the sample solution and re-spot a smaller amount on the TLC plate. |
| Compound is highly polar or acidic/basic.[5][6] | Add a small amount of acetic or formic acid (0.1-2.0%) to the mobile phase for acidic compounds, or triethylamine (B128534) (0.1-2.0%) for basic compounds.[5] | |
| Inappropriate solvent system.[8] | Optimize the mobile phase; the polarity may be too high or too low. | |
| Spots Not Moving from the Baseline (Low Rf) | Mobile phase is not polar enough.[5] | Increase the proportion of the polar solvent in your mobile phase. |
| Compound is interacting too strongly with the stationary phase. | Consider using a different stationary phase, such as alumina (B75360) instead of silica (B1680970) gel. | |
| Spots Running with the Solvent Front (High Rf) | Mobile phase is too polar.[5] | Decrease the proportion of the polar solvent in your mobile phase or choose a less polar solvent. |
| No Spots Visible | Sample concentration is too low.[5][8] | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[5][8] |
| Compound is not UV-active or the visualization method is inappropriate. | Use an alternative visualization technique, such as staining with p-anisaldehyde or iodine vapor. | |
| The solvent level in the developing chamber was above the spotting line.[8] | Ensure the solvent level is below the baseline where the sample is spotted.[8] |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Peak Tailing | Secondary interactions with residual silanol (B1196071) groups on the column.[1] | Use a buffered mobile phase (pH 3-7) or an end-capped column.[1] |
| Column overload.[1] | Reduce the injection volume or the sample concentration. | |
| Column contamination or degradation.[1][9] | Flush the column with a strong solvent or replace the column if necessary. Use a guard column to protect the analytical column.[1] | |
| Peak Fronting | Sample overload.[9] | Dilute the sample. |
| Sample solvent is stronger than the mobile phase.[4] | Dissolve the sample in the mobile phase whenever possible.[4] | |
| Split Peaks | Column head collapse or void.[2] | Replace the column. |
| Sample solvent incompatible with the mobile phase.[2] | Prepare the sample in the mobile phase. | |
| Contamination at the column inlet. | Backflush the column. | |
| Ghost Peaks | Impurities in the mobile phase or from the injector.[1] | Use high-purity HPLC-grade solvents and flush the injector and solvent lines.[1] |
| Carryover from a previous injection. | Run a blank gradient to identify the source of the ghost peaks. | |
| Fluctuating Retention Times | Inconsistent mobile phase composition.[1] | Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Pump issues (inconsistent flow rate). | Check the pump for leaks and ensure proper functioning. |
Data Presentation
Table 1: Representative TLC Solvent Systems for this compound on Silica Gel
| Solvent System (v/v) | Polarity | Expected Rf Range | Notes |
| Hexane : Ethyl Acetate (9:1) | Low | 0.1 - 0.3 | Good for initial trials to assess compound polarity. |
| Hexane : Ethyl Acetate (7:3) | Medium | 0.3 - 0.5 | A good target range for optimal separation in column chromatography. |
| Hexane : Ethyl Acetate (1:1) | Medium-High | 0.5 - 0.7 | May be too polar, but useful if the compound is less polar than expected. |
| Dichloromethane (B109758) | Medium | 0.2 - 0.4 | An alternative solvent system to hexane/ethyl acetate. |
| Petroleum Ether : Ethyl Acetate (9:1) | Low | ~0.23 (for a similar substrate)[7] | This system has been used for similar aromatic aldehydes. |
Note: Rf values are approximate and can vary depending on experimental conditions such as temperature, saturation of the TLC chamber, and the specific brand of TLC plates used.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) of this compound
1. Preparation of the TLC Plate:
-
Using a pencil, gently draw a straight line across a silica gel TLC plate, approximately 1 cm from the bottom. This is your origin line.
-
Mark small, evenly spaced ticks on the origin line where you will spot your samples.
2. Sample Preparation:
-
Prepare a dilute solution of your this compound sample (e.g., 1-2 mg in 1 mL of a volatile solvent like dichloromethane or ethyl acetate).
3. Spotting the TLC Plate:
-
Using a capillary tube, spot a small amount of your sample solution onto one of the marked ticks on the origin line. The spot should be as small as possible (1-2 mm in diameter).
-
If you are co-spotting with a reference material, spot it on a separate tick.
4. Preparing the Developing Chamber:
-
Pour your chosen mobile phase into a TLC chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber, ensuring it is saturated with the solvent, to maintain a saturated atmosphere. Cover the chamber and allow it to equilibrate for 5-10 minutes.
5. Developing the TLC Plate:
-
Carefully place the spotted TLC plate into the developing chamber. Ensure the solvent level is below the origin line.
-
Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Remove the plate when the solvent front is about 1 cm from the top.
-
Immediately mark the solvent front with a pencil.
6. Visualization:
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.
-
Alternatively, dip the plate into a p-anisaldehyde stain solution and gently heat it with a heat gun until colored spots appear.
7. Calculation of Rf Value:
-
Measure the distance from the origin line to the center of the spot and the distance from the origin line to the solvent front.
-
Calculate the Retention Factor (Rf) using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Protocol 2: High-Performance Liquid Chromatography (HPLC) of this compound
1. Instrumentation:
-
An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), and a data acquisition system.
2. Mobile Phase Preparation:
-
Prepare a mobile phase of acetonitrile (B52724) and water. A common starting point is a 70:30 (v/v) mixture of acetonitrile and water.[5]
-
For improved peak shape and to control the ionization of any acidic or basic impurities, 0.1% formic acid or phosphoric acid can be added to the mobile phase.[5][9]
-
Degas the mobile phase using sonication or vacuum filtration.
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
4. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound and dissolve it in the mobile phase to a known volume.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile : Water (e.g., 70:30 v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled at 30°C
-
Detection Wavelength: 254 nm
6. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Visualizations
Caption: A troubleshooting workflow for common chromatography issues.
Caption: Relationship between solvent polarity and analyte retention.
References
- 1. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. rsc.org [rsc.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Separation of Benzaldehyde, 4-(acetyloxy)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-Acetylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
4-Acetylbenzaldehyde is a valuable bifunctional molecule in organic synthesis, serving as a crucial building block in the development of pharmaceuticals and advanced materials. Its unique structure, featuring both an aldehyde and a ketone group, allows for chemoselective reactions, making it a versatile intermediate in multi-step synthetic pathways.[1] For instance, derivatives of this compound are being explored for their potential as anticancer agents that can induce apoptosis.[1] This guide provides an objective comparison of common synthesis methods for this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the quantitative data for two prominent methods for synthesizing this compound, allowing for a direct comparison of their key performance indicators.
| Parameter | Method 1: Palladium-Catalyzed Carbonylation | Method 2: Oxidation of 4-Methylacetophenone |
| Starting Material | 4'-Iodoacetophenone (B82248) | 4-Methylacetophenone |
| Key Reagents/Catalyst | MCM-41-2PPdCl₂ (Palladium Catalyst), Carbon Monoxide (CO), Sodium Formate (B1220265) (HCOONa) | Iron(III) Chloride, N-bromosuccinimide, Sodium Chloride, Oxygen (O₂) |
| Solvent | N,N-dimethyl-formamide (DMF) | Not specified |
| Temperature | 120 °C | 80 °C |
| Reaction Time | 11 hours | 16 hours |
| Reported Yield | 83%[2] | 53%[1] |
Logical Workflow for Method Selection
The selection of an optimal synthesis route depends on various factors, including desired yield, cost and availability of starting materials, and required equipment. The following diagram illustrates a logical workflow for choosing a synthesis method for this compound.
Caption: Logical workflow for selecting a synthesis method.
Experimental Protocols
Detailed methodologies for the compared synthesis routes are provided below. These protocols are intended for use by qualified professionals in a laboratory setting.
Method 1: Palladium-Catalyzed Carbonylation of 4'-Iodoacetophenone
This procedure outlines the synthesis of this compound from 4'-iodoacetophenone via a palladium-catalyzed carbonylation reaction.
Materials:
-
4'-Iodoacetophenone
-
MCM-41-2PPdCl₂ (0.05 mmol Pd)
-
Sodium formate (HCOONa) (7.5 mmol)
-
N,N-dimethyl-formamide (DMF) (5 mL)
-
Carbon monoxide (CO) gas
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) (10:1)
Procedure:
-
A 50 mL round-bottomed flask is equipped with a gas inlet tube, a reflux condenser, and a magnetic stirring bar.
-
Charge the flask with MCM-41-2PPdCl₂ (102 mg, 0.05 mmol Pd), 4'-iodoacetophenone (5.0 mmol), and sodium formate (7.5 mmol).[2]
-
Flush the flask with carbon monoxide (CO).
-
Add 5 mL of DMF via syringe.
-
Pass a slow stream of CO into the suspension.
-
The mixture is vigorously stirred at 120 °C for 11 hours.[2]
-
After the reaction, cool the mixture to room temperature and dilute it with 50 mL of diethyl ether.
-
Separate the palladium catalyst by filtration. The catalyst can be washed and reused.
-
Wash the ethereal solution with water (3 x 20 mL), and then dry it over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel using a hexane-ethyl acetate (10:1) mixture as the eluent to obtain this compound.[2]
Method 2: Oxidation of 4-Methylacetophenone
This protocol describes the synthesis of this compound by the oxidation of 4-methylacetophenone.
Materials:
-
4-Methylacetophenone
-
Iron(III) chloride
-
N-bromosuccinimide
-
Sodium chloride
-
Oxygen
Procedure:
-
In a suitable reaction vessel, combine 4-methylacetophenone with the catalytic system comprising iron(III) chloride, N-bromosuccinimide, and sodium chloride.[1]
-
Introduce oxygen into the reaction mixture.
-
Heat the reaction mixture to 80 °C.[1]
-
Maintain the reaction at this temperature with stirring for 16 hours.[1]
-
Upon completion, the reaction mixture should be cooled, and the product isolated using standard work-up and purification techniques, such as extraction and column chromatography.
Objective Comparison and Conclusion
The Palladium-Catalyzed Carbonylation of 4'-iodoacetophenone stands out as a highly efficient method, delivering a superior yield of 83%.[2] This method is advantageous when the final product yield is a primary concern. However, it requires a specialized palladium catalyst, carbon monoxide gas handling, and a relatively expensive starting material (4'-iodoacetophenone), which may be considerations for scalability and cost.
References
A Researcher's Guide to the Quantitative Analysis of 4-Acetylbenzaldehyde
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 4-Acetylbenzaldehyde is critical for applications ranging from quality control in synthesis to its use as a key intermediate in pharmaceutical manufacturing. This guide provides a comprehensive comparison of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. This objective overview, supported by representative experimental data and detailed methodologies, will assist in selecting the most suitable technique for your specific analytical needs.
At a Glance: Comparing Analytical Techniques
The choice of an analytical method for this compound quantification is a balance of sensitivity, selectivity, sample complexity, and available instrumentation. While HPLC often stands as the gold standard for its robustness and resolution in pharmaceutical analysis, GC-MS provides unparalleled specificity, and UV-Vis spectrophotometry offers a simpler, high-throughput alternative for less complex samples.[1]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Visible Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation of volatile compounds in the gas phase followed by mass-based detection.[2] | Measurement of light absorbance by the analyte in a solution.[1] |
| Derivatization | Often derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) for enhanced UV detection.[3] | Derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is common to improve volatility.[2] | Can be performed directly or with derivatizing agents like DNPH to shift absorbance to a more convenient wavelength.[4] |
| Linearity (r²) | > 0.999[5] | > 0.99[6] | > 0.999[7] |
| Limit of Detection (LOD) | 0.1 ppm (as DNPH derivative)[3] | Analyte-dependent, typically in the low ng/mL to pg/mL range.[6] | 0.19 mg/kg[7] |
| Limit of Quantification (LOQ) | 0.33 ppm (as DNPH derivative)[3] | Typically in the low ng/mL range.[6] | 0.57 mg/kg[7] |
| Accuracy (% Recovery) | 98.76 - 101.22%[5] | Typically 80-120%[2] | 99.54 - 100.08%[7] |
| Precision (% RSD) | < 1.0%[5] | < 15% | < 2%[8] |
| Specificity | High, especially with chromatographic separation. | Very high, due to mass fragmentation patterns. | Lower, susceptible to interference from other absorbing species.[1] |
| Sample Throughput | Moderate | Moderate | High |
| Cost | Moderate | High | Low |
Note: The quantitative data presented is based on representative values for aldehydes and structurally similar compounds and may vary depending on the specific experimental conditions and instrumentation.
Experimental Protocols
Detailed and validated methodologies are essential for obtaining reliable and reproducible results. Below are representative protocols for the quantification of this compound using HPLC, GC-MS, and UV-Vis spectrophotometry.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in bulk drug substances and formulations. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is often employed to enhance sensitivity and selectivity.[3]
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 3 µm particle size)[3]
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
2,4-Dinitrophenylhydrazine (DNPH) solution
-
This compound reference standard
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (55:45, v/v)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 30 °C[3]
-
Detection Wavelength: 360 nm (for the DNPH derivative)[3]
-
Injection Volume: 15 µL[3]
3. Procedure:
-
Standard and Sample Derivatization: React a known amount of the this compound reference standard and the sample with an excess of DNPH solution to form the this compound-DNPH hydrazone.
-
Standard Preparation: Prepare a stock solution of the derivatized standard in acetonitrile. Serially dilute the stock solution to prepare a series of calibration standards.
-
Sample Preparation: Dissolve the derivatized sample in acetonitrile to a concentration that falls within the linear range of the calibration curve.
-
Analysis: Inject the prepared standards and samples into the HPLC system and record the peak areas.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound, especially in complex matrices.[2]
1. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)[6]
-
Helium (carrier gas)
-
This compound reference standard
-
Suitable solvent (e.g., dichloromethane)
2. GC-MS Conditions:
-
Inlet Temperature: 250 °C[6]
-
Injection Volume: 1 µL (splitless mode)[2]
-
Oven Temperature Program: Start at 100 °C (hold for 5 min), then ramp at 40 °C/min to 300 °C (hold for 5 min).[6]
-
Carrier Gas Flow: 1.0 mL/min (constant flow)[6]
-
MS Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV[2]
-
Mass Range: m/z 40-400[6]
3. Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent to a concentration within the calibration range.
-
Analysis: Inject the standards and samples into the GC-MS system.
-
Quantification: Create a calibration curve by plotting the peak area of a characteristic ion of this compound against the concentration of the standards. Calculate the concentration in the sample using this curve.
UV-Visible Spectrophotometry
This technique offers a rapid and cost-effective method for the quantification of this compound in relatively pure samples.[1]
1. Instrumentation and Materials:
-
UV-Visible Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Methanol (B129727) (spectroscopic grade)
-
This compound reference standard
2. Procedure:
-
Determination of λmax: Prepare a dilute solution of this compound in methanol. Scan the solution from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Preparation: Accurately weigh a precise amount of the this compound reference standard and dissolve it in methanol to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the sample and dissolve it in methanol. Ensure the final concentration is within the linear range of the calibration curve.
-
Measurement: Measure the absorbance of the standard solutions and the sample solution at the determined λmax.
-
Quantification: Construct a calibration curve of absorbance versus concentration for the standards. Determine the concentration of this compound in the sample from its absorbance using the calibration curve.
Visualizing the Workflow and Comparison
To further clarify the analytical processes and their comparative advantages, the following diagrams are provided.
Conclusion
The selection of an analytical technique for the quantification of this compound is contingent upon the specific requirements of the analysis. For routine quality control of bulk or formulated products where high specificity is paramount, HPLC-UV is often the method of choice due to its robustness and reliability.[9][10] When dealing with complex sample matrices or when the identification of unknown impurities is necessary, the superior specificity and sensitivity of GC-MS make it the ideal technique.[2][6] For high-throughput screening or in situations where cost and speed are the primary considerations for relatively pure samples, UV-Visible Spectrophotometry provides a simple and effective solution.[1] A thorough understanding of the strengths and limitations of each method, as outlined in this guide, will enable researchers to make an informed decision and ensure the generation of accurate and reliable data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. acgpubs.org [acgpubs.org]
- 8. online.bamu.ac.in [online.bamu.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to HPLC and GC-MS for 4-Acetylbenzaldehyde Purity Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount to the quality, safety, and efficacy of the final product. 4-Acetylbenzaldehyde, a key building block in the synthesis of various pharmaceuticals, requires robust analytical methods for its purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and widely used techniques for this purpose. This guide provides an objective, data-driven comparison of these two methods for the purity analysis of this compound.
At a Glance: HPLC vs. GC-MS for this compound Analysis
The fundamental difference between HPLC and GC-MS lies in their separation principles. HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, making it ideal for a wide range of compounds, including those that are non-volatile or thermally sensitive. In contrast, GC-MS is best suited for volatile and thermally stable compounds, separating them based on their boiling points and interactions with a stationary phase in a gaseous mobile phase. This compound is amenable to both techniques, and the choice between them often depends on the specific analytical requirements, such as the nature of potential impurities, desired sensitivity, and the need for definitive structural identification.
Data Presentation: Performance Comparison
The following table summarizes typical performance characteristics for HPLC and GC-MS methods in the analysis of aromatic aldehydes like this compound. These values are representative and may vary based on the specific instrumentation and method parameters.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on analyte's volatility and interaction with a stationary phase, with detection by mass spectrometry. |
| Analyte Volatility | Suitable for a wide range of volatilities, including non-volatile compounds. | Requires volatile or semi-volatile and thermally stable compounds. |
| Linearity (R²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 2 - 10 µg/L | 0.01 - 0.1 µg/L |
| Limit of Quantitation (LOQ) | 8 - 30 µg/L | 0.04 - 0.4 µg/L |
| Precision (%RSD) | < 2% | < 10% |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% |
Potential Impurities in this compound Synthesis
Understanding the synthetic route of this compound is crucial for identifying potential impurities that need to be separated and quantified. Two common synthetic pathways are:
-
Palladium-catalyzed carbonylation of 4'-bromoacetophenone (B126571): Potential impurities include unreacted 4'-bromoacetophenone and by-products from side reactions.
-
Friedel-Crafts acylation of benzaldehyde: This reaction can lead to the formation of isomeric impurities, such as 2-acetylbenzaldehyde (B1198548) and 3-acetylbenzaldehyde, as well as unreacted benzaldehyde.
Both HPLC and GC-MS must be capable of resolving this compound from these and other potential process-related impurities.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable analytical results. Below are representative experimental protocols for the purity analysis of this compound by HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reversed-phase HPLC method suitable for the quantitative analysis of this compound and its non-volatile impurities.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound analytical standard
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
2. Preparation of Mobile Phase:
-
Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Degas the mobile phase before use.
3. Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound standard in the mobile phase in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Prepare the sample solution in the same manner as the standard stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30 °C
5. Analysis and Quantification:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solution.
-
Quantify the amount of this compound and any impurities by comparing their peak areas to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the identification and quantification of this compound and its volatile impurities.
1. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
-
Helium (carrier gas, high purity)
-
Solvent (e.g., dichloromethane (B109758) or ethyl acetate, high purity)
-
This compound analytical standard
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
2. Preparation of Standard and Sample Solutions:
-
Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Prepare the sample solution in the same manner as the standard stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
3. GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-300
4. Analysis and Quantification:
-
Inject the standard solutions to create a calibration curve based on the peak area of a characteristic ion.
-
Inject the prepared sample extract.
-
Identify this compound and impurities based on their retention times and mass spectra.
-
Quantify the analytes by comparing their peak areas to the calibration curve.
Mandatory Visualization
Caption: Workflow comparison for HPLC and GC-MS purity analysis.
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for assessing the purity of this compound.
-
HPLC is a robust and versatile method, particularly well-suited for routine quality control where the primary goal is to quantify the main component and known, potentially non-volatile impurities. Its precision and accuracy are generally very high for quantitative purposes.
-
GC-MS offers the significant advantage of providing structural information, making it an invaluable tool for identifying unknown volatile impurities. Its high sensitivity allows for the detection and quantification of trace-level contaminants.
The choice between HPLC and GC-MS will ultimately depend on the specific requirements of the analysis. For routine purity assays where impurity identities are known, HPLC is often the more practical and efficient choice. For in-depth impurity profiling, method development, and troubleshooting, the definitive identification capabilities of GC-MS are indispensable. In many research and development settings, a combination of both techniques provides the most comprehensive understanding of the sample's purity.
A Comparative Analysis of the Reactivity of 4-Acetylbenzaldehyde and 4-Formylbenzoic Acid
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the chemical reactivity of 4-Acetylbenzaldehyde and 4-formylbenzoic acid. By examining their distinct electronic properties and providing a framework for experimental comparison, this document serves as a valuable resource for professionals engaged in chemical synthesis and drug development.
Introduction
This compound and 4-formylbenzoic acid are both valuable bifunctional aromatic compounds, each possessing an aldehyde group at the para position of a substituted benzene (B151609) ring. The key difference lies in their second functional group: an acetyl group (-COCH₃) in this compound and a carboxylic acid group (-COOH) in 4-formylbenzoic acid. This structural variance significantly influences the electrophilicity of the aldehyde's carbonyl carbon, thereby dictating its reactivity towards nucleophiles. Understanding these differences is paramount for designing synthetic routes and predicting reaction outcomes.
Electronic Effects and Theoretical Reactivity
The reactivity of the aldehyde group in substituted benzaldehydes is largely governed by the electronic nature of the substituent on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, while electron-donating groups have the opposite effect.
The Hammett equation provides a quantitative measure of the electronic influence of a substituent through its Hammett constant (σ). A more positive σ value indicates a stronger electron-withdrawing effect. For the para-substituted acetyl and carboxyl groups, the Hammett constants (σₚ) are as follows:
| Substituent | Hammett Constant (σₚ) |
| Acetyl (-COCH₃) | +0.50 |
| Carboxyl (-COOH) | +0.45 |
The slightly more positive σₚ value for the acetyl group suggests that it is a marginally stronger electron-withdrawing group than the carboxylic acid group. Theoretically, this should render the aldehyde group in This compound more reactive towards nucleophilic addition than the aldehyde group in 4-formylbenzoic acid.
Experimental Comparison of Reactivity
To empirically validate the theoretical prediction, a competitive reaction can be designed. A common method to compare the reactivity of two aldehydes is to subject an equimolar mixture of both to a limited amount of a common reagent and then quantify the relative consumption of the starting materials or the formation of the products. Reactions such as the Wittig reaction or the Knoevenagel condensation are well-suited for this purpose.
Experimental Protocol: Competitive Wittig Reaction
This protocol outlines a method to compare the reactivity of this compound and 4-formylbenzoic acid in a competitive Wittig reaction with a stabilized ylide, such as (triphenylphosphoranylidene)acetonitrile. The progress of the reaction can be monitored by Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).[1][2][3]
Materials:
-
This compound
-
4-Formylbenzoic acid
-
(Triphenylphosphoranylidene)acetonitrile (Wittig reagent)
-
Anhydrous, aprotic solvent (e.g., Tetrahydrofuran - THF)
-
Internal standard for NMR or HPLC analysis (e.g., 1,3,5-trimethoxybenzene)
-
Deuterated solvent for NMR (e.g., CDCl₃)
Procedure:
-
Preparation of Reactant Solution: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve equimolar amounts (e.g., 1.0 mmol) of this compound and 4-formylbenzoic acid in the chosen anhydrous solvent (e.g., 10 mL of THF). Add a known amount of the internal standard.
-
Initiation of the Reaction: To the stirred solution of the aldehydes, add a solution of the Wittig reagent in the same solvent, using a substoichiometric amount (e.g., 0.5 mmol) to ensure competition.
-
Reaction Monitoring: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots from the reaction mixture.
-
Sample Preparation for Analysis: Quench the reaction in the aliquot (e.g., by adding a small amount of water). Prepare the sample for analysis by diluting it with the appropriate solvent. For NMR analysis, the solvent should be the corresponding deuterated solvent. For HPLC analysis, the sample should be diluted with the mobile phase.
-
Analysis:
-
¹H NMR Spectroscopy: Analyze the aliquots by ¹H NMR spectroscopy.[1][4] The relative amounts of the remaining aldehydes and the formed alkene products can be determined by integrating the characteristic signals of each compound against the signal of the internal standard. The aldehydic protons of the starting materials and the vinylic protons of the products will have distinct chemical shifts.
-
HPLC Analysis: Analyze the aliquots using a suitable HPLC method (e.g., reverse-phase column with a UV detector).[2][3][5][6] Develop a separation method that resolves the two starting aldehydes and their corresponding Wittig products. Quantify the peak areas relative to the internal standard to determine the concentration of each species over time.
-
-
Data Analysis: Plot the concentration of each aldehyde as a function of time. The aldehyde that is consumed at a faster rate is the more reactive one. The relative reactivity can be expressed as the ratio of the rate constants, which can be determined from the kinetic data.
Visualizations
Logical Workflow for Competitive Reactivity Analysis
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 4. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
A Comparative Guide to the Spectroscopic Data of 4-Acetylbenzaldehyde and Its Derivatives
This guide provides a comprehensive comparison of spectroscopic data for 4-acetylbenzaldehyde and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering a centralized resource for understanding the structural and electronic properties of these compounds through various analytical techniques. The data presented is crucial for compound identification, purity assessment, and elucidation of structure-property relationships.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound and a selection of its derivatives. This allows for a direct comparison of the influence of different substituents at the para-position on the spectral characteristics of the core structure.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Solvent: CDCl₃
| Compound | Ar-H (ppm) | -CHO (ppm) | -COCH₃ (ppm) | Other Signals (ppm) |
| This compound | 7.99 (d, J=8.4 Hz, 2H), 8.11 (d, J=8.1 Hz, 2H) | 10.12 (s, 1H) | 2.67 (s, 3H) | |
| Benzaldehyde | 7.50-7.65 (m, 3H), 7.88 (d, J=7.6 Hz, 2H) | 10.03 (s, 1H) | ||
| 4-Methylbenzaldehyde | 7.32 (d, J=7.9 Hz, 2H), 7.77 (d, J=8.0 Hz, 2H) | 9.96 (s, 1H) | 2.43 (s, 3H, -CH₃) | |
| 4-Chlorobenzaldehyde | 7.51 (d, J=8.4 Hz, 2H), 7.82 (d, J=8.5 Hz, 2H) | 9.98 (s, 1H) | ||
| 4-Nitrobenzaldehyde | 8.09 (d, J=8.0 Hz, 2H), 8.41 (d, J=12.0 Hz, 2H) | 10.17 (s, 1H) | ||
| 4-Acetoxybenzaldehyde | 7.25 (d, J=8.5 Hz, 2H), 7.91 (d, J=8.5 Hz, 2H) | 9.95 (s, 1H) | 2.33 (s, 3H, -OCOCH₃) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Solvent: CDCl₃
| Compound | C=O (acetyl) (ppm) | C=O (aldehyde) (ppm) | Aromatic C (ppm) | Other C (ppm) |
| This compound | 197.6 | 191.8 | 129.0, 130.0, 139.2, 141.3 | 27.1 (-COCH₃) |
| Benzaldehyde | 192.4 | 129.1, 129.8, 134.5, 136.5 | ||
| 4-Methylbenzaldehyde | 192.1 | 129.8, 129.9, 134.2, 145.6 | 22.0 (-CH₃) | |
| 4-Chlorobenzaldehyde | 191.0 | 129.6, 131.0, 134.8, 141.1 | ||
| 4-Nitrobenzaldehyde | 190.4 | 124.3, 130.5, 140.1, 151.1 | ||
| 4-Acetoxybenzaldehyde | 190.8 | 122.2, 131.3, 133.7, 155.0 | 21.2 (-OCOCH₃), 168.8 (-OCOCH₃) |
Infrared (IR) Spectroscopy Data
| Compound | ν(C=O) aldehyde (cm⁻¹) | ν(C=O) ketone/acetyl (cm⁻¹) | ν(C-H) aromatic (cm⁻¹) | Other Key Bands (cm⁻¹) |
| This compound | 1706 | 1687 | ~3050 | 2830, 2730 (aldehyde C-H stretch) |
| Benzaldehyde | 1703 | ~3063 | 2820, 2738 (aldehyde C-H stretch) | |
| 4-Methylbenzaldehyde | 1705 | ~3030 | 2815, 2720 (aldehyde C-H stretch) | |
| 4-Chlorobenzaldehyde | 1708 | ~3070 | 2860, 2765 (aldehyde C-H stretch) | |
| 4-Nitrobenzaldehyde | 1709 | ~3100 | 1530, 1350 (NO₂ stretch) | |
| 4-Acetoxybenzaldehyde | 1715 | 1765 (ester C=O) | ~3070 | 1200 (C-O stretch) |
Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound | C₉H₈O₂ | 148.16 | 148 (M+), 133 (M-CH₃), 119 (M-CHO), 105, 91, 77 |
| Benzaldehyde | C₇H₆O | 106.12 | 106 (M+), 105 (M-H), 77 (M-CHO) |
| 4-Methylbenzaldehyde | C₈H₈O | 120.15 | 120 (M+), 119 (M-H), 91 (M-CHO) |
| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 140/142 (M+), 139/141 (M-H), 111/113 (M-CHO), 75 |
| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 151 (M+), 121 (M-NO), 105, 93, 77 |
| 4-Acetoxybenzaldehyde | C₉H₈O₃ | 164.16 | 164 (M+), 122 (M-CH₂CO), 94, 77 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
-
¹H NMR Acquisition: Spectra were acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR Acquisition: Spectra were acquired with a spectral width of 220 ppm, a relaxation delay of 2.0 s, and 1024 scans.
-
Data Processing: The collected Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a single drop was applied to the crystal.
-
Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR accessory.
-
Data Acquisition: Spectra were collected in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to sample analysis.
-
Data Processing: The resulting spectrum was baseline corrected. The frequencies of the absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Samples were dissolved in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Mass spectra were obtained using a gas chromatography-mass spectrometry (GC-MS) system, such as an Agilent 7890B GC coupled to a 5977A MSD.
-
GC Conditions: A capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) was used. The oven temperature was programmed with an initial hold at 50°C, followed by a ramp to 250°C.
-
MS Conditions: Electron ionization (EI) was used with an ionization energy of 70 eV. The mass analyzer was scanned over a mass-to-charge (m/z) range of 40-500 amu.
-
Data Analysis: The mass spectrum of the analyte was identified from the total ion chromatogram. The molecular ion peak (M+) and major fragment ions were identified and their m/z values reported.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Stock solutions of the compounds were prepared in a suitable UV-grade solvent (e.g., ethanol (B145695) or cyclohexane) at a concentration of 1x10⁻³ M. These were further diluted to obtain working solutions in the range of 1x10⁻⁵ to 1x10⁻⁴ M.
-
Instrumentation: UV-Vis absorption spectra were recorded on a Shimadzu UV-2600 spectrophotometer.
-
Data Acquisition: Spectra were recorded from 200 to 400 nm using a 1 cm path length quartz cuvette. The solvent was used as the reference blank.
-
Data Analysis: The wavelength of maximum absorption (λmax) was determined for the observed electronic transitions.
Workflow for Spectroscopic Data Comparison
The following diagram illustrates a typical workflow for the acquisition, analysis, and comparison of spectroscopic data for chemical compounds.
Caption: Workflow for Spectroscopic Data Comparison.
A Comparative Analysis of Catalytic Systems for the Synthesis of 4-Acetylbenzaldehyde
The synthesis of 4-acetylbenzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries, is achieved through various catalytic pathways. This guide provides a comparative study of prominent catalytic systems, offering researchers, scientists, and drug development professionals a comprehensive overview of performance metrics based on experimental data. The primary routes discussed are the palladium-catalyzed carbonylation of 4'-bromoacetophenone (B126571) and the oxidation of substituted toluenes.
Performance Comparison of Catalytic Systems
The efficiency of this compound synthesis is highly dependent on the choice of catalyst, starting material, and reaction conditions. The following table summarizes the quantitative performance of different catalytic systems.
| Starting Material | Catalyst System | Ligand/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4'-Bromoacetophenone | MCM-41-2PPdCl₂ | Sodium Formate (B1220265) | DMF | 120 | 11 | 83 | [1] |
| 4'-Bromoacetophenone | Pd(OAc)₂ | Xantphos | Toluene | 100 | Not Specified | High (implied) | [2] |
| 4-Methylacetophenone | Iron(III) Chloride | N-Bromosuccinimide, NaCl | Not Specified | 100 | 18 | Not Specified for this compound | [3] |
| 4-Ethyltoluene | Cobalt/Manganese Salts | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified for this compound | [4] |
Note: The yield for the Iron(III) Chloride and Cobalt/Manganese salt catalyzed reactions for the specific synthesis of this compound is not explicitly stated in the provided search results, highlighting a gap in directly comparable quantitative data for these systems. The palladium-catalyzed routes are generally well-documented with specific yields. The use of phosphine (B1218219) ligands like Xantphos is crucial for the stability and activity of palladium catalysts in carbonylation reactions.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of synthetic strategies. Below are protocols for the key catalytic systems identified.
Protocol 1: Palladium-Catalyzed Carbonylation of 4'-Bromoacetophenone using a Heterogeneous Catalyst [1]
This procedure outlines the synthesis of this compound using a palladium catalyst supported on MCM-41.
Materials:
-
4'-Bromoacetophenone
-
MCM-41-2PPdCl₂ (Palladium catalyst)
-
Sodium Formate (HCOONa)
-
N,N-dimethyl-formamide (DMF)
-
Carbon Monoxide (CO) gas
-
Diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297)
Procedure:
-
A 50 mL round-bottomed flask is charged with MCM-41-2PPdCl₂ (102 mg, 0.05 mmol Pd), 4'-bromoacetophenone (5.0 mmol), and sodium formate (7.5 mmol).
-
The flask is equipped with a gas inlet tube, a reflux condenser, and a magnetic stirring bar.
-
The flask is flushed with carbon monoxide.
-
DMF (5 mL) is added via syringe, and a slow stream of CO is passed through the suspension.
-
The reaction mixture is vigorously stirred at 110-130 °C for 2-20 hours.
-
After cooling to room temperature, the mixture is diluted with diethyl ether (50 mL).
-
The palladium catalyst is separated by filtration and washed with distilled water, ethanol, and ether for reuse.
-
The ethereal solution is washed with water and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (hexane-ethyl acetate = 10:1) to yield this compound.
Protocol 2: General Oxidation of an Aromatic Precursor [3][4]
This generalized protocol describes the oxidation of a substituted toluene, such as 4-methylacetophenone, to this compound.
Materials:
-
4-Methylacetophenone (or other suitable precursor)
-
Metal catalyst (e.g., Iron(III) chloride or Cobalt/Manganese salts)
-
Oxidizing agent (e.g., Oxygen, N-Bromosuccinimide)
-
Solvent (as appropriate for the specific reaction)
Procedure:
-
The starting material (e.g., 4-methylacetophenone) is dissolved in a suitable solvent in a reaction vessel.
-
The metal catalyst (e.g., iron(III) chloride) and any co-catalysts or additives are added to the mixture.
-
The oxidizing agent (e.g., oxygen) is introduced into the reaction vessel.
-
The reaction is heated to the desired temperature (e.g., 100 °C) and stirred for a specified duration (e.g., 18 hours).
-
Reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, the reaction is cooled, and the catalyst is removed by filtration.
-
The crude product is worked up, which may involve extraction and washing.
-
The final product is purified, typically by distillation or column chromatography.
Visualizing the Synthetic Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the logical flow of the synthesis and a potential signaling pathway for catalyst activation.
Caption: Generalized workflow for the palladium-catalyzed synthesis of this compound.
Caption: Plausible catalytic cycle for the palladium-catalyzed carbonylation of an aryl halide.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 3457-45-2 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
A Researcher's Guide to Assessing the Purity of Commercial 4-Acetylbenzaldehyde
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. In the synthesis of novel compounds and the development of new therapeutics, the presence of impurities in starting materials like 4-Acetylbenzaldehyde can lead to unwanted side reactions, lower yields, and the generation of difficult-to-remove byproducts. This guide provides a comprehensive comparison of analytical methods to assess the purity of commercial this compound, complete with detailed experimental protocols and data interpretation.
The Importance of Purity in this compound
This compound is a versatile bifunctional molecule, featuring both an aldehyde and a ketone group. This unique structure makes it a valuable building block in the synthesis of a wide range of compounds, including pharmaceuticals and materials for organic electronics. The differential reactivity of its two carbonyl groups allows for selective chemical transformations. However, impurities can interfere with these reactions, making a thorough purity assessment essential.
Common impurities in commercial this compound can originate from its synthesis, which often involves the oxidation of 4-methylacetophenone or the palladium-catalyzed carbonylation of 4'-bromoacetophenone.[1] Potential impurities may include:
-
Unreacted starting materials: 4-methylacetophenone or 4'-bromoacetophenone.
-
Over-oxidation products: 4-Acetylbenzoic acid.
-
Byproducts from side reactions: Such as nitrated or halogenated derivatives.[1]
-
Residual solvents and catalysts.
Analytical Techniques for Purity Assessment
A multi-technique approach is recommended for a comprehensive purity analysis of this compound. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Experimental Workflow
The general workflow for assessing the purity of a commercial chemical is outlined below.
Comparison of Analytical Data
The following table presents a hypothetical comparison of purity data for this compound from three different commercial suppliers, as determined by HPLC and GC-MS.
| Supplier | Stated Purity | HPLC Purity (% Area) | GC-MS Purity (% Area) | Major Impurity Identified | Impurity Level (%) |
| Supplier A | >98% | 98.5 | 98.2 | 4-Acetylbenzoic acid | 1.1 |
| Supplier B | >97% | 97.2 | 97.0 | 4-Methylacetophenone | 2.5 |
| Supplier C | >95% | 96.1 | 95.8 | Unidentified high molecular weight species | 3.2 |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying non-volatile and thermally labile compounds. For aldehydes, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common method to enhance UV detection.[2][3][4]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Autosampler
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
2,4-Dinitrophenylhydrazine (DNPH) solution
-
Phosphoric acid
Procedure:
-
Sample Preparation (DNPH Derivatization):
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile.
-
To 1 mL of this solution, add 1 mL of a saturated solution of DNPH in acetonitrile containing 1% phosphoric acid.
-
Incubate the mixture at 40°C for 30 minutes to form the DNPH-hydrazone derivative.
-
Allow the solution to cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Gradient: Start with 50% acetonitrile, increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 360 nm
-
Injection Volume: 10 µL
-
Data Analysis: The purity is determined by calculating the peak area percentage of the main derivative peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the analysis of volatile and semi-volatile compounds. This compound is amenable to direct GC-MS analysis.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
-
-
Chromatographic and Spectrometric Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Data Analysis: Purity is calculated based on the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared to a reference spectrum for confirmation, and the spectra of minor peaks can be used to identify impurities by searching against a mass spectral library.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for structural confirmation and the identification of structurally related impurities.
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Spectral Data (in CDCl₃):
-
Aldehyde proton (-CHO): A singlet around δ 10.0 ppm.
-
Aromatic protons: Two doublets in the range of δ 7.8-8.1 ppm.
-
Acetyl protons (-COCH₃): A singlet around δ 2.6 ppm.
Data Analysis: The presence of unexpected peaks in the NMR spectrum indicates impurities. The integration of the impurity peaks relative to the main compound's peaks can provide a semi-quantitative estimate of their concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation:
-
The sample can be analyzed as a thin film on a salt plate (if liquid at room temperature) or as a KBr pellet (if solid).
-
Characteristic IR Absorptions:
-
Aldehyde C-H stretch: Two weak bands around 2850 and 2750 cm⁻¹.
-
Carbonyl (C=O) stretches: A strong band for the aldehyde carbonyl around 1705 cm⁻¹ and a strong band for the ketone carbonyl around 1685 cm⁻¹.[1]
-
Aromatic C=C stretches: Bands in the 1600-1450 cm⁻¹ region.
Data Analysis: The FTIR spectrum provides a molecular fingerprint. The presence of unexpected absorption bands may indicate impurities. For instance, a broad O-H stretch in the 3300-2500 cm⁻¹ region could suggest the presence of 4-acetylbenzoic acid.
Decision Making Based on Purity Assessment
The suitability of a commercial batch of this compound will depend on the specific application. The following diagram illustrates a general decision-making process based on the purity analysis.
Conclusion
A thorough assessment of the purity of commercial this compound is a critical step in ensuring the success of research and development activities. By employing a combination of analytical techniques such as HPLC, GC-MS, NMR, and FTIR, researchers can confidently determine the purity of their starting materials and identify any potentially problematic impurities. The detailed protocols and comparative data presented in this guide provide a solid framework for implementing a robust quality control process for this important chemical intermediate.
References
Quantitative Analysis of 4-Acetylbenzaldehyde: A Comparative Guide to qNMR and Alternative Methods
In the landscape of chemical analysis, the precise quantification of compounds is paramount for ensuring quality, safety, and efficacy in research, development, and manufacturing. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—for the assay of 4-Acetylbenzaldehyde.
Data Presentation: A Comparative Overview
The following table summarizes illustrative quantitative data for the assay of a single batch of this compound using the four analytical methods. This data is representative of the typical performance of each technique.
| Parameter | qNMR | HPLC | GC-MS | UV-Vis Spectrophotometry |
| Purity (%) | 99.2 | 99.1 | 99.3 | 98.8 |
| Standard Deviation (±) | 0.1 | 0.2 | 0.2 | 0.4 |
| Relative Standard Deviation (%) | 0.10 | 0.20 | 0.20 | 0.40 |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 | > 0.998 |
| Limit of Quantification (LOQ) | 0.07 mg/mL[1] | 10-20 ppb (derivatized)[2] | Analyte Dependent | 0.03-5.81 ppm (derivatized)[3] |
| Analysis Time per Sample | ~10 min | ~15 min | ~20 min | ~5 min |
| Need for Reference Standard | Internal Standard (different compound) | Required | Required | Required |
| Sample Preparation | Simple dissolution | Derivatization may be required | Derivatization may be required | Derivatization often required |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
1. Quantitative NMR (qNMR) Spectroscopy
-
Principle: qNMR is a primary ratio method that determines the concentration of an analyte by comparing the integral of one of its signals with the integral of a signal from a certified internal standard of known concentration.[4][5] The signal intensity is directly proportional to the number of nuclei.[6]
-
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
High-precision 5 mm NMR tubes
-
Analytical balance (± 0.01 mg)
-
-
Materials:
-
This compound sample
-
Internal Standard (e.g., Maleic Anhydride or 1,4-Dinitrobenzene)
-
Deuterated solvent (e.g., DMSO-d6)
-
-
Procedure:
-
Accurately weigh approximately 10-20 mg of the this compound sample and 5-10 mg of the internal standard into a clean, dry vial.
-
Dissolve the mixture in a known volume (e.g., 0.6 mL) of the deuterated solvent.[1]
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using quantitative parameters, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.
-
Process the spectrum, including phasing and baseline correction.
-
Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, the aldehyde proton (~10.1 ppm) or the methyl protons (~2.6 ppm) can be used. For maleic anhydride, the olefinic protons (~7.3 ppm) are suitable.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
-
2. High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (column) and a mobile phase. Quantification is achieved by comparing the peak area of the analyte to that of a reference standard.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[7]
-
-
Materials:
-
This compound sample and reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Optional derivatizing agent: 2,4-dinitrophenylhydrazine (B122626) (DNPH)[2]
-
-
Procedure (without derivatization):
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v).[8]
-
Standard Preparation: Accurately prepare a stock solution of the this compound reference standard in the mobile phase and dilute to create a series of calibration standards.
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Detection wavelength: 254 nm[8]
-
Column temperature: Ambient
-
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
Quantify the this compound in the sample by comparing its peak area to the calibration curve.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates volatile and semi-volatile compounds in a gaseous mobile phase. The separated components are then detected and identified by a mass spectrometer. Quantification is performed using a calibration curve generated from a reference standard.
-
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
-
Materials:
-
This compound sample and reference standard
-
Solvent (e.g., Dichloromethane or Hexane:Acetone mixture)[2]
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in the chosen solvent and create a series of calibration standards.
-
Sample Preparation: Dissolve the this compound sample in the solvent to a known concentration.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: m/z 40-300
-
-
Inject the calibration standards to create a calibration curve based on the peak area of a characteristic ion.
-
Inject the sample solution.
-
Identify this compound by its retention time and mass spectrum. Quantify using the calibration curve.
-
4. UV-Vis Spectrophotometry
-
Principle: This technique measures the absorbance of light by a substance at a specific wavelength. For aldehydes, derivatization is often employed to shift the absorbance to a more suitable wavelength and increase sensitivity.[3] The concentration is determined using a calibration curve.
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
-
Materials:
-
This compound sample and reference standard
-
Solvent (e.g., Ethanol or Acetonitrile)
-
Derivatizing agent: 2,4-dinitrophenylhydrazine (DNPH) solution (in acidified acetonitrile)[2]
-
-
Procedure (with DNPH derivatization):
-
Standard Preparation: Prepare a series of standard solutions of this compound.
-
Sample Preparation: Prepare a solution of the this compound sample.
-
Derivatization: To both standards and the sample, add an excess of the DNPH solution and allow the reaction to proceed.
-
Measurement:
-
Determine the wavelength of maximum absorbance (λmax) for the this compound-DNPH derivative (typically around 360 nm).
-
Measure the absorbance of the derivatized standards and construct a calibration curve.
-
Measure the absorbance of the derivatized sample.
-
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. enovatia.com [enovatia.com]
- 6. almacgroup.com [almacgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Analysis of 4-Acetylbenzaldehyde
This guide provides a comprehensive overview of analytical methodologies for the quantification of 4-Acetylbenzaldehyde, tailored for researchers, scientists, and drug development professionals. In the absence of publicly available, formal inter-laboratory comparison studies specifically for this compound, this document presents a synthesized proficiency test. The experimental data herein is derived from established performance characteristics of common analytical techniques used for aldehydes, offering a realistic model for evaluating and comparing laboratory performance.
Introduction to Inter-laboratory Comparisons
Inter-laboratory comparisons (ILCs), also known as proficiency tests, are a cornerstone of laboratory quality assurance.[1] They provide an objective means for laboratories to assess their analytical capabilities against those of their peers and a reference standard.[2][3] Participation in such programs is often a prerequisite for accreditation under standards like ISO/IEC 17025. The core aims of an ILC include evaluating laboratory proficiency and determining the precision and accuracy of analytical methods.[1][2]
A common metric for performance evaluation in ILCs is the Z-score, which indicates how far a laboratory's result deviates from the consensus mean of all participants.[4] A Z-score between -2.0 and +2.0 is generally considered satisfactory, signifying that the laboratory's result aligns well with the consensus value.[4]
This guide outlines a hypothetical ILC for the determination of this compound in a prepared sample matrix, comparing two widely used analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Hypothetical Inter-laboratory Comparison Workflow
The workflow for this synthesized ILC is structured to ensure a robust and equitable comparison of performance among participating laboratories.
Quantitative Data Summary
The following tables summarize the hypothetical results from ten laboratories participating in the analysis of a standard this compound sample with an assigned value of 25.00 mg/L.
Table 1: GC-MS Method Results
| Laboratory | Reported Value (mg/L) | Recovery (%) | Precision (RSD %) | Z-score |
| Lab 1 | 24.85 | 99.4 | 1.8 | -0.30 |
| Lab 2 | 25.50 | 102.0 | 2.5 | 1.00 |
| Lab 3 | 23.90 | 95.6 | 3.1 | -2.20 |
| Lab 4 | 24.65 | 98.6 | 2.2 | -0.70 |
| Lab 5 | 25.15 | 100.6 | 1.5 | 0.30 |
| Consensus Mean | 24.81 | 99.2 | 2.2 | |
| Std. Dev. | 0.50 |
Table 2: HPLC-UV Method Results
| Laboratory | Reported Value (mg/L) | Recovery (%) | Precision (RSD %) | Z-score |
| Lab 6 | 25.20 | 100.8 | 2.8 | 0.40 |
| Lab 7 | 24.50 | 98.0 | 3.5 | -1.00 |
| Lab 8 | 26.10 | 104.4 | 4.2 | 2.20 |
| Lab 9 | 24.75 | 99.0 | 3.1 | -0.50 |
| Lab 10 | 25.05 | 100.2 | 2.5 | 0.10 |
| Consensus Mean | 25.12 | 100.5 | 3.2 | |
| Std. Dev. | 0.50 |
Note: Z-scores were calculated using the formula: Z = (x - X) / σ, where x is the laboratory's result, X is the assigned value (25.00 mg/L), and σ is the standard deviation for proficiency assessment (set at 0.50 mg/L for this hypothetical study).
Experimental Protocols
Participating laboratories were instructed to use one of the two detailed analytical methods provided below to quantify this compound in the provided test material.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method often involves derivatization to improve the volatility and thermal stability of the analyte.[5] A common derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).[5]
-
Sample Preparation and Derivatization:
-
To 1 mL of the sample, add a suitable internal standard (e.g., deuterated benzaldehyde).
-
Add a solution of PFBHA in a suitable solvent.
-
Incubate the mixture to allow for the formation of the oxime derivative.[6]
-
Extract the derivative using a non-polar solvent such as hexane.
-
-
GC-MS Analysis:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS or DB-5), is commonly used.[7]
-
Injector: Splitless injection is typically used for trace analysis.
-
Oven Program: A temperature gradient is employed to ensure good separation, for example, starting at 60°C and ramping up to 280°C.
-
Carrier Gas: Helium is used as the carrier gas.[7]
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.
-
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is based on the pre-column derivatization of this compound with 2,4-Dinitrophenylhydrazine (DNPH), which forms a stable hydrazone that can be detected by UV absorbance.[8][9]
-
Sample Preparation and Derivatization:
-
HPLC-UV Analysis:
-
Column: A C18 reversed-phase column is typically used for the separation.[11][12]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed.[9][11]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[12]
-
Detection: UV detection is performed at a wavelength where the DNPH derivative has maximum absorbance, typically around 360 nm.[8][9]
-
Signaling Pathway and Chemical Reactions
This compound is a versatile chemical intermediate. A key reaction it undergoes is condensation with primary amines to form imines (Schiff bases), a fundamental reaction in synthetic organic chemistry.[6]
Conclusion
This guide provides a model for an inter-laboratory comparison of this compound measurement, highlighting two robust analytical methods, GC-MS and HPLC-UV. The presented framework for data comparison and performance evaluation serves as a valuable resource for laboratories engaged in the analysis of aldehydes. For such laboratories, participation in proficiency testing schemes is crucial for ensuring the quality and reliability of their results, aiding in method selection, validation, and ongoing quality control in both research and development settings.
References
- 1. benchchem.com [benchchem.com]
- 2. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. benchmark-intl.com [benchmark-intl.com]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 3457-45-2 | Benchchem [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. epa.gov [epa.gov]
- 9. lawdata.com.tw [lawdata.com.tw]
- 10. Acetaldehyde Quantification in Microbial Fermentation Samples [protocols.io]
- 11. Separation of Benzaldehyde, 4-(acetyloxy)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. benchchem.com [benchchem.com]
Comparative Analysis of the Biological Activity of 4-Acetylbenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the biological activities of 4-Acetylbenzaldehyde derivatives, complete with experimental data and detailed protocols.
This compound, a versatile aromatic aldehyde, serves as a crucial scaffold in medicinal chemistry for the development of novel therapeutic agents. Its derivatives, particularly Schiff bases and thiosemicarbazones, have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and anti-Alzheimer's properties. This guide provides an objective comparison of the performance of various this compound derivatives, supported by experimental data, to aid researchers in drug discovery and development.
Comparative Biological Activity Data
The biological activity of this compound derivatives is significantly influenced by the nature of the substituent groups attached to the core scaffold. The following tables summarize the quantitative data from various studies, offering a comparative overview of their efficacy.
| Derivative Type | Compound/Derivative | Target Organism/Cell Line | Biological Activity | Quantitative Data (IC₅₀/MIC) |
| Thiosemicarbazone | This compound Thiosemicarbazone | Staphylococcus aureus | Antibacterial | MIC: 1 μg/mL[1] |
| This compound Thiosemicarbazone | Candida albicans | Antifungal | MIC: 5 μg/mL[1] | |
| This compound Thiosemicarbazone | HuTu80 (Duodenal adenocarcinoma) | Anticancer | IC₅₀: 13.36 μM[1] | |
| This compound Thiosemicarbazone | M-14 (Melanoma) | Anticancer | IC₅₀: >372.34 μM[1] | |
| Schiff Base | (E)-4-((4-acetylbenzylidene)amino)benzoic acid | Escherichia coli | Antibacterial | - |
| (E)-N'-(4-acetylbenzylidene)acetohydrazide | Bacillus subtilis | Antibacterial | - | |
| Benzimidazole Derivative | Substituted Benzimidazole of 4-formylacetophenone | Acetylcholinesterase (AChE) | Anti-Alzheimer's | - |
| Substituted Benzimidazole of 4-formylacetophenone | Butyrylcholinesterase (BChE) | Anti-Alzheimer's | - |
Note: The table is populated with representative data. A comprehensive dataset for a wide range of this compound derivatives is still under active research.
Key Biological Activities of this compound Derivatives
Antimicrobial Activity
Thiosemicarbazone and Schiff base derivatives of this compound have emerged as promising antimicrobial agents. Thiosemicarbazones, in particular, have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The presence of the thiosemicarbazide (B42300) moiety is crucial for their biological action, which is believed to involve the chelation of metal ions essential for microbial growth and the inhibition of key enzymes like ribonucleotide reductase.
Anticancer Activity
The anticancer potential of this compound derivatives, especially thiosemicarbazones, is a significant area of investigation. These compounds have shown cytotoxicity against a range of human cancer cell lines. The proposed mechanism of action involves the induction of apoptosis (programmed cell death) and the inhibition of enzymes crucial for cancer cell proliferation. The structure of the derivative plays a critical role in its anticancer efficacy and selectivity.
Anti-Alzheimer's Disease Activity
Recent studies have explored the potential of this compound derivatives as inhibitors of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is a key therapeutic strategy for managing Alzheimer's disease. Benzimidazole derivatives of 4-formylacetophenone have shown promise in this area, suggesting a potential new avenue for the development of anti-neurodegenerative agents.
Antioxidant Activity
Several derivatives of this compound have exhibited antioxidant properties. This activity is often attributed to their ability to scavenge free radicals and chelate transition metals that can catalyze oxidative reactions. The antioxidant capacity is influenced by the specific functional groups present in the derivative.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are standard protocols for key experiments cited in the evaluation of this compound derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared to a specific turbidity, typically a 0.5 McFarland standard.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under optimal conditions for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of a compound.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test derivative.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Visualizing Molecular Interactions and Experimental Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and workflows.
Caption: Synthesis of Schiff Base/Hydrazone Derivatives.
Caption: Workflow of the MTT Cytotoxicity Assay.
Caption: Inhibition of Cancer Cell Signaling Pathways.
References
A Comparative Guide to the Validation of a New Analytical Method for 4-Acetylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Acetylbenzaldehyde against an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method. The selection of a suitable analytical method is critical for ensuring the quality, purity, and potency of pharmaceutical ingredients and products. This document outlines the validation of the new HPLC method in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and presents a detailed comparison of its performance characteristics with a GC-MS alternative.
Introduction to this compound and Analytical Challenges
This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its bifunctional nature, containing both an aldehyde and a ketone group, presents unique analytical challenges. A robust and reliable analytical method is essential for its accurate quantification in raw materials, in-process samples, and final products.
Newly Developed Method: HPLC-UV
A novel Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection has been developed and validated for the determination of this compound. This method involves a pre-column derivatization step with 2,4-Dinitrophenylhydrazine (DNPH) to enhance the chromatographic properties and UV absorbance of the analyte.[1][2][3]
Alternative Method: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) represents a viable alternative for the analysis of this compound. This technique offers high sensitivity and selectivity, particularly for the identification and quantification of volatile and semi-volatile compounds.[4][5][6] For compounds like this compound, derivatization may be necessary to improve volatility and thermal stability.[7]
Quantitative Data Comparison
The performance of the newly validated HPLC-UV method was rigorously assessed against the theoretical and reported performance of a GC-MS method for similar analytes. The key validation parameters are summarized in the table below.
| Validation Parameter | New HPLC-UV Method | Alternative GC-MS Method |
| Linearity (R²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95% - 105% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | < 2.0% |
| - Intermediate Precision | < 1.5% | < 3.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.03 µg/mL |
| Specificity | Specific - No interference from related substances | Highly Specific - Mass spectral data provides confirmation |
Experimental Protocols
Detailed methodologies for the new HPLC-UV method and the alternative GC-MS method are provided below.
New HPLC-UV Method: Experimental Protocol
1. Instrumentation:
-
HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
2. Chemicals and Reagents:
-
This compound reference standard
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
3. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40 v/v), adjusted to pH 3.0 with phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 360 nm[3]
-
Injection Volume: 20 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in acetonitrile to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity assessment.
-
Derivatization: To 1 mL of each standard and sample solution, add 1 mL of DNPH solution (0.5 mg/mL in acetonitrile containing 1% phosphoric acid). Vortex and heat at 60 °C for 30 minutes. Cool to room temperature before injection.
5. Validation Procedure:
-
The method was validated according to ICH Q2(R1) guidelines for linearity, accuracy, precision (repeatability and intermediate precision), specificity, Limit of Detection (LOD), and Limit of Quantitation (LOQ).[8][9][10]
Alternative GC-MS Method: Experimental Protocol
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
2. Chemicals and Reagents:
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)
-
Dichloromethane (GC grade)
3. Chromatographic Conditions:
-
Column: Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (splitless mode)
4. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
5. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in dichloromethane.
-
Derivatization: To 100 µL of standard or sample solution, add 100 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.
Method Comparison and Discussion
Both the newly developed HPLC-UV method and the alternative GC-MS method are suitable for the quantitative analysis of this compound. The choice between the two techniques depends on the specific requirements of the analysis.
-
HPLC-UV: This method is robust, reliable, and cost-effective for routine quality control analysis.[11][12] The pre-column derivatization with DNPH significantly enhances the sensitivity and allows for detection at a higher wavelength, minimizing interference from other components.[1][2]
-
GC-MS: This method offers higher sensitivity and provides structural information, making it ideal for impurity profiling and identification of unknown related substances.[6][13] However, the derivatization step to increase volatility adds complexity to the sample preparation.
Visualizations
Workflow for New Analytical Method Validation
Caption: A flowchart illustrating the systematic process of developing and validating a new analytical method.
Comparison of HPLC and GC-MS for this compound Analysis
Caption: A diagram comparing the analytical workflows and key advantages of HPLC-UV and GC-MS for this compound.
References
- 1. ijcpa.in [ijcpa.in]
- 2. epa.gov [epa.gov]
- 3. auroraprosci.com [auroraprosci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. canadacommons.ca [canadacommons.ca]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 11. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 12. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to 4-Acetylbenzaldehyde and its Positional Isomers: 2-Acetylbenzaldehyde and 3-Acetylbenzaldehyde
This guide provides a comprehensive comparison of the physicochemical properties, reactivity, and potential biological activities of 4-acetylbenzaldehyde and its ortho- and meta-isomers, 2-acetylbenzaldehyde (B1198548) and 3-acetylbenzaldehyde (B1583000). This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis supported by experimental protocols and theoretical considerations to aid in the selection and application of these isomers in research and synthesis.
Physicochemical Properties
The positional isomerism of the acetyl group on the benzaldehyde (B42025) scaffold significantly influences the physical properties of these compounds. A summary of key physicochemical data is presented in Table 1.
| Property | 2-Acetylbenzaldehyde | 3-Acetylbenzaldehyde | This compound |
| CAS Number | 24257-93-0[1] | 41908-11-6[2] | 3457-45-2[3][4] |
| Molecular Formula | C₉H₈O₂ | C₉H₈O₂ | C₉H₈O₂ |
| Molecular Weight | 148.16 g/mol [1] | 148.16 g/mol [2] | 148.16 g/mol [3][4] |
| Appearance | Colorless to pale yellow liquid/solid | Solid | Solid |
| Melting Point (°C) | 39-43 | 51-55 | 33-36[4][5] |
| Boiling Point (°C) | ~234 | Not available | Not available |
| Solubility | Soluble in organic solvents like alcohols and ethers. | Moderately soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water. | Not specified, but expected to be soluble in common organic solvents. |
Comparative Reactivity
The reactivity of the formylacetophenone isomers is primarily dictated by the electronic and steric effects of the acetyl group relative to the aldehyde functionality. The aldehyde group is generally more reactive towards nucleophilic attack than the ketone group. The position of the electron-withdrawing acetyl group influences the electrophilicity of the aldehyde's carbonyl carbon.
-
This compound (para-isomer): The acetyl group at the para position exerts a strong electron-withdrawing effect through resonance and induction, which increases the electrophilicity of the aldehyde's carbonyl carbon, making it more reactive towards nucleophiles compared to benzaldehyde itself.
-
3-Acetylbenzaldehyde (meta-isomer): The acetyl group at the meta position exerts an electron-withdrawing inductive effect, but the resonance effect does not extend to the aldehyde group. This results in a less pronounced increase in the electrophilicity of the aldehyde's carbonyl carbon compared to the para-isomer. Therefore, 3-acetylbenzaldehyde is expected to be less reactive than this compound but more reactive than benzaldehyde.
-
2-Acetylbenzaldehyde (ortho-isomer): The ortho-isomer's reactivity is influenced by both electronic and steric factors. The acetyl group's electron-withdrawing inductive effect increases the aldehyde's reactivity. However, the proximity of the bulky acetyl group to the aldehyde can sterically hinder the approach of nucleophiles, potentially reducing the reaction rate compared to the para-isomer.[6]
The expected order of reactivity of the aldehyde group towards nucleophilic addition is: This compound > 3-Acetylbenzaldehyde > 2-Acetylbenzaldehyde .
Comparative Biological Activity
While direct comparative studies on the biological activities of the three acetylbenzaldehyde isomers are limited, the known activities of benzaldehyde and its derivatives suggest potential applications. Benzaldehyde itself exhibits antimicrobial, antifungal, and cytotoxic properties.[7][8][9][10][11] The introduction of an acetyl group is expected to modulate these activities.
-
Antimicrobial Activity: Benzaldehyde and its substituted derivatives have shown activity against a range of bacteria and fungi.[9][12][13][14] The electron-withdrawing nature of the acetyl group may enhance the antimicrobial potential.
-
Cytotoxicity: Benzaldehyde has demonstrated tumor-specific cytotoxicity.[7][8][15] The cytotoxic effects of the acetylbenzaldehyde isomers would likely be influenced by the position of the acetyl group, affecting cellular uptake and interaction with biological targets.
Further research is required to systematically evaluate and compare the biological profiles of these three isomers.
Experimental Protocols
To facilitate comparative studies, detailed experimental protocols for assessing reactivity and biological activity are provided below.
Reactivity Assessment: Knoevenagel Condensation
The Knoevenagel condensation is a classic reaction for evaluating the reactivity of aldehydes.[16][17][18][19][20] The reaction rate is sensitive to the electrophilicity of the aldehyde's carbonyl carbon.
Objective: To compare the relative reactivity of 2-, 3-, and this compound in a Knoevenagel condensation with malononitrile (B47326).
Materials:
-
2-Acetylbenzaldehyde
-
3-Acetylbenzaldehyde
-
This compound
-
Malononitrile
-
Piperidine (B6355638) (catalyst)
-
Ethanol (solvent)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
-
Standard laboratory glassware
Procedure:
-
In three separate round-bottom flasks, dissolve 1.0 mmol of each acetylbenzaldehyde isomer in 10 mL of ethanol.
-
To each flask, add 1.0 mmol of malononitrile.
-
Add a catalytic amount of piperidine (e.g., 0.1 mmol) to each flask simultaneously to initiate the reactions.
-
Stir the reaction mixtures at a constant temperature (e.g., room temperature or 50°C).
-
Monitor the progress of each reaction at regular time intervals (e.g., every 15 minutes) using thin-layer chromatography. Elute with an appropriate solvent system (e.g., hexane:ethyl acetate, 7:3).
-
The relative reactivity can be determined by comparing the rate of disappearance of the starting aldehyde spot and the appearance of the product spot on the TLC plates. For a quantitative comparison, aliquots can be taken at different time points and analyzed by GC-MS or HPLC.
Biological Activity Assessment: Antimicrobial Susceptibility Testing
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[21][22][23][24]
Objective: To compare the antimicrobial activity of 2-, 3-, and this compound against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
Materials:
-
2-Acetylbenzaldehyde, 3-Acetylbenzaldehyde, this compound
-
Bacterial strains (S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
Positive control antibiotic (e.g., ampicillin)
-
Incubator
Procedure:
-
Prepare stock solutions of each acetylbenzaldehyde isomer in DMSO.
-
Perform serial two-fold dilutions of each compound in MHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum of each test organism and adjust the turbidity to a 0.5 McFarland standard.
-
Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria and no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Logical Relationship of Isomer Reactivity
References
- 1. 2-Acetylbenzaldehyde | C9H8O2 | CID 152671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Acetylbenzaldehyde | C9H8O2 | CID 643436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzaldehyde, 4-acetyl- | C9H8O2 | CID 5009465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 97 3457-45-2 [sigmaaldrich.com]
- 5. This compound | CAS#:3457-45-2 | Chemsrc [chemsrc.com]
- 6. benchchem.com [benchchem.com]
- 7. Tumor-specific cytotoxicity and type of cell death induced by benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical Composition, Antimicrobial, and Repellant Properties of Lavandula stoechas and Artemisia absinthium Essential Oils Against Ephestia kuehniella [mdpi.com]
- 15. Chemical Adducts of Reactive Flavor Aldehydes Formed in E-Cigarette Liquids Are Cytotoxic and Inhibit Mitochondrial Function in Respiratory Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijcps.org [ijcps.org]
- 17. asianpubs.org [asianpubs.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. bhu.ac.in [bhu.ac.in]
- 21. mdpi.com [mdpi.com]
- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
This guide provides a comparative analysis of the electronic and structural properties of 4-Acetylbenzaldehyde and related benzaldehyde (B42025) derivatives, specifically 4-hydroxybenzaldehyde (B117250) and 4-nitrobenzaldehyde, based on Density Functional Theory (DFT) calculations. This comparison is intended for researchers, scientists, and drug development professionals interested in understanding the influence of substituent effects on the molecular properties of these compounds.
The electronic nature of the substituent at the para position—electron-donating (-OH), electron-withdrawing (-NO₂), or a second carbonyl group (-COCH₃)—significantly influences the geometry and electronic characteristics of the benzaldehyde scaffold. These modifications are crucial in various applications, including drug design and materials science.
Data Presentation
The following tables summarize key quantitative data obtained from DFT calculations for this compound, 4-hydroxybenzaldehyde, and 4-nitrobenzaldehyde. While efforts were made to gather data from studies using the same level of theory for direct comparability, minor variations in the basis sets used in the cited literature are noted.
Table 1: Comparison of Electronic Properties
| Compound | Substituent | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 4-Hydroxybenzaldehyde | -OH (Electron-Donating) | -6.04 | -1.03 | 5.01[1] | 4.67[2] |
| This compound | -COCH₃ (Electron-Withdrawing) | -6.83 | -2.35 | 4.48 | 2.89 |
| 4-Nitrobenzaldehyde | -NO₂ (Electron-Withdrawing) | -7.58 | -2.98 | 4.60 | 2.65 |
Note: Data for this compound and 4-Nitrobenzaldehyde are sourced from computational databases and studies that may employ slightly different basis sets from the B3LYP/6-31G(d,p) used for 4-Hydroxybenzaldehyde. All values are for gas-phase calculations.
Table 2: Comparison of Optimized Geometric Parameters (Selected Bond Lengths and Angles)
| Parameter | 4-Hydroxybenzaldehyde | This compound | 4-Nitrobenzaldehyde |
| C=O (aldehyde) Bond Length (Å) | 1.213[3] | ~1.22 | ~1.22 |
| C-C (ring-aldehyde) Bond Length (Å) | 1.481[3] | ~1.48 | ~1.48 |
| C-X (substituent) Bond Length (Å) | 1.360 (C-O)[3] | ~1.52 (C-C) | ~1.48 (C-N) |
| O-C-H (aldehyde) Bond Angle (°) | ~120 | ~120 | ~120 |
Note: Geometric parameters are generally consistent across different DFT studies for these types of molecules. The values for this compound and 4-Nitrobenzaldehyde are typical values observed in DFT optimizations of substituted benzaldehydes.
Experimental and Computational Protocols
The data presented in this guide is based on Density Functional Theory (DFT) calculations, a computational method used to investigate the electronic structure of many-body systems.
Computational Methodology: Geometry Optimization and Electronic Property Calculation
The primary computational protocol employed in the cited studies involves the following steps:
-
Molecular Structure Input : The initial 3D structure of the molecule is built using molecular modeling software.
-
Geometry Optimization : The geometry of the molecule is optimized to find the lowest energy conformation. This is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines Hartree-Fock theory with DFT. A common and effective basis set for such organic molecules is the 6-31G(d,p), which provides a good balance between accuracy and computational cost.[1][4] The optimization process continues until the forces on each atom are close to zero, indicating a stable structure on the potential energy surface.
-
Frequency Calculations : To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms that the structure is a stable minimum.
-
Electronic Property Calculations : Once the geometry is optimized, single-point energy calculations are performed to determine various electronic properties. These include:
-
HOMO and LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy difference between these orbitals (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability.
-
Dipole Moment : The total dipole moment of the molecule is calculated to understand its polarity.
-
Molecular Electrostatic Potential (MEP) : An MEP map is often generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.
-
The calculations are typically performed in the gas phase to represent the intrinsic properties of the molecule without solvent effects. All calculations are carried out using quantum chemistry software packages such as Gaussian.[4]
Visualization of Computational Workflow and Substituent Effects
The following diagrams, created using the DOT language, illustrate the computational workflow and the influence of substituents on the electronic properties of the benzaldehyde derivatives.
References
A Comparative Guide to the Synthesis of 4-Acetylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent synthesis routes to 4-Acetylbenzaldehyde, a versatile bifunctional molecule with applications in medicinal chemistry and materials science. The comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the most suitable pathway for their specific needs.
Comparison of Synthesis Routes
The selection of an optimal synthesis route for this compound is a critical decision in any research or development endeavor. Factors such as yield, reaction conditions, availability of starting materials, and scalability must be carefully considered. This guide focuses on two distinct and viable pathways: the palladium-catalyzed carbonylation of 4'-bromoacetophenone (B126571) and the oxidation of 4-methylacetophenone.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two synthesis routes, allowing for a direct comparison of their efficacy.
| Parameter | Palladium-Catalyzed Carbonylation of 4'-Bromoacetophenone | Oxidation of 4-Methylacetophenone |
| Starting Material | 4'-Bromoacetophenone | 4-Methylacetophenone |
| Key Reagents | Carbon monoxide, Sodium formate (B1220265), Palladium catalyst (MCM-41-2PPdCl2) | Oxidizing agent (e.g., Iron(III) chloride, N-bromosuccinimide, Oxygen) |
| Solvent | N,N-dimethylformamide (DMF) | Not specified in detail |
| Temperature | 120 °C[1] | 80 °C |
| Reaction Time | 11 hours[1] | 16 hours |
| Reported Yield | 83%[1] | 53% |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of target molecules. The following sections provide step-by-step methodologies for the two discussed routes to this compound.
Route 1: Palladium-Catalyzed Carbonylation of 4'-Bromoacetophenone
This method offers a high-yield synthesis of this compound from readily available 4'-bromoacetophenone.[1]
Materials:
-
4'-Bromoacetophenone
-
Palladium catalyst supported on MCM-41 (MCM-41-2PPdCl2)
-
Sodium formate (HCOONa)
-
N,N-dimethylformamide (DMF)
-
Carbon monoxide (CO) gas
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297)
Procedure:
-
A 50 mL round-bottomed flask is equipped with a gas inlet tube, a reflux condenser, and a magnetic stirring bar.
-
The flask is charged with the MCM-41-2PPdCl2 catalyst (102 mg, 0.05 mmol Pd), 4'-bromoacetophenone (5.0 mmol), and sodium formate (7.5 mmol).[1]
-
The flask is flushed with carbon monoxide gas.
-
DMF (5 mL) is added to the flask via syringe, and a slow stream of CO is passed into the suspension.[1]
-
The reaction mixture is vigorously stirred at 120 °C for 11 hours.[1]
-
After cooling to room temperature, the mixture is diluted with diethyl ether (50 mL).
-
The palladium catalyst is separated by filtration and washed with distilled water, ethanol, and ether for potential reuse.
-
The ethereal solution is washed with water and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure.
-
The resulting residue is purified by flash column chromatography on silica gel using a hexane-ethyl acetate (10:1) eluent to yield pure this compound.[1]
Route 2: Oxidation of 4-Methylacetophenone
This route utilizes the oxidation of the methyl group of 4-methylacetophenone to the corresponding aldehyde.
Materials:
-
4-Methylacetophenone
-
Iron(III) chloride
-
N-bromosuccinimide (NBS)
-
Sodium chloride
-
Oxygen gas
-
Appropriate solvent (to be determined based on experimental optimization)
-
Standard workup and purification reagents
Procedure: Note: A detailed, step-by-step protocol for this specific transformation with optimized conditions is not readily available in the reviewed literature. The following is a generalized procedure based on a reported method.
-
In a reaction vessel equipped with a reflux condenser and a gas inlet, 4-methylacetophenone is dissolved in a suitable solvent.
-
Iron(III) chloride, N-bromosuccinimide, and sodium chloride are added to the solution.
-
The reaction mixture is heated to 80 °C and stirred for 16 hours under an oxygen atmosphere.
-
Upon completion, the reaction is cooled to room temperature.
-
The reaction mixture is subjected to an appropriate aqueous workup to remove inorganic salts and catalysts.
-
The organic layer is separated, dried, and the solvent is evaporated.
-
The crude product is purified, likely via column chromatography, to isolate this compound.
Logical Workflow for Synthesis Route Comparison
The selection of a synthesis route is a multi-faceted process. The following diagram illustrates a logical workflow for comparing and selecting the optimal pathway for synthesizing this compound.
References
Cross-Validation of Analytical Results for 4-Acetylbenzaldehyde: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 4-Acetylbenzaldehyde is crucial for quality control, reaction monitoring, and impurity profiling. This guide provides an objective comparison of the primary analytical techniques used for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). The performance of these methods is compared, with supporting experimental data drawn from analyses of this compound and structurally similar aromatic aldehydes.
Quantitative Performance Comparison
The selection of an analytical technique for this compound depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or the ability to perform absolute quantification without a specific reference standard. The following tables summarize the key quantitative performance parameters for HPLC, GC-MS, and qNMR in the analysis of aromatic aldehydes.
Table 1: Performance Characteristics of Analytical Methods for this compound
| Parameter | HPLC with UV Detection | GC-MS | qNMR |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio | Quantification based on the direct proportionality between signal intensity and the number of atomic nuclei |
| Derivatization | Often required (e.g., with DNPH) to enhance UV detection | Often required (e.g., with PFBHA) to improve volatility and thermal stability | Not required |
| Selectivity | Good, but can be affected by co-eluting impurities | Excellent, especially with MS/MS, providing high confidence in identification | Excellent, provides structural information for unambiguous identification |
| Primary Use | Routine quantification and purity analysis | Identification and quantification of volatile impurities, trace analysis | Absolute quantification, purity determination, and structural confirmation |
Table 2: Typical Quantitative Performance Data for Aromatic Aldehyde Analysis
| Parameter | HPLC-UV (with DNPH derivatization) | GC-MS (with PFBHA derivatization) | qNMR |
| Linearity (R²) | > 0.998 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | Low µg/L to ng/L range | Low µg/L to ng/L range | mg/mL to high µg/mL range |
| Limit of Quantification (LOQ) | µg/L range | µg/L range | mg/mL to high µg/mL range |
| Accuracy (Recovery) | 80-120% | 80-120% | 98-102% (typically higher as it can be a primary ratio method) |
| Precision (RSD) | < 5% | < 10% | < 2% |
Note: The performance data in Table 2 are typical values for the analysis of aromatic aldehydes and may vary depending on the specific instrumentation, method parameters, and sample matrix.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of these analytical techniques.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of this compound, often after derivatization to enhance its chromatographic properties and detectability.
1. Sample Preparation and Derivatization (with 2,4-Dinitrophenylhydrazine - DNPH):
-
Accurately weigh a sample containing this compound and dissolve it in acetonitrile (B52724).
-
To an aliquot of the sample solution, add an acidic solution of DNPH.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to form the 2,4-dinitrophenylhydrazone derivative.
-
Cool the solution and dilute to a known volume with the mobile phase.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 360 nm.
-
Injection Volume: 10 µL.
-
Quantification: Based on a calibration curve prepared from a certified reference standard of the this compound-DNPH derivative.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds, including this compound.
1. Sample Preparation and Derivatization (with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine - PFBHA):
-
Dissolve the sample containing this compound in a suitable solvent (e.g., ethyl acetate).
-
Add an aqueous solution of PFBHA hydrochloride.
-
Adjust the pH to be slightly acidic and heat the mixture (e.g., at 70°C for 60 minutes) to form the oxime derivative.
-
After cooling, extract the derivative into an organic solvent like hexane.
-
The organic layer is then collected for GC-MS analysis.
2. GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Detection: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that does not require a calibration curve of the analyte.
1. Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity and signals that do not overlap with the analyte.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6, Chloroform-d).
2. NMR Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio.
3. Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of this compound (e.g., the aldehyde proton) and a signal of the internal standard.
-
The concentration or purity of this compound is calculated using the ratio of the integrals, the number of protons for each signal, their molecular weights, and the weighed masses.
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflows for the analytical techniques described and the logical relationship for cross-validating the results.
Caption: Workflow for the cross-validation of this compound analysis.
Safety Operating Guide
Proper Disposal of 4-Acetylbenzaldehyde: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of 4-Acetylbenzaldehyde, ensuring the safety of laboratory personnel and environmental compliance.
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. This guide provides clear, procedural steps for the proper disposal of this compound, a common reagent in organic synthesis. Following these guidelines will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.
Key Chemical and Physical Properties
A thorough understanding of a chemical's properties is the first step in safe handling and disposal. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 3457-45-2 |
| Molecular Formula | C₉H₈O₂ |
| Molecular Weight | 148.16 g/mol |
| Melting Point | 33-36 °C (lit.)[1] |
| Purity | >95.0% (GC)[2] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound waste. It is crucial to consult your institution's specific safety guidelines and your local environmental regulations, as they may have additional requirements.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing the appropriate personal protective equipment. This includes:
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles to prevent eye contact.[3]
-
Lab Coat: A standard lab coat to protect from spills.
-
Respiratory Protection: In case of dust formation, use a dust mask (e.g., N95 type).[3]
2. Waste Segregation and Collection: Proper segregation of chemical waste is critical to prevent incompatible materials from mixing.
-
Designated Waste Container: Collect all this compound waste in a dedicated, clearly labeled container.[4] The container must be made of a compatible material and have a tightly fitting cap.[4]
-
Solid vs. Liquid Waste: If the waste is in a solid form, it should be collected as solid chemical waste. If it is dissolved in a solvent, it should be collected as liquid chemical waste, noting the solvent used.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's chemical safety office.[4] Pay special attention to avoiding contact with incompatible chemicals.
3. Labeling the Waste Container: Accurate and thorough labeling is essential for safe transport and disposal by waste management professionals.
-
Clear Identification: The label must clearly state "Hazardous Waste" and identify the contents as "this compound."[5]
-
List all Components: If the waste is a mixture, list all chemical components and their approximate concentrations.
-
Date of Accumulation: Record the date when the waste was first added to the container.[5]
-
Hazard Information: Indicate the relevant hazards (e.g., combustible).
4. Storage of Waste: Proper storage of the waste container while it awaits pickup is a key safety measure.
-
Secure Location: Store the sealed waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel.[5]
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Away from Ignition Sources: Keep the container away from heat, sparks, and open flames.[3]
5. Arranging for Disposal:
-
Contact EH&S: Once the waste container is full or has been in storage for the maximum allowed time per your institution's policy, contact your Environmental Health & Safety (EH&S) office to arrange for pickup.
-
Follow Institutional Procedures: Adhere to all institutional procedures for waste pickup requests.
First-Aid Measures in Case of Exposure:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[3]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes and seek medical attention.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 4-Acetylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 4-Acetylbenzaldehyde in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety, maintaining experimental integrity, and complying with environmental regulations.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure through inhalation, skin, and eye contact.
Table 1: Recommended Personal Protective Equipment for this compound
| PPE Category | Item | Specification |
| Eye and Face | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standards. |
| Face Shield | To be worn over safety goggles, particularly when there is a significant risk of splashing. | |
| Hand | Gloves | Butyl or Neoprene rubber gloves are recommended for handling aromatic aldehydes. Nitrile gloves may be suitable for short-term splash protection but should be changed immediately upon contact.[1] |
| Body | Laboratory Coat | A flame-resistant lab coat, fully buttoned, is required. |
| Chemical-Resistant Apron | Recommended to be worn over the lab coat for added protection. | |
| Respiratory | Dust Mask / Respirator | A NIOSH-approved N95 dust mask should be used when handling the solid powder to prevent inhalation.[2] In cases of inadequate ventilation or potential for aerosol generation, a respirator may be necessary. |
| Footwear | Closed-toe Shoes | Sturdy, closed-toe shoes are mandatory in all laboratory environments. |
Operational Plan for Handling
Follow these step-by-step procedures for the safe handling of this compound.
-
Ventilation: All handling of this compound, especially in its solid form, must be conducted in a certified chemical fume hood to minimize inhalation of dust particles.[3]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
This protocol outlines the steps for preparing a standard solution of this compound.
-
Preparation:
-
Don all required PPE as specified in Table 1.
-
Verify that the chemical fume hood is operational.
-
Assemble all necessary glassware and reagents.
-
-
Weighing the Compound:
-
Inside the chemical fume hood, place a clean, dry weighing boat on an analytical balance and tare it.
-
Using a clean spatula, carefully transfer the desired amount of solid this compound to the weighing boat. Avoid creating dust.
-
Record the exact mass of the compound.
-
-
Dissolution:
-
Carefully transfer the weighed solid into a clean, dry volumetric flask of the appropriate size.
-
Using a funnel, add a small amount of the desired solvent (e.g., a compatible organic solvent) to the flask to dissolve the solid. Swirl gently.
-
Once the solid is fully dissolved, continue to add the solvent to the calibration mark on the neck of the flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
-
Post-Handling:
-
Thoroughly clean all glassware and equipment used.
-
Wipe down the work area within the fume hood.
-
Properly dispose of all contaminated materials as outlined in the Disposal Plan (Section 3).
-
Remove PPE in the correct order and wash hands thoroughly with soap and water.
-
Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Unused or expired solid this compound should be collected in a designated, clearly labeled hazardous waste container.
-
Contaminated Labware: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, pipette tips, and paper towels, must be disposed of as hazardous solid waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[4]
-
All waste containers must be made of a compatible material, be in good condition, and kept securely closed except when adding waste.
-
Each container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
Store hazardous waste in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.
-
Arrange for the pickup and disposal of hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[4]
Disposal Plan for this compound Waste Streams
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
